Albendazole Oxide
描述
Albendazole oxide has been reported in Penicillium solitum and Penicillium crustosum with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to parent cpd; structure given in first source
Structure
3D Structure
属性
IUPAC Name |
methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHWHFYNYFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057768 | |
| Record name | Albendazole oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | albendazole S-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54029-12-8, 122063-20-1, 122063-21-2 | |
| Record name | (±)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole oxide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albendazole oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albendazole oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBENDAZOLE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Albendazole Oxide from Albendazole
Abstract
Albendazole, a cornerstone of anthelmintic therapy, functions as a prodrug, undergoing rapid first-pass metabolism in the liver to its pharmacologically active form, Albendazole Sulfoxide (also known as Albendazole Oxide).[1] This biotransformation is critical for its systemic efficacy against parasitic infections.[2] The subsequent oxidation of Albendazole Sulfoxide to the inactive Albendazole Sulfone metabolite marks the deactivation pathway.[2][3][4][5] Consequently, the ability to reliably synthesize and isolate pure this compound is paramount for pharmacological research, the development of analytical standards, and the exploration of novel drug delivery systems. This guide provides a detailed, scientifically-grounded protocol for the chemical synthesis of this compound from Albendazole, emphasizing the chemical principles, procedural causality, and robust analytical validation required for high-purity production.
The Chemistry of Selective Thioether Oxidation
The core of this synthesis is the selective oxidation of the thioether moiety within the Albendazole molecule to a sulfoxide.[6][7] This transformation requires a delicate balance; the oxidizing agent must be potent enough to convert the sulfide but controlled enough to prevent the subsequent, and often facile, over-oxidation to the inactive sulfone.[7][8]
The sulfur atom in the thioether acts as a nucleophile, attacking an electrophilic oxygen atom from the oxidizing agent.[6] The choice of oxidant, solvent, temperature, and stoichiometry are the critical parameters that dictate the reaction's success, influencing both yield and selectivity. Common oxidants employed for this purpose include:
-
Hydrogen Peroxide (H₂O₂): An environmentally benign and cost-effective oxidant, often used in an acidic medium like acetic or formic acid, which activates the H₂O₂ and facilitates the reaction.[9][10][11][12]
-
Peroxyacids (e.g., m-CPBA): Highly effective but can be aggressive, increasing the risk of sulfone formation if not carefully controlled.[5][7]
-
Periodates (e.g., Sodium Periodate, NaIO₄): Offer good selectivity for sulfoxide formation under controlled conditions, particularly at lower temperatures.[13][14][15]
This guide will focus on two robust methods utilizing hydrogen peroxide and sodium periodate, respectively, highlighting the distinct experimental considerations for each.
Caption: Chemical pathway from Albendazole to its primary metabolites.
Experimental Protocols for Synthesis
The following protocols are designed to be self-validating systems. The rationale behind each step is explained to provide a deeper understanding of the process, enabling researchers to troubleshoot and adapt the methodology as needed.
Protocol 1: Hydrogen Peroxide in Acidic Medium
This method is favored for its use of inexpensive, readily available, and environmentally safer reagents.[10] Acetic acid serves as both a solvent for Albendazole and a catalyst for the oxidation process.
Materials and Reagents:
-
Albendazole (ABZ)
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (30% w/w solution, H₂O₂)
-
Sodium Hydroxide (NaOH) solution (e.g., 8 M) or Ammonium Hydroxide
-
Deionized Water
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, add Albendazole (e.g., 10 g). To this, add glacial acetic acid (e.g., 70 mL).[9]
-
Causality: Albendazole has poor solubility in many common solvents. Glacial acetic acid is an effective solvent that also facilitates the protonation and activation of the hydrogen peroxide oxidant.
-
-
Temperature Control: Gently warm the mixture in a water bath to approximately 40-50°C and stir until the Albendazole is completely dissolved.[9]
-
Causality: Moderate heating increases the rate of dissolution. It is crucial not to overheat, as higher temperatures can promote over-oxidation to the sulfone.
-
-
Oxidant Addition: Once dissolved, cool the solution slightly. Slowly add 30% hydrogen peroxide (e.g., 5.0 mL) dropwise using a dropping funnel over 20-30 minutes.[9]
-
Causality: The oxidation reaction is exothermic. Slow, dropwise addition is critical to maintain temperature control, prevent runaway reactions, and minimize the formation of the sulfone byproduct.
-
-
Reaction: After the addition is complete, maintain the reaction mixture at 40-50°C with continuous stirring for approximately 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Causality: This incubation period allows the reaction to proceed to completion. TLC is a vital in-process control to visually confirm the consumption of the starting material (Albendazole) and the formation of the product (this compound), while checking for the potential sulfone spot.
-
-
Precipitation and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly neutralize the acetic acid by adding a cooled base solution (e.g., 8 M NaOH) until the pH of the mixture reaches ~7.0. A white precipitate of crude this compound will form.[9]
-
Causality: this compound is insoluble in neutral aqueous solution. Neutralization of the acidic solvent causes the product to precipitate out, allowing for its separation from the reaction medium.
-
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts and acetic acid.
-
Causality: Washing is essential to remove water-soluble impurities that would contaminate the final product.
-
-
Purification (Recrystallization): Dry the crude product. Recrystallize the solid using a suitable solvent system, such as 70-90% ethanol, to obtain the purified this compound.[16]
-
Causality: Recrystallization is a purification technique that separates the desired compound from impurities based on differences in solubility. The pure this compound will crystallize out of the solution upon cooling, leaving impurities behind in the solvent.
-
Protocol 2: Sodium Periodate Oxidation
This method employs sodium periodate, a milder and often more selective oxidizing agent for converting sulfides to sulfoxides.[14][15]
Materials and Reagents:
-
Albendazole (ABZ)
-
Glacial Acetic Acid
-
Sodium Periodate (NaIO₄)
-
Deionized Water
Step-by-Step Methodology:
-
Dissolution: Dissolve Albendazole in glacial acetic acid in a round-bottom flask with stirring, as described in Protocol 1.
-
Temperature Control: Cool the solution to a low temperature, typically 0-5°C, using an ice-salt bath.
-
Causality: Low temperatures are crucial for controlling the reactivity of the periodate and maximizing selectivity towards the sulfoxide, thereby preventing sulfone formation.[14]
-
-
Oxidant Addition: In a separate beaker, dissolve sodium periodate (a slight molar excess, e.g., ~1.1 equivalents) in a minimum amount of deionized water. Add this solution dropwise to the cold Albendazole solution over 30-45 minutes.
-
Causality: Maintaining a low temperature during the addition of the oxidant is the most critical step for ensuring the desired product selectivity.
-
-
Reaction: Allow the reaction to stir at 0-5°C for 9-10 hours, or until TLC analysis indicates the complete consumption of the starting material.[9]
-
Causality: The reaction is significantly slower at low temperatures, requiring a longer reaction time to achieve a high conversion rate.
-
-
Work-up and Isolation: Pour the reaction mixture into a larger volume of cold water. The product will precipitate. Collect the solid by vacuum filtration and wash extensively with water to remove unreacted periodate and other inorganic salts.
-
Purification: Dry the crude product and recrystallize from a suitable solvent as described in Protocol 1 to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on factors such as desired purity, scale, cost, and available equipment. The table below summarizes key parameters from various reported methods.
| Oxidizing Agent | Solvent System | Temperature | Reaction Time | Typical Yield | Reference(s) |
| Hydrogen Peroxide (H₂O₂) (30%) | Glacial Acetic Acid | 40-50 °C | 3 hours | >90% | [9][10] |
| Hydrogen Peroxide (H₂O₂) (30%) | Formic Acid | 40-60 °C | 0.5-1 hour | High | [17] |
| Sodium Periodate (NaIO₄) | Glacial Acetic Acid | 0-5 °C | 9-10 hours | >90% | [9][14] |
| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane (DCM) | 5-10 °C | 6-7 hours | ~66% (Sulfone) | [5] |
| Potassium Monopersulfate | Aqueous Methanol | 5-10 °C | Not Specified | Not Specified | [5] |
Note: The m-CPBA method cited often leads to the sulfone as the major product unless conditions are strictly controlled.[5]
Analytical Characterization and Quality Control
Confirmation of the synthesis of this compound and assessment of its purity are critical. A multi-technique approach is required for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product. A validated HPLC method can effectively separate Albendazole, this compound, and Albendazole Sulfone, allowing for precise quantification of each component.[10][18][19] A typical setup would involve a C18 column with UV detection around 290-300 nm.[19][20]
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized compound, verifying the addition of a single oxygen atom to the Albendazole structure.[3][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The oxidation of the sulfur atom induces characteristic shifts in the signals of adjacent protons and carbons, providing unambiguous structural evidence.[20][21][22]
-
Infrared (IR) Spectroscopy: The successful oxidation is confirmed by the appearance of a strong absorption band characteristic of the S=O (sulfoxide) bond, typically found in the region of 1030-1070 cm⁻¹.[20][21]
-
Melting Point Determination: A sharp melting point within the literature-reported range serves as a good indicator of purity.[22]
Conclusion
The controlled oxidation of Albendazole to this compound is a fundamental and accessible synthetic transformation. Success hinges on the careful selection of the oxidizing agent and the stringent control of reaction parameters, particularly temperature and stoichiometry, to prevent over-oxidation to the inactive sulfone. The hydrogen peroxide in acetic acid method represents a robust, scalable, and environmentally conscious approach suitable for most laboratory settings. Rigorous analytical characterization using a combination of chromatographic and spectroscopic techniques is mandatory to validate the identity and ensure the high purity of the final product, which is essential for its use as a pharmacological agent or an analytical reference standard.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. ijisrt.com [ijisrt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. us.academax.com [us.academax.com]
- 15. Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides [scielo.org.mx]
- 16. CN100586936C - The chemical synthesis method of albendazole sulfoxide - Google Patents [patents.google.com]
- 17. CN101270090B - Method for preparing this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. usp-pqm.org [usp-pqm.org]
- 21. jocpr.com [jocpr.com]
- 22. scielo.br [scielo.br]
An In-Depth Technical Guide to the Physicochemical Properties of Albendazole Sulfoxide
Introduction: The Crucial Role of Albendazole's Active Metabolite
Albendazole, a cornerstone in the treatment of parasitic worm infestations, owes its broad-spectrum anthelmintic efficacy primarily to its active metabolite, albendazole sulfoxide (also known as ricobendazole). Following oral administration, the parent drug undergoes rapid and extensive first-pass metabolism in the liver, where it is oxidized to form albendazole sulfoxide. This biotransformation is critical, as the metabolite exhibits greater systemic absorption and is largely responsible for the therapeutic effects observed in vivo. Understanding the physicochemical properties of albendazole sulfoxide is therefore paramount for researchers, scientists, and drug development professionals. These properties govern its solubility, stability, absorption, and ultimately, its bioavailability and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of albendazole sulfoxide, supported by experimental protocols and field-proven insights.
Metabolic Pathway: From Prodrug to Active Agent
The metabolic activation of albendazole is a testament to the intricate processes that govern drug action within the body. The conversion to albendazole sulfoxide is a pivotal step, transforming a poorly absorbed prodrug into a systemically available therapeutic agent.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, analytical method development, and ensuring consistent product performance.
Molecular Structure and Formula
Albendazole sulfoxide is a benzimidazole derivative with the following chemical structure:
Molecular Formula: C₁₂H₁₅N₃O₃S
Molecular Weight: 281.33 g/mol
pKa and Ionization
Albendazole sulfoxide is an amphoteric molecule, meaning it possesses both acidic and basic functional groups and its ionization state is pH-dependent. The reported pKa values for albendazole sulfoxide are approximately 0.20 and 9.79.[1][2] The low pKa corresponds to the protonation of the benzimidazole ring system, while the higher pKa is associated with the deprotonation of the carbamate N-H group. This dual nature has significant implications for its solubility and absorption in different physiological environments.
Melting Point
The melting point of a crystalline solid is a critical parameter for identification and purity assessment. The reported melting point of albendazole sulfoxide is in the range of 226-228 °C with decomposition.[3][4][5]
Solubility Profile
The solubility of an API is a key determinant of its oral bioavailability. Albendazole sulfoxide is characterized by low aqueous solubility, which presents a significant challenge in drug formulation.
| Solvent | Solubility | Reference |
| Water | 62 mg/L (at 25 °C) | [4][5] |
| 0.1 M HCl | Good dissolution profiles observed | [1][2] |
| DMSO | 25 mg/mL (with sonication) | [6] |
| Chloroform | Slightly soluble (with heating) | [5][7] |
| Methanol | Slightly soluble | [5] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [8] |
The hydrochloride salt of albendazole sulfoxide exhibits significantly improved water solubility, reaching over 20%, and also shows high solubility in several organic solvents like 1,2-propanediol and glycerol formal.[9]
Polymorphism: A Critical Consideration
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact the physicochemical properties of a drug, including its solubility, melting point, and stability. While extensive research has been conducted on the polymorphism of the parent drug, albendazole, which exists in at least two polymorphic forms (Form I and Form II), specific studies on the polymorphic forms of albendazole sulfoxide are less prevalent in the public domain.[10][11][12][13] The known polymorphism of albendazole underscores the critical importance of solid-state characterization during drug development to ensure consistent product quality and performance.
Experimental Protocols: A Practical Approach
The accurate determination of physicochemical properties relies on robust and validated experimental protocols. The following sections provide step-by-step methodologies for key characterization experiments.
Workflow for Solubility Determination
The equilibrium solubility shake-flask method is a widely accepted technique for determining the solubility of a compound.
Step-by-Step Methodology for Equilibrium Solubility Determination: [14][15][16]
-
Preparation: Add an excess amount of albendazole sulfoxide to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution using centrifugation or filtration (using a filter that does not adsorb the drug).
-
Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of albendazole sulfoxide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]
-
Calculation: Calculate the solubility in the appropriate units (e.g., mg/mL or mol/L).
Stability of Albendazole Sulfoxide
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[19][20][21]
Degradation Pathways: The primary degradation pathway for albendazole sulfoxide is further oxidation to the pharmacologically inactive albendazole sulfone.[22] Hydrolysis can also occur, particularly under alkaline conditions at elevated temperatures.[22]
Solid-State Stability Testing Workflow (Based on ICH Guidelines): [19][20][21]
Experimental Protocol for Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
-
Acid Hydrolysis: Treat a solution of albendazole sulfoxide with 0.1 M HCl and heat.
-
Base Hydrolysis: Treat a solution of albendazole sulfoxide with 0.1 M NaOH and heat.
-
Oxidation: Treat a solution of albendazole sulfoxide with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80 °C).
-
Photostability: Expose the solid drug substance to light according to ICH Q1B guidelines.[20]
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Conclusion: A Foundation for Rational Drug Development
The physicochemical properties of albendazole sulfoxide are intricately linked to its therapeutic performance. Its amphoteric nature, low aqueous solubility, and potential for polymorphism present both challenges and opportunities for formulation scientists. A comprehensive understanding of these characteristics, grounded in robust experimental data, is the bedrock of rational drug development. By applying the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of this important active metabolite, paving the way for the development of optimized and effective anthelmintic therapies.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. scielo.br [scielo.br]
- 3. usp-pqm.org [usp-pqm.org]
- 4. zeptometrix.com [zeptometrix.com]
- 5. Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Analysis of Albendazole investigated by HSM, DSC and FTIR | Semantic Scholar [semanticscholar.org]
- 11. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Intriguing Polymorphism of Albendazole – API Particle Development [apiparticle.com]
- 18. Dramatic improvement in dissolution rate of albendazole by a simple, one-step, industrially scalable technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 22. rjptonline.org [rjptonline.org]
In-Silico Analysis of Albendazole Oxide Binding to Tubulin: A Senior Application Scientist's Guide
Abstract
Albendazole, a cornerstone of anthelmintic therapy, exerts its effect through its active metabolite, albendazole oxide (ABZ-OX), by targeting the cytoskeletal protein β-tubulin.[1] This interaction disrupts the formation of microtubules, which are critical for essential cellular functions in parasites, such as glucose uptake and cell division, ultimately leading to parasite death.[2][3] Understanding the precise molecular interactions between ABZ-OX and tubulin is paramount for combating emerging drug resistance and designing next-generation anthelmintics. This in-depth technical guide provides a comprehensive walkthrough of the in-silico methodologies used to dissect this critical drug-target interaction. We will explore the entire computational workflow, from system preparation and molecular docking to the dynamic assessment of complex stability and binding free energy calculations, offering both theoretical justification and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Albendazole-Tubulin Interaction
The benzimidazole class of drugs, including albendazole, has been a mainstay in treating a wide range of parasitic worm infections in both humans and animals.[3] Their mechanism of action is elegantly specific: they bind to the β-subunit of the tubulin heterodimer, preventing its polymerization into microtubules.[1][2] This action is selective for the parasite's tubulin, which exhibits a higher binding affinity for the drug than the mammalian equivalent.[4]
Albendazole itself is a prodrug, rapidly metabolized in the liver to its active form, albendazole sulfoxide (oxide), which is responsible for the systemic anthelmintic activity.[5][6] The binding site for benzimidazoles is located at or near the colchicine-binding site on β-tubulin, an area of intense research for the development of anticancer agents as well.[1][7][8] The disruption of microtubule dynamics leads to a cascade of fatal consequences for the parasite, including impaired nutrient absorption and failed cell division.[5][9]
However, the efficacy of albendazole is threatened by the rise of drug resistance, which is often linked to specific mutations in the β-tubulin gene (e.g., F200Y, E198A, F167Y).[10][11] These mutations can alter the binding affinity of the drug, rendering it less effective.[11] In-silico analysis provides a powerful, atomic-level lens to investigate these interactions, predict the impact of mutations, and guide the rational design of new drugs that can overcome resistance. This guide will delineate the key computational techniques required to perform such an analysis.
Section 1: System Preparation - The Foundation of Accurate Simulation
Before any simulation can be performed, the molecular structures of both the protein (receptor) and the drug (ligand) must be meticulously prepared. This foundational step is critical for the accuracy and reliability of all subsequent calculations.
Sourcing and Preparing the Tubulin Receptor
The initial step is to obtain a high-quality 3D structure of the target protein. The RCSB Protein Data Bank (PDB) is the primary repository for these structures. For this analysis, a crystal structure of tubulin, preferably with a bound ligand in the colchicine site, is ideal as it provides an experimentally validated conformation of the binding pocket.
Protocol: Receptor Preparation
-
Structure Retrieval: Download the PDB file for a suitable tubulin structure (e.g., PDB ID: 1SA0, which is a tubulin-colchicine complex structure).[12]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (like colchicine), and any other heteroatoms that are not part of the protein or necessary cofactors.
-
Chain Selection: The tubulin heterodimer consists of an α- and a β-chain. The colchicine binding site is located at the interface between these chains.[7] Ensure both chains are retained for the simulation.
-
Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assigning Charges: Assign appropriate atomic charges to the protein atoms using a force field like AMBER or Gasteiger. This step is essential for accurately calculating electrostatic interactions.[1]
-
Software: This preparation can be performed using software such as AutoDock Tools, Schrödinger Maestro, or UCSF Chimera.[1]
Causality: This rigorous cleaning and preparation process ensures that the simulation begins with a chemically correct and computationally tractable model of the protein. Removing extraneous molecules reduces system complexity, while adding hydrogens and assigning charges creates an accurate electrostatic and steric representation of the receptor.
Preparing the this compound Ligand
The ligand, ABZ-OX, must also be prepared in a 3D format that is energetically favorable.
Protocol: Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem (CID 83969).[13][14][15][16]
-
Energy Minimization: Perform an energy minimization of the ligand structure. This process adjusts the bond lengths and angles to find a low-energy, stable conformation. This is typically done using a force field like AMBER.[17]
-
Charge Calculation: Assign partial atomic charges to the ligand atoms (e.g., Gasteiger charges).
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
-
Software: Tools like Avogadro, ChemDraw, or the ligand preparation modules within docking software suites are suitable for this purpose.
Causality: A properly minimized ligand structure ensures that the docking simulation starts with a realistic conformation of the drug. Defining rotatable bonds is critical for flexible ligand docking, which allows for a more comprehensive search of the binding pose.
Section 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It uses a scoring function to estimate the binding affinity, typically reported in kcal/mol.[1]
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. For ABZ-OX, this grid should be centered on the known colchicine-binding site at the interface of the α and β tubulin subunits.[12][18] The size of the grid should be large enough to allow the ligand to move and rotate freely within the site.
-
Running the Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different positions, orientations, and conformations of ABZ-OX within the defined grid box.[12]
-
Analysis of Results: The output will be a series of binding poses ranked by their binding affinity scores. The pose with the most negative score is considered the most favorable.[12] Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.
Causality: The grid box confines the search space to the region of interest, making the calculation more efficient. The scoring function provides a quantitative measure to rank different binding modes, allowing for the identification of the most probable and stable interaction. Studies have shown that mutations in residues like E198 and F200 can significantly weaken the drug's binding affinity, and docking can help visualize why this occurs.[1][10]
Section 3: Molecular Dynamics Simulation - Assessing Complex Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes in both the protein and the ligand upon binding.[19]
Workflow for Molecular Dynamics Simulation
// Connections Start -> Solvate [color="#4285F4"]; Solvate -> Ionize [color="#4285F4"]; Ionize -> Minimize [color="#34A853"]; Minimize -> NVT [color="#34A853"]; NVT -> NPT [color="#34A853"]; NPT -> Production [color="#34A853"]; Production -> Analysis [color="#EA4335"]; } axdot Caption: Workflow for Molecular Dynamics (MD) Simulation.
Protocol: MD Simulation with GROMACS/Desmond
-
System Solvation: Place the docked protein-ligand complex into a periodic box of water molecules (e.g., TIP3P water model). This mimics the aqueous environment of the cell.[19]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and simulate a physiological salt concentration (e.g., 0.15 M).[19][20]
-
Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes or unfavorable geometries.[20]
-
Equilibration (NVT and NPT): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, equilibrate the system at the desired pressure (e.g., 1 bar) and temperature (NPT ensemble). This ensures the system is stable before the production run.[20]
-
Production MD Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.[19]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateaued RMSD indicates that the complex has reached equilibrium and the ligand remains stably bound.[19]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[1]
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.
-
Trustworthiness: This multi-step process is a self-validating system. If the ligand is unstable in the binding pocket, the RMSD will show large fluctuations, and the ligand may even dissociate from the protein during the simulation, indicating an unfavorable binding mode. Stable RMSD and persistent interactions provide strong evidence for a valid binding hypothesis.
Section 4: Binding Free Energy Calculations
To obtain a more accurate and quantitative estimate of binding affinity, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies.[21][22]
Protocol: MM/PBSA Calculation
-
Trajectory Extraction: Select snapshots (frames) from the stable portion of the MD simulation trajectory.[23]
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. The calculation includes:
-
Binding Free Energy: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand.[24]
Causality: MM/PBSA provides a more rigorous energy calculation than docking scores because it averages over multiple conformations from a dynamic simulation and uses a more sophisticated implicit solvent model.[21] This method allows for the decomposition of the binding energy into contributions from individual residues, highlighting which amino acids are most critical for the interaction.
Data Presentation: Summary of In-Silico Results
| Metric | Description | Typical Result for ABZ-OX | Significance |
| Docking Score | Estimated binding affinity from molecular docking. | -7.0 to -8.5 kcal/mol[12] | A strong negative value suggests favorable binding. |
| RMSD (Ligand) | Root Mean Square Deviation of the ligand during MD simulation. | < 3 Å | A low, stable RMSD indicates the ligand remains in a consistent pose within the binding site.[19] |
| ΔG_bind (MM/PBSA) | Calculated binding free energy. | -20 to -40 kcal/mol | A more accurate estimation of binding affinity. More negative values indicate stronger binding.[25] |
| Key Interacting Residues | Amino acids forming stable H-bonds or hydrophobic contacts. | E198, F200, C239, Q134[10][26] | Identifies the specific molecular determinants of binding and potential sites for resistance mutations. |
Section 5: Visualization and Interaction Analysis
Visualizing the results is crucial for interpreting the data and communicating the findings. Molecular graphics software like PyMOL or VMD can be used to generate high-quality images and animations of the protein-ligand complex.
Key Interactions between this compound and Tubulin
The benzimidazole core of ABZ-OX fits into the colchicine binding pocket. Specific interactions often observed in simulations include:
-
Hydrogen Bonds: The carbamate moiety of ABZ-OX frequently forms hydrogen bonds with residues like E198.[26] This interaction is considered critical for the mechanism of action.[10][26]
-
Hydrophobic Interactions: The propyl group and the benzimidazole ring engage in hydrophobic and π-π stacking interactions with residues such as F200.[27]
// Edges edge [color="#EA4335", arrowhead=vee, style=dashed, fontname="Arial", fontcolor="#202124"]; ABZ_OX -> E198 [label="Hydrogen Bond"]; ABZ_OX -> F200 [label="Hydrophobic/\nπ-π Stacking"]; ABZ_OX -> C239 [label="Hydrogen Bond"]; ABZ_OX -> L253 [label="Arene Bond"]; } axdot Caption: Key molecular interactions of this compound.
Conclusion and Future Directions
The in-silico workflow detailed in this guide—from system preparation and docking to MD simulations and free energy calculations—provides a robust framework for investigating the molecular basis of this compound's interaction with tubulin. These computational methods are invaluable for rationalizing the effects of resistance mutations, understanding the specificity of drug action, and guiding the development of novel anthelmintics. The insights gained from these simulations can prioritize compounds for chemical synthesis and subsequent in-vitro and in-vivo validation, thereby accelerating the drug discovery pipeline. Future work should focus on applying these methods to newly identified tubulin isotypes and exploring novel chemical scaffolds that can form stable interactions within the binding site, even in the presence of resistance-conferring mutations.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 9. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 10. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. SID 329755155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. SID 468590233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C12H15N3O3S) [pubchemlite.lcsb.uni.lu]
- 17. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides | MDPI [mdpi.com]
- 21. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. peng-lab.org [peng-lab.org]
- 25. youtube.com [youtube.com]
- 26. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide on Albendazole Oxide-Induced Oxidative Stress in Cancer Cells
Abstract
The repurposing of established pharmaceuticals for oncology represents a pragmatic and accelerated avenue for novel cancer therapies. Albendazole, a benzimidazole anthelmintic, and its primary active metabolite, albendazole oxide (also known as albendazole sulfoxide), have demonstrated significant anti-neoplastic properties across a spectrum of cancer cell lines and preclinical models.[1][2] A pivotal mechanism underpinning this anticancer activity is the induction of profound oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.[3][4] This technical guide provides an in-depth exploration of the molecular cascades initiated by this compound in cancer cells, leading to oxidative stress and subsequent cell death. We will dissect the primary mechanisms, detail robust experimental protocols for validation, and present a framework for data interpretation, offering researchers, scientists, and drug development professionals a comprehensive resource to investigate this promising therapeutic strategy.
Introduction: Repurposing Benzimidazoles for Cancer Therapy
Drug repurposing has emerged as a vital strategy in oncology, offering the advantages of well-established safety profiles and expedited clinical development timelines. Albendazole (ABZ) is a broad-spectrum anti-parasitic drug that has been used in humans for decades.[2] Its primary mechanism of action in parasites is the disruption of microtubule polymerization, which is essential for cellular structure and function.[1][2] This same mechanism is a cornerstone of its anti-cancer effects. Following oral administration, ABZ is rapidly metabolized in the liver to its active form, this compound (ABZO), which exhibits greater systemic bioavailability.
Recent research has illuminated that ABZO's anti-cancer effects are not solely dependent on mitotic arrest but are intricately linked to the generation of ROS.[5][6] This induction of oxidative stress creates a highly toxic intracellular environment for cancer cells, which often exist in a state of heightened basal oxidative stress, making them particularly vulnerable to further ROS insults.[3][7] This guide will focus specifically on the role of ABZO in modulating the redox homeostasis of cancer cells.
The Dual-Pronged Onset of Oxidative Stress
This compound instigates oxidative stress through a sophisticated, multi-faceted mechanism that begins with its canonical function as a microtubule-destabilizing agent and extends to direct impacts on cellular redox regulation.
Primary Insult: Microtubule Disruption and Mitochondrial Distress
The principal anti-cancer action of ABZO is its binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2][8] This disruption has two major downstream consequences that converge on ROS production:
-
Mitotic Arrest: The failure to form a functional mitotic spindle forces cells to arrest in the G2/M phase of the cell cycle.[9][10][11] Prolonged mitotic arrest is a significant cellular stressor that can trigger apoptosis, often through mitochondria-mediated pathways.
-
Mitochondrial Dysfunction: The integrity and distribution of mitochondria are dependent on the microtubule network. Disruption of this network can impair mitochondrial transport and function, leading to a dysfunctional electron transport chain (ETC). This inefficiency causes electrons to leak and prematurely react with oxygen, generating superoxide radicals (O₂⁻•) as a byproduct. This process is a major source of intracellular ROS.[12]
Secondary Effect: Suppression of Antioxidant Defenses
Beyond promoting ROS generation, albendazole has been shown to actively dismantle the cancer cell's antioxidant machinery. Studies have demonstrated that albendazole treatment leads to:
-
Depletion of Glutathione (GSH): GSH is a critical non-enzymatic antioxidant. Albendazole treatment has been shown to drastically deplete cellular levels of reduced GSH, crippling the cell's primary defense against oxidative damage.[3][4][5]
-
Downregulation of Antioxidant Enzymes: Albendazole can reduce the mRNA expression of key antioxidant enzymes such as catalase (CAT) and glutathione peroxidases (GPX).[5][6][13] This suppression prevents the cell from effectively neutralizing ROS, leading to their accumulation and exacerbating oxidative stress.[5]
This dual action—simultaneously increasing ROS production while dismantling the cell's ability to cope with them—creates an overwhelming state of oxidative stress that pushes the cancer cell toward apoptosis.
Key Signaling Pathways Activated by ABZO-Induced Oxidative Stress
The accumulation of ROS acts as a second messenger, activating multiple signaling cascades that culminate in programmed cell death.
p53 Tumor Suppressor Pathway
Oxidative stress is a well-known activator of the p53 tumor suppressor protein.[3] ROS can induce DNA damage, which stabilizes and activates p53.[3] Activated p53 then transcriptionally upregulates pro-apoptotic proteins, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2.[3][4][5] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and caspase activation.[3] Several studies have confirmed that albendazole treatment increases the expression of p53 and Bax, implicating this pathway in its cytotoxic effects.[3][9][14]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The p38 MAPK pathway is strongly activated by cellular stressors, including ROS.[12] In leukemia cells, ABZO-induced mitochondrial ROS generation was shown to activate p38 MAPK, which in turn led to the upregulation of the pro-inflammatory and pro-apoptotic cytokine TNF-α, contributing significantly to cell death.[12]
The following diagram illustrates the proposed signaling cascade:
Caption: ABZO-induced signaling pathway leading to apoptosis.
Experimental Validation: A Methodological Guide
To rigorously investigate the role of oxidative stress in ABZO's anti-cancer activity, a series of validated assays must be employed. This section provides detailed, step-by-step protocols for core experiments.
Foundational Setup: Cell Culture and Drug Preparation
-
Causality: The choice of cell line is critical. It is advisable to use a panel of cancer cell lines (e.g., breast cancer line MCF-7, prostate cancer line DU145) and a non-cancerous control cell line (e.g., normal prostate line RWPE-1) to assess selectivity.[5][15]
-
Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) and allow them to adhere for 24 hours before treatment.
-
Experimental Workflow
The logical flow of experiments should first establish cytotoxicity and then dissect the underlying oxidative stress mechanisms.
Caption: A typical experimental workflow for assessing ABZO's effects.
Protocol 1: Quantification of Intracellular ROS using DCFH-DA
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.[3][16]
-
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate.
-
After 24h, treat cells with varying concentrations of ABZO, a vehicle control (DMSO), and a positive control (e.g., 100 µM H₂O₂) for a predetermined time (e.g., 1-6 hours).
-
Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS).
-
Load cells with 10 µM DCFH-DA solution in serum-free medium.[17] Incubate for 30 minutes at 37°C in the dark.
-
Discard the DCFH-DA solution and wash cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18]
-
-
Self-Validation: The inclusion of a potent antioxidant like N-acetylcysteine (NAC) as a co-treatment with ABZO should significantly reduce the measured fluorescence, confirming that the signal is ROS-dependent.[3][5][16]
Protocol 2: Determination of Cell Viability (MTT/MTS Assay)
-
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases of metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2][19]
-
Methodology:
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
After 24h, treat with ABZO for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Glutathione (GSH/GSSG) Assay
-
Principle: This assay quantifies the levels of both reduced (GSH) and oxidized (GSSG) glutathione. The ratio of GSH/GSSG is a key indicator of cellular redox status. A decrease in this ratio signifies a shift towards oxidative stress. The assay often uses an enzymatic recycling method where glutathione reductase (GR) reduces GSSG to GSH, which then reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored product (TNB), measured at 412 nm.[21][22]
-
Methodology:
-
Treat cells in a 6-well plate with ABZO for the desired time.
-
Harvest cells and prepare cell lysates according to the manufacturer's protocol of a commercial GSH/GSSG assay kit.
-
For GSSG measurement, a thiol-masking reagent (e.g., N-ethylmaleimide or 2-vinylpyridine) is added to derivatize and remove GSH from the sample.[21]
-
Perform the enzymatic recycling reaction for both total glutathione and GSSG samples.
-
Measure absorbance at 412 nm over time.
-
Calculate concentrations based on a standard curve and determine the GSH/GSSG ratio.
-
Data Interpretation & Expected Outcomes
Synthesizing data from these assays provides a comprehensive picture of ABZO's mechanism.
Example Data Presentation
The results should demonstrate a clear dose- and time-dependent relationship.
Table 1: Effect of this compound on Cell Viability and ROS Production
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (Fold Change vs. Control) |
|---|---|---|---|
| Vehicle (DMSO) | 0 | 100 ± 4.5 | 1.0 ± 0.1 |
| This compound | 0.1 | 85 ± 5.1 | 1.8 ± 0.2 |
| This compound | 0.5 | 52 ± 3.8 | 3.5 ± 0.4 |
| This compound | 1.0 | 28 ± 2.9 | 5.2 ± 0.6 |
| ABZO (0.5µM) + NAC (5mM) | - | 91 ± 4.2 | 1.3 ± 0.2 |
Table 2: Redox Status after this compound Treatment (0.5 µM for 24h)
| Treatment Group | Total Glutathione (nmol/mg protein) | GSH/GSSG Ratio |
|---|---|---|
| Vehicle (DMSO) | 45.2 ± 3.1 | 85 ± 5.0 |
| this compound | 18.5 ± 2.4 | 21 ± 3.2 |
Connecting the Dots
-
A significant decrease in cell viability (Table 1) should correlate with a significant increase in intracellular ROS.[3][5][16]
-
The rescue of cell viability and reduction of ROS levels by the antioxidant NAC strongly supports the hypothesis that oxidative stress is a primary driver of ABZO-induced cytotoxicity.[3][5][16]
-
A marked decrease in the GSH/GSSG ratio (Table 2) confirms that ABZO disrupts the cellular antioxidant defense system, creating a state of oxidative stress.[7]
Therapeutic Implications and Future Directions
The ability of this compound to induce overwhelming oxidative stress in cancer cells presents several exciting therapeutic possibilities.
-
Synergistic Combinations: ABZO's pro-oxidant activity could be synergistic with conventional therapies like radiation and certain chemotherapies that also rely on ROS generation for their efficacy.[23] Combining ABZO with other agents could allow for lower, less toxic doses of each drug.[8][24]
-
Targeting Resistant Cancers: Cancer cells that have developed resistance to other microtubule-targeting agents (e.g., paclitaxel) may still be sensitive to ABZO due to its additional mechanism of inducing oxidative stress.[25]
-
Biomarker Development: Identifying biomarkers that predict sensitivity to ABZO, such as low basal levels of antioxidant enzymes or high baseline ROS, could help stratify patients who are most likely to benefit from this therapy.
Conclusion
This compound, the active metabolite of the widely used drug albendazole, is a promising repurposed candidate for cancer therapy. Its efficacy is rooted in a powerful dual mechanism: the disruption of microtubule dynamics leading to mitochondrial ROS production, and the simultaneous suppression of the cancer cell's antioxidant defenses. This combined assault results in a state of severe oxidative stress that activates apoptotic signaling pathways, such as the p53 and p38 MAPK pathways, leading to selective cancer cell death. The experimental framework provided in this guide offers a robust starting point for researchers to further explore and validate the therapeutic potential of targeting redox homeostasis with this compound.
References
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albendazole as a promising molecule for tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Non-mitotic effect of albendazole triggers apoptosis of human leukemia cells via SIRT3/ROS/p38 MAPK/TTP axis-mediated TNF-α upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 22. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Scilit [scilit.com]
- 23. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combination of albendazole and 2-methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. brieflands.com [brieflands.com]
Chiral Properties of Albendazole Oxide: A Technical Guide for Drug Development Professionals
Abstract
Albendazole, a broad-spectrum benzimidazole anthelmintic, serves as a prodrug that is rapidly metabolized to its active form, albendazole oxide (albendazole sulfoxide). This metabolite possesses a chiral center at the sulfur atom, giving rise to two enantiomers: (+)-(R)-albendazole oxide and (–)-(S)-albendazole oxide. These enantiomers exhibit significant differences in their pharmacokinetic profiles and pharmacological activity. This technical guide provides an in-depth exploration of the chiral properties of this compound, including its stereoselective metabolism, enantiomeric separation and analysis, and the distinct biological activities of its enantiomers. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of anthelmintic therapy.
Introduction: The Significance of Chirality in Albendazole's Mechanism of Action
Albendazole is a widely utilized anthelmintic agent effective against a variety of intestinal and systemic parasitic infections.[1][2] Its therapeutic efficacy is not attributed to the parent compound itself, but rather to its primary active metabolite, this compound.[1] Following oral administration, albendazole undergoes extensive first-pass metabolism in the liver, where it is oxidized to this compound.[1] This metabolic conversion introduces a chiral center at the sulfur atom, resulting in the formation of a racemic mixture of (+)-(R)- and (–)-(S)-albendazole oxide.
The spatial arrangement of atoms around this chiral center leads to distinct pharmacological and pharmacokinetic properties for each enantiomer. Understanding these differences is paramount for optimizing therapeutic strategies, enhancing efficacy, and potentially reducing adverse effects. This guide will delve into the critical aspects of this compound's chirality, providing a scientific foundation for its rational drug development.
Stereoselective Metabolism of Albendazole
The biotransformation of albendazole to this compound is a stereoselective process, meaning that the formation and subsequent elimination of the two enantiomers can occur at different rates. This enantioselectivity is species-dependent and is primarily governed by the activity of hepatic enzymes.
Enzymatic Pathways
The sulfoxidation of albendazole is catalyzed by two main enzyme systems in the liver: cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[3][4] The relative contribution of these enzyme systems can influence the enantiomeric ratio of this compound produced.[4] Subsequently, this compound is further oxidized to the inactive metabolite, albendazole sulfone.[3][5]
Caption: Metabolic pathway of albendazole.
Species-Dependent Enantiomeric Ratios
The plasma concentration ratio of (+)- to (–)-albendazole oxide varies significantly across different species. In humans and dogs, the (+)-enantiomer is predominant, while in rats, the (–)-enantiomer is found in higher concentrations.[6] This highlights the importance of considering species differences in preclinical studies.
| Species | Predominant Enantiomer in Plasma | Approximate (+)/(-) Ratio | Reference |
| Human | (+)-(R)-Albendazole Oxide | 9:1 | [3] |
| Dog | (+)-(R)-Albendazole Oxide | 7:1 | [6] |
| Sheep | (+)-(R)-Albendazole Oxide | 4-6:1 | [7] |
| Rat | (–)-(S)-Albendazole Oxide | 0.6:1 | [6] |
Differential Pharmacokinetics of this compound Enantiomers
The distinct physicochemical properties of the enantiomers lead to differences in their absorption, distribution, metabolism, and excretion (ADME).
Plasma Disposition
Following administration of racemic albendazole, the plasma concentrations of the (+)-enantiomer are generally higher and have a longer half-life compared to the (–)-enantiomer in humans.[3] This is attributed to a combination of stereoselective formation and slower clearance of the (+)-enantiomer.
Distribution to Cerebrospinal Fluid (CSF)
In the treatment of neurocysticercosis, the ability of the active metabolite to cross the blood-brain barrier is crucial. Studies have shown that both enantiomers of this compound can penetrate the CSF.[3][8] However, the concentration of the (+)-(R)-enantiomer in the CSF is found to be approximately three times higher than that of the (–)-(S)-enantiomer.[3][9] This differential distribution has significant implications for the treatment of central nervous system parasitic infections.
Enantioselective Pharmacodynamics: The Superior Activity of (+)-(R)-Albendazole Oxide
The primary mechanism of action of benzimidazoles involves binding to β-tubulin, thereby inhibiting microtubule polymerization in the parasite.[1] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite.
In vitro studies have demonstrated that the (+)-(R)-enantiomer of this compound is the more potent anthelmintic agent against certain parasites.[8][10] For instance, against Taenia solium cysts, (+)-(R)-albendazole oxide was significantly more effective at inhibiting alkaline phosphatase and parasite antigen release compared to the (–)-(S)-enantiomer.[10] This suggests that the therapeutic effect of racemic albendazole is predominantly mediated by the (+)-(R)-enantiomer.
Analytical Methodologies for Enantiomeric Separation and Quantification
The analysis of this compound enantiomers requires chiral separation techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most commonly employed method.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
This protocol outlines a general procedure for the analytical separation of this compound enantiomers in a plasma matrix.
Objective: To separate and quantify (+)-(R)- and (–)-(S)-albendazole oxide from plasma samples.
Materials:
-
HPLC system with UV or fluorescence detector
-
Mobile phase: n-hexane, isopropanol, ethanol mixture[3]
-
Plasma samples containing albendazole metabolites
-
Extraction solvent (e.g., ethyl acetate)
-
Internal standard
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add the internal standard.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks for (+)- and (–)-albendazole oxide based on their retention times, as determined by injecting individual enantiomer standards (if available).
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of each enantiomer in the plasma samples.
-
Caption: Workflow for chiral analysis of this compound.
Preparative Chiral Separation
For preclinical and clinical studies involving individual enantiomers, preparative-scale separation is necessary. Techniques such as simulated moving bed (SMB) chromatography have been successfully employed for the large-scale separation of this compound enantiomers, yielding high enantiomeric purity.[12]
Implications for Drug Development and Clinical Practice
The distinct pharmacological and pharmacokinetic profiles of this compound enantiomers have several important implications:
-
Potential for Enantiopure Drug Development: The superior activity of (+)-(R)-albendazole oxide suggests that the development of an enantiopure formulation could offer a better therapeutic index, potentially allowing for lower doses and reduced metabolic burden from the less active (–)-(S)-enantiomer.[10]
-
Therapeutic Drug Monitoring (TDM): In clinical settings, particularly for challenging infections like neurocysticercosis, TDM of the individual enantiomers in plasma and CSF could provide a more accurate assessment of therapeutic exposure and help tailor dosing regimens.
-
Understanding Drug-Drug Interactions: Co-administration of drugs that induce or inhibit CYP enzymes can alter the metabolism of albendazole and the resulting enantiomeric ratio of this compound, potentially impacting clinical outcomes.[13]
Conclusion
The chirality of this compound is a critical determinant of its anthelmintic activity and pharmacokinetic behavior. The (+)-(R)-enantiomer is the primary contributor to the therapeutic effects of albendazole, exhibiting higher concentrations in plasma and CSF and greater intrinsic potency against certain parasites. A thorough understanding of the stereoselective metabolism, disposition, and activity of this compound enantiomers is essential for the continued optimization of anthelmintic therapies. Future research should focus on the clinical benefits of administering enantiopure (+)-(R)-albendazole oxide and the implementation of enantioselective therapeutic drug monitoring to personalize treatment for parasitic diseases.
References
- 1. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 2. usp-pqm.org [usp-pqm.org]
- 3. Enantioselective distribution of albendazole metabolites in cerebrospinal fluid of patients with neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Comparative enantioselectivity in the sulphoxidation of albendazole in man, dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic behaviour of albendazole sulphoxide enantiomers in male and female sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Analysis of Albendazole Sulfoxide Enantiomers Shows that (+)-(R)-Albendazole Sulfoxide Is the Active Enantiomer against Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective distribution of albendazole metabolites in cerebrospinal fluid of patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro analysis of albendazole sulfoxide enantiomers shows that (+)-(R)-albendazole sulfoxide is the active enantiomer against Taenia solium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Albendazole sulfoxide enantiomers: preparative chiral separation and absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolism of Albendazole Oxide by Cytochrome P450 Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Albendazole (ABZ), a cornerstone of anthelmintic therapy, functions as a prodrug, undergoing extensive first-pass metabolism to its pharmacologically active metabolite, albendazole sulfoxide (ABZ-SO), also known as albendazole oxide. The systemic efficacy of the drug is entirely dependent on the bioavailability of this active moiety. The subsequent metabolic inactivation of ABZ-SO to the inert albendazole sulfone (ABZ-SO2) is a critical step that dictates the duration of therapeutic action. This guide provides a detailed technical exploration of the enzymatic pathways governing albendazole's biotransformation, with a core focus on the pivotal role of the Cytochrome P450 (CYP) superfamily in the metabolism of this compound. We will dissect the specific isozymes involved, present field-proven experimental protocols for their characterization, and discuss the profound clinical implications of this metabolic cascade, including drug-drug interactions and pharmacogenetic variability.
Introduction: The Metabolic Journey of Albendazole
Albendazole is a broad-spectrum benzimidazole anthelmintic widely used against a variety of parasitic worm infections.[1][2] Following oral administration, the parent drug is poorly absorbed and often undetectable in plasma.[3][4] Its therapeutic utility stems from rapid and extensive first-pass metabolism in the liver, where it is converted into its primary active metabolite, albendazole sulfoxide (ABZ-SO).[5][6] This sulfoxide metabolite is responsible for the systemic anthelmintic effects of the drug.[6]
The metabolic fate of albendazole does not end there. The active ABZ-SO is further oxidized to the pharmacologically inactive metabolite, albendazole sulfone (ABZ-SO2).[6][7][8] This biotransformation is a crucial detoxification step that terminates the drug's action. Concurrently, a secondary hydroxylation pathway also contributes to albendazole's clearance.[9][10] Understanding the enzymatic machinery that governs these sequential oxidation steps—particularly the conversion of the active sulfoxide to the inactive sulfone by Cytochrome P450 enzymes—is paramount for optimizing dosing regimens, predicting drug interactions, and accounting for inter-individual variability in patient response.
The Core Metabolic Pathways: Sulfoxidation and Hydroxylation
The biotransformation of albendazole is dominated by two primary pathways: sulfoxidation and hydroxylation. The sulfoxidation cascade is considered the principal route, leading to both the activation and subsequent inactivation of the drug.
Pathway 1: Sulfoxidation (Activation and Inactivation)
The initial and most critical metabolic step is the S-oxygenation of the parent albendazole to form albendazole sulfoxide (ABZ-SO). This reaction is catalyzed by two major enzyme systems in the human liver: the Cytochrome P450 (CYP) superfamily and the Flavin-containing Monooxygenases (FMO).[6][7][11] Studies using human liver microsomes (HLMs) have shown that CYPs are the major contributors, accounting for approximately 70% of ABZ-SO production, while FMOs contribute the remaining 30%.[6]
-
CYP-mediated Sulfoxidation : The primary isoform implicated in this step is CYP3A4 .[4][6][12] CYP1A2 also appears to play a role.[8][12][13]
-
FMO-mediated Sulfoxidation : The main FMO isoform involved is believed to be FMO3, the predominant form in the adult human liver.[4][6]
An important feature of this step is its enantioselectivity. ABZ-SO is a chiral molecule existing as (+)-ABZSO and (-)-ABZSO enantiomers.[12][14] The FMO and CYP systems exhibit opposite enantioselectivity; FMO primarily produces the (+)-enantiomer, while CYP enzymes are more involved in forming the (-)-enantiomer.
The active ABZ-SO is then further oxidized to the inactive albendazole sulfone (ABZ-SO2). This inactivation step is mediated exclusively by the CYP system.[6][8] While multiple CYP isoforms are likely involved, studies suggest a notable role for CYP1A2 in the conversion of ABZ-SO to ABZ-SO2 in humans.[12]
Pathway 2: Hydroxylation
In parallel to sulfoxidation, albendazole can undergo hydroxylation to form hydroxyalbendazole. This alternative pathway is catalyzed predominantly by CYP2J2 , with a minor contribution from CYP2C19 .[1][9][10][15] The intrinsic clearance of hydroxyalbendazole formation by CYP2J2 is significantly higher than that by other isoforms, establishing it as the primary enzyme for this metabolic route.[1][9]
Key Cytochrome P450 Isoforms in this compound Metabolism
The metabolism of albendazole and its active sulfoxide metabolite is a multi-enzyme process. The table below summarizes the primary CYP isoforms and their specific roles based on current research.
| Metabolic Reaction | Parent Substrate | Metabolite | Primary Enzymes Involved | Reference |
| Sulfoxidation | Albendazole | Albendazole Sulfoxide (Active) | CYP3A4 , CYP1A2, FMO3 | [4][6][12] |
| Sulfonation | Albendazole Sulfoxide | Albendazole Sulfone (Inactive) | CYP Enzymes (CYP1A2 suggested) | [6][8][12] |
| Hydroxylation | Albendazole | Hydroxyalbendazole | CYP2J2 (major), CYP2C19 | [1][9][10] |
Experimental Protocols for Characterizing Albendazole Metabolism
The elucidation of these metabolic pathways relies on robust in vitro experimental systems. The following protocols provide a self-validating framework for researchers to investigate the metabolism of albendazole and its metabolites.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)
This experiment is foundational for determining metabolic stability and identifying the major enzyme systems involved.
-
Objective : To characterize the kinetics of albendazole metabolism and differentiate between CYP and FMO contributions.
-
Methodology :
-
Preparation : Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.2-0.5 mg/mL), and the substrate (albendazole or albendazole sulfoxide, e.g., 1-100 µM).
-
Selective Inhibition (Validation Step) : To separate enzyme activity, prepare parallel incubations:
-
CYP Inhibition : Add a broad-spectrum CYP inhibitor or an antibody against CYP reductase.
-
FMO Inhibition : Add methimazole (a selective FMO substrate/inhibitor).[6]
-
FMO Inactivation : Heat-inactivate a separate batch of HLMs at 45-50°C for several minutes prior to incubation, which denatures FMOs while largely preserving CYP activity.[6]
-
-
Initiation : Pre-warm the mixtures to 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubation : Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., mebendazole).[16]
-
Sample Processing : Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Analysis : Transfer the supernatant for analysis via HPLC-MS/MS (see Protocol 4.3).
-
Protocol 2: Recombinant Human CYP (rhCYP) Isoform Screening
This experiment pinpoints the specific CYP isoforms responsible for a particular metabolic conversion.
-
Objective : To identify which individual CYP enzymes catalyze the sulfonation of albendazole sulfoxide or the hydroxylation of albendazole.
-
Methodology :
-
Setup : The protocol is analogous to the HLM assay, but HLMs are replaced with individual commercially available recombinant human CYP enzymes (e.g., rCYP3A4, rCYP1A2, rCYP2J2, rCYP2C19) co-expressed with cytochrome P450 reductase.[9][10]
-
Procedure : Incubate each recombinant enzyme with the substrate (albendazole or albendazole sulfoxide) and the NADPH-regenerating system.
-
Control : A control incubation lacking the NADPH system must be included for each enzyme to ensure metabolism is NADPH-dependent.
-
Analysis : Terminate the reaction and process the samples as described above. The formation of the metabolite in the presence of a specific isoform confirms its catalytic role.
-
Protocol 3: Quantitative Analysis by LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry is the gold standard for accurately quantifying drugs and their metabolites in complex biological matrices.
-
Objective : To simultaneously separate and quantify albendazole, albendazole sulfoxide, and albendazole sulfone.
-
Methodology :
-
Chromatographic Separation :
-
Column : Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, <3 µm particle size) for efficient separation.[17][18]
-
Mobile Phase : Employ a gradient elution using a mixture of an aqueous buffer (e.g., 2-5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[17]
-
Flow Rate : A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization : Use positive electrospray ionization (ESI+), which is effective for these analytes.
-
Detection Mode : Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
MRM Transitions : Establish specific precursor-to-product ion transitions for each analyte and the internal standard. For example:
-
Albendazole: m/z 266 -> 234
-
Albendazole Sulfoxide: m/z 282 -> 250
-
Albendazole Sulfone: m/z 298 -> 266
-
-
-
Quantification : Construct a calibration curve using standards of known concentrations spiked into the same biological matrix (e.g., blank plasma). The concentration of analytes in the experimental samples is determined by interpolating their peak area ratios (analyte/internal standard) against this curve.
-
Data Interpretation: Kinetic Analysis
Data from isoform screening and HLM experiments can be used to determine key kinetic parameters, which are essential for predicting in vivo behavior. The intrinsic clearance (CLint) value is particularly useful for comparing the metabolic efficiency of different enzymes or pathways.
| Enzyme | Metabolite Formed | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (CLint, µL/min/pmol P450) | Reference |
| CYP2J2 | Hydroxyalbendazole | 12.3 | 4.2 | 0.34 | [9] |
| CYP2C19 | Hydroxyalbendazole | 11.2 | 0.47 | 0.042 | [9] |
| CYP2E1 | Hydroxyalbendazole | 19.3 | 1.7 | 0.088 | [9] |
| Table reflects kinetic parameters for the alternative hydroxylation pathway, demonstrating the quantitative comparison of enzyme efficiency. |
Clinical Significance and Implications
A thorough understanding of this compound metabolism is critical for its safe and effective clinical use.
Drug-Drug Interactions (DDIs)
Since CYP3A4 is a major enzyme in the formation of active ABZ-SO, and other CYPs are involved in its clearance, co-administration of drugs that modulate these enzymes can significantly alter albendazole's pharmacokinetic profile.
-
CYP Inhibitors : Potent inhibitors of CYP3A4, such as ketoconazole or grapefruit juice, can inhibit the metabolism of albendazole and its metabolites.[6][9][19] Inhibition of the enzymes that clear ABZ-SO could lead to elevated plasma concentrations and an increased risk of toxicity. Conversely, inhibiting its formation could reduce efficacy.
-
CYP Inducers : Drugs that induce CYP enzymes (e.g., rifampicin, carbamazepine) could accelerate the metabolism of ABZ-SO to inactive ABZ-SO2, potentially reducing the systemic exposure to the active drug and compromising therapeutic efficacy.
Pharmacogenetic Variability
Genetic polymorphisms in CYP genes are a well-established source of inter-individual variability in drug response.[20][21] For albendazole, polymorphisms in genes like CYP2C19 (involved in hydroxylation) could alter the overall metabolic flux, shunting more or less of the parent drug down the primary sulfoxidation pathway.[22] Individuals who are poor, intermediate, extensive, or ultrarapid metabolizers for key CYPs may exhibit significantly different plasma concentration profiles of the active ABZ-SO, leading to variations in both efficacy and safety.[20] While specific clinical guidelines for albendazole based on pharmacogenetics are not yet established, the enzymatic pathways clearly suggest a potential for clinically relevant genetic influence.
Conclusion
The metabolism of albendazole is a complex, sequential process critical to its therapeutic action. The biotransformation is initiated by a dual-enzyme system, FMO and CYP (predominantly CYP3A4), which converts the prodrug into the active anthelmintic agent, this compound (sulfoxide). The subsequent inactivation of this active metabolite is a crucial clearance step mediated by the Cytochrome P450 superfamily, with evidence pointing towards the involvement of CYP1A2. Furthermore, an alternative hydroxylation pathway driven primarily by CYP2J2 contributes to the drug's disposition. For drug development professionals and researchers, a mechanistic understanding of these pathways is indispensable. It provides the rationale for predicting and interpreting drug-drug interactions, explaining variability in patient outcomes, and ultimately, for guiding the rational use of this vital medication.
References
- 1. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 6. Relative contribution of cytochromes P-450 and flavin-containing monoxygenases to the metabolism of albendazole by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of the in vitro bioactivation of albendazole in human liver microsomes and hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative enantioselectivity in the sulphoxidation of albendazole in man, dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. courses.washington.edu [courses.washington.edu]
- 16. [Pharmacokinetics of albendazole and its metabolites in human body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Albendazole and echinacea Interactions - Drugs.com [drugs.com]
- 20. longdom.org [longdom.org]
- 21. Polymorphism of human cytochrome P450 enzymes and its clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical implications of pharmacogenetics of cytochrome P450 drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Albendazole Oxide-Loaded Solid Lipid Nanoparticles: An Application Note and Protocol
Introduction: A New Formulation Frontier for a Potent Metabolite
Albendazole, a cornerstone in the treatment of parasitic infestations, owes much of its therapeutic efficacy to its primary active metabolite, Albendazole Oxide (also known as Albendazole Sulfoxide or Ricobendazole).[1] Despite its potent anthelmintic activity, the clinical utility of this compound is hampered by its low aqueous solubility, a characteristic that can limit its bioavailability and therapeutic consistency.[2] Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery platform to overcome such challenges, offering the potential to enhance the solubility and absorption of poorly water-soluble drugs.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound-loaded Solid Lipid Nanoparticles. We will delve into the scientific rationale behind the selection of lipids and surfactants, provide detailed, step-by-step protocols for two distinct preparation methods, and outline a robust framework for the physicochemical characterization and in vitro evaluation of the resulting nanoparticle dispersion. Our focus is on providing not just a methodology, but a foundational understanding to empower researchers to rationally design and optimize SLN formulations for enhanced drug delivery.
Rationale for Formulation: The Science of Component Selection
The successful formulation of SLNs hinges on the judicious selection of its core components: the solid lipid and the surfactant(s). The primary objective is to create a stable, nanosized colloidal dispersion with high drug entrapment efficiency.
The Lipid Matrix: The choice of solid lipid is critical as it forms the core of the nanoparticle and directly influences drug loading, release characteristics, and stability. For a lipophilic drug like this compound, lipids with a high solubilizing capacity for the drug are preferred. Glyceryl esters, such as Glyceryl Monostearate (GMS) and Compritol® 888 ATO, are frequently employed due to their biocompatibility and ability to form a stable solid matrix.[3] The crystalline nature of the lipid can also impact drug expulsion during storage; a less ordered lipid matrix can often accommodate more of the drug.
The Surfactant Shield: Surfactants are indispensable for stabilizing the nanoparticle dispersion, preventing aggregation, and controlling particle size. A combination of surfactants is often used to achieve an optimal hydrophilic-lipophilic balance (HLB). For instance, a non-ionic surfactant like Tween® 80 can provide steric hindrance, while a co-surfactant like soy lecithin can enhance the stability of the lipid matrix. The concentration of the surfactant is a critical parameter that must be optimized to ensure the formation of small, uniform nanoparticles without inducing toxicity.
Materials and Equipment
| Material | Supplier | Purpose |
| This compound | (Specify Supplier) | Active Pharmaceutical Ingredient |
| Glyceryl Monostearate (GMS) | (Specify Supplier) | Solid Lipid |
| Compritol® 888 ATO | (Specify Supplier) | Solid Lipid |
| Tween® 80 | (Specify Supplier) | Surfactant |
| Soy Lecithin | (Specify Supplier) | Co-surfactant/Stabilizer |
| Dichloromethane | (Specify Supplier) | Organic Solvent |
| Purified Water | (In-house) | Aqueous Phase |
| Equipment | Purpose |
| High-Shear Homogenizer | Emulsification |
| Probe Sonicator | Particle Size Reduction |
| Magnetic Stirrer with Hot Plate | Heating and Mixing |
| Rotary Evaporator | Solvent Removal |
| Dynamic Light Scattering (DLS) Instrument | Particle Size and Zeta Potential Measurement |
| UV-Vis Spectrophotometer | Drug Quantification |
| Transmission Electron Microscope (TEM) | Morphology Visualization |
| Dialysis Tubing (MWCO 12-14 kDa) | In Vitro Drug Release Study |
Protocol 1: High-Shear Homogenization followed by Ultrasonication
This method is a widely used, robust technique for the preparation of SLNs. It relies on high mechanical forces to create a nanoemulsion, which is then solidified to form nanoparticles.
Step-by-Step Methodology:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Glyceryl Monostearate) and place it in a beaker.
-
Heat the lipid on a hot plate stirrer to approximately 5-10°C above its melting point until a clear, molten lipid phase is formed.
-
Accurately weigh and add the this compound to the molten lipid. Stir continuously until the drug is completely dissolved or finely dispersed in the lipid phase.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Tween® 80) and co-surfactant (e.g., soy lecithin) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase. This is crucial to prevent premature solidification of the lipid upon mixing.
-
-
Formation of the Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
-
High-Shear Homogenization:
-
Immediately subject the mixture to high-shear homogenization at a specified speed (e.g., 10,000 - 15,000 rpm) for a defined period (e.g., 5-10 minutes). This will create a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Further reduce the particle size by subjecting the pre-emulsion to probe sonication. The sonication parameters (amplitude and time) should be optimized to achieve the desired particle size.
-
-
Formation of Solid Lipid Nanoparticles:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
The final formulation should be a milky-white dispersion.
-
Diagram of the High-Shear Homogenization and Ultrasonication Workflow:
Caption: Workflow for SLN preparation using high-shear homogenization and ultrasonication.
Protocol 2: Solvent Emulsification-Evaporation Method
This technique is particularly suitable for thermolabile drugs as it can be performed at lower temperatures. It involves dissolving the drug and lipid in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent.
Step-by-Step Methodology:
-
Preparation of the Organic Phase:
-
Dissolve the solid lipid (e.g., Compritol® 888 ATO) and this compound in a water-immiscible volatile organic solvent (e.g., dichloromethane).
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween® 80) in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator. Remove the organic solvent under reduced pressure at a controlled temperature.
-
As the solvent evaporates, the lipid precipitates, leading to the formation of nanoparticles.
-
-
Final Dispersion:
-
The resulting aqueous dispersion contains the this compound-loaded SLNs.
-
Diagram of the Solvent Emulsification-Evaporation Workflow:
Caption: Workflow for SLN preparation using the solvent emulsification-evaporation method.
Characterization of this compound-Loaded SLNs
A thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared SLNs.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle dispersion. Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion. A higher absolute zeta potential value (typically > ±30 mV) suggests good physical stability due to electrostatic repulsion between particles.
-
Protocol:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform the measurements in triplicate and report the mean ± standard deviation.
-
Entrapment Efficiency (EE) and Drug Loading (DL)
-
Principle: EE refers to the percentage of the initial drug that has been successfully entrapped within the nanoparticles. DL is the percentage of the drug with respect to the total weight of the nanoparticles. These parameters are crucial for determining the drug-carrying capacity of the SLNs.
-
Protocol (Indirect Method):
-
Separate the unentrapped drug from the SLN dispersion by ultracentrifugation or centrifugal filter devices.
-
Collect the supernatant containing the free drug.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Morphological Analysis
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, allowing for the assessment of their shape, size, and surface morphology.
-
Protocol:
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the grid under a TEM and capture images at different magnifications.
-
In Vitro Drug Release Study
-
Principle: This study evaluates the rate and extent of drug release from the SLNs over time in a simulated physiological environment. The dialysis bag method is commonly used for this purpose.
-
Protocol:
-
Accurately measure a known volume of the this compound-loaded SLN dispersion and place it inside a dialysis bag (MWCO 12-14 kDa).
-
Securely tie both ends of the dialysis bag.
-
Immerse the bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Place the beaker in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the withdrawn samples for this compound content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time. A study on albendazole-loaded SLNs showed a biphasic release pattern, with an initial burst release followed by a sustained release.[2]
-
Stability Studies
The long-term stability of the SLN formulation is a critical parameter for its potential clinical application. Stability studies are conducted to assess any changes in the physicochemical properties of the nanoparticles over time under different storage conditions.
-
Protocol:
-
Store the prepared SLN dispersion in sealed vials at different temperatures (e.g., 4°C, 25°C/60% RH, and 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for particle size, PDI, zeta potential, and entrapment efficiency.
-
Any significant changes in these parameters may indicate instability of the formulation.
-
Conclusion
The protocols and characterization methods detailed in this application note provide a robust framework for the successful preparation and evaluation of this compound-loaded Solid Lipid Nanoparticles. By understanding the scientific principles behind the formulation and employing rigorous characterization techniques, researchers can develop stable and effective nanoparticle-based drug delivery systems to enhance the therapeutic potential of this important anthelmintic agent. The optimization of formulation and process parameters will be crucial in tailoring the SLN characteristics to achieve the desired in vivo performance.
References
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Albendazole Oxide in Plasma
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of albendazole oxide (albendazole sulfoxide), the primary active metabolite of albendazole, in plasma. The protocol provides comprehensive procedures for sample preparation using liquid-liquid extraction (LLE), chromatographic separation, and method validation in accordance with international guidelines. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies of albendazole.
Introduction: The Rationale for Quantifying this compound
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in human and veterinary medicine. Following oral administration, albendazole is rapidly and extensively metabolized, primarily in the liver, to its pharmacologically active metabolite, this compound (ABZSO). The parent compound, ABZ, is often undetectable or present at very low concentrations in systemic circulation. The therapeutic efficacy of albendazole is therefore directly attributed to the systemic exposure of ABZSO.
Consequently, the accurate quantification of this compound in plasma is a critical endpoint for pharmacokinetic (PK) studies, which inform dosing regimens, and for bioequivalence (BE) studies, which are essential for the development of generic formulations. This application note presents a validated HPLC-UV method that is sensitive, reliable, and readily deployable in most analytical laboratories for this purpose.
Principle of the Method
The analytical workflow involves the isolation of this compound and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and quantification.
Figure 1: Overall workflow for the quantitative analysis of this compound in plasma.
The chosen sample preparation technique, liquid-liquid extraction, offers a balance of efficiency and simplicity, effectively removing plasma proteins and other endogenous interferences that could compromise the chromatographic analysis[1][2]. A reversed-phase C18 column is employed to separate the moderately polar this compound from potential interferences and the internal standard based on hydrophobicity. Detection is achieved via UV spectrophotometry at a wavelength of approximately 295 nm, which provides good sensitivity for benzimidazole metabolites[1][3].
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV/Vis or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) software
-
Analytical Balance
-
pH Meter
-
Centrifuge
-
Vortex Mixer
-
Sample Evaporator (e.g., nitrogen stream)
-
Glass test tubes (15 mL)
-
Pipettes and general laboratory glassware
Chemicals and Reagents
-
This compound (ABZSO) reference standard (>97% purity)
-
Mebendazole (MEB) or Oxibendazole (OBZ) as Internal Standard (IS) (>99% purity)[1][3]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)[1]
-
Ammonium Phosphate or Ammonium Acetate (Analytical Grade)
-
Orthophosphoric Acid or Acetic Acid (Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free (blank) plasma with anticoagulant (e.g., Heparin)
Detailed Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Rationale: A buffered mobile phase is crucial for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds like ABZSO. The organic modifier (acetonitrile) controls the elution strength.
-
Protocol:
-
Prepare a 25 mM Ammonium Phosphate buffer. Dissolve the appropriate amount of ammonium phosphate in ultrapure water.
-
Adjust the pH of the buffer to 5.0 using dilute phosphoric acid[1][2].
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., see Table 1). Degas the mobile phase before use.
-
Standard and Stock Solutions Preparation:
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of ABZSO and the chosen Internal Standard (e.g., Mebendazole) in 100 mL of methanol in separate volumetric flasks. Sonicate for 15 minutes to ensure complete dissolution[1]. These solutions should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 20 µg/mL)[1].
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 50 µg/mL Mebendazole) in methanol[1].
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE using ethyl acetate is a widely cited and effective method for extracting ABZSO from plasma. It provides high recovery and a relatively clean extract. The evaporation and reconstitution step serves to concentrate the analyte and transfer it into a solvent compatible with the mobile phase.
Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) protocol.
Protocol:
-
Pipette 800 µL of plasma sample (calibration standard, QC, or unknown) into a 15 mL glass tube.
-
Spike the sample with 100 µL of the IS working solution (e.g., 50 µg/mL Mebendazole) and vortex for 30 seconds[1]. For calibration standards, add 100 µL of the appropriate working standard solution. For blank samples, add 100 µL of methanol.
-
Add 3.6 mL of ethyl acetate as the extraction solvent[1].
-
Cap the tube and vortex or shake vigorously for 20 minutes to ensure thorough mixing and extraction.
-
Centrifuge for 10 minutes at 2000 x g to separate the organic and aqueous phases[1].
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath at 55°C[1].
-
Reconstitute the dried residue in 1 mL of the mobile phase. Vortex for 1 minute to ensure the analyte is fully dissolved[1].
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Chromatographic Conditions
The following conditions have been demonstrated to provide excellent separation and peak shape for ABZSO and its metabolites.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size[1][2] |
| Mobile Phase | Acetonitrile / 25 mM Ammonium Phosphate Buffer (pH 5.0) |
| Composition | Isocratic or Gradient (Start with a ratio around 30:70 v/v Acetonitrile:Buffer) |
| Flow Rate | 1.2 mL/min[1][2] |
| Column Temp. | 25°C[1] |
| Injection Vol. | 50 µL[1] |
| UV Wavelength | 295 nm[1][2][3] |
| Run Time | ~18 minutes (to allow elution of IS)[1][2] |
| Internal Standard | Mebendazole (MEB) |
| Retention Time (Approx.) | ABZSO: ~3.6 min; MEB: ~17.3 min[1] |
Table 1: Recommended HPLC operational parameters.
Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1)[1][4].
Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure no interference from endogenous plasma components at the retention times of the analyte and IS. | No significant peaks in blank plasma chromatograms at the retention times of ABZSO and IS. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.998 over a defined range (e.g., 0.01 - 2.0 µg/mL)[1][2]. |
| Accuracy | To measure the closeness of the determined value to the true value. | Recovery should be within 85-115% of the nominal value (80-120% at LLOQ). |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | Coefficient of Variation (CV%) should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy and Precision within 20%[1][2]. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. Recoveries of ~81% have been reported[1][2]. |
| Stability | To assess analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within ±15% of the initial value. |
Table 2: Summary of method validation parameters and typical acceptance criteria.
Data Analysis and Interpretation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (ABZSO peak area / IS peak area) against the nominal concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: For unknown samples, calculate the peak area ratio and use the regression equation from the calibration curve to determine the concentration of this compound in the sample.
Conclusion
The HPLC-UV method described in this application note is a simple, sensitive, and reliable procedure for the quantitative analysis of this compound in plasma. The use of liquid-liquid extraction provides a clean sample and good recovery, while the specified chromatographic conditions allow for excellent separation. The method has been shown to be linear, accurate, and precise, making it highly suitable for regulated bioanalysis in support of pharmacokinetic and bioequivalence studies.
References
Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Quantification of Albendazole and its Metabolites in Human Plasma
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent, pivotal in the treatment of various parasitic infections. Following administration, albendazole is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide (ABZ-SO). ABZ-SO is subsequently oxidized to the inactive albendazole sulfone (ABZ-SO2). A minor metabolic pathway also leads to the formation of albendazole-2-aminosulfone (ABZ-2-NH2-SO2). Given that the parent drug is often undetectable in plasma, the accurate quantification of its metabolites, particularly the active ABZ-SO, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1]
This application note presents a detailed, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous determination of albendazole oxide and its key metabolites in human plasma. The methodology is designed to provide high sensitivity, specificity, and throughput, adhering to the principles outlined in regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6]
Metabolic Pathway of Albendazole
The biotransformation of albendazole is a critical aspect influencing its efficacy and pharmacokinetic profile. The primary metabolic cascade involves oxidation reactions catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases.[7]
Caption: Metabolic pathway of Albendazole.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for robustness and reproducibility, ensuring high-quality data for clinical and research applications.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale for SPE: Compared to liquid-liquid extraction (LLE) or protein precipitation (PPT), Solid-Phase Extraction (SPE) offers superior cleanup by effectively removing phospholipids and other matrix components that can cause ion suppression or enhancement in the MS source.[8][9] This leads to improved assay sensitivity, accuracy, and robustness. Mixed-mode cation exchange cartridges are particularly effective for extracting benzimidazoles, which possess basic properties.[10]
Step-by-Step Protocol:
-
Sample Thawing: Thaw frozen human plasma samples at room temperature, followed by vortexing to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Albendazole-d3). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata™-X, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) Workflow.
LC-MS/MS Instrumentation and Conditions
Rationale for Parameter Selection:
-
Column: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately non-polar compounds like albendazole and its metabolites.
-
Mobile Phase: An acidic mobile phase (e.g., with formic acid) is used to promote the protonation of the analytes, which is essential for efficient positive mode electrospray ionization (ESI+).
-
Internal Standard: A stable isotope-labeled (SIL) internal standard, such as Albendazole-d3, is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for analytical variability.[3][11]
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Albendazole (ABZ) | 266.1 | 234.1 | 70 | 27 |
| Albendazole Sulfoxide (ABZ-SO) | 282.1 | 240.0 | 85 | 18 |
| Albendazole Sulfone (ABZ-SO2) | 298.2 | 159.1 | 90 | 35 |
| Albendazole-2-aminosulfone | 240.2 | 133.1 | 65 | 30 |
| Albendazole-d3 (Internal Std.) | 269.1 | 234.1 | 70 | 27 |
Note: The DP and CE values are starting points and should be optimized for the specific instrument used.[12][13][14][15]
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability, in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2][4][5][6] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analytes and internal standard.
-
Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity should be evaluated over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analytes.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analytes in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the simultaneous quantification of this compound and its major metabolites in human plasma. The detailed step-by-step methodology, from sample preparation using solid-phase extraction to optimized chromatographic and mass spectrometric conditions, is designed to yield accurate and reproducible results. Adherence to the outlined validation procedures, grounded in international regulatory standards, will ensure the integrity of the data generated, making this method highly suitable for demanding applications in clinical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. aminer.org [aminer.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a method to determine albendazole and its metabolites in the muscle tissue of yellow perch using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. specartridge.com [specartridge.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Anthelmintic Activity Assay for Albendazole Oxide
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is a critical therapeutic agent for treating a variety of parasitic worm infections in both human and veterinary medicine. Its primary mechanism of action involves the disruption of microtubule polymerization in the parasite by binding to β-tubulin.[1][2][3][4] This action impairs essential cellular functions, including glucose uptake, leading to energy depletion and eventual death of the parasite.[1][3][4][5] Upon oral administration, albendazole functions as a prodrug, undergoing rapid first-pass metabolism in the liver to form its primary active metabolite, albendazole sulfoxide, also known as Albendazole Oxide.[1][5][6] This metabolite is responsible for the systemic anthelmintic effects of the drug.[1][5][6]
In vitro assays are indispensable tools in the discovery and development of new anthelmintic drugs.[7] They provide a rapid, cost-effective, and reproducible method for initial efficacy screening of compounds against various life stages of parasites before proceeding to more complex and costly in vivo studies. This application note provides a comprehensive protocol for evaluating the in vitro anthelmintic activity of this compound, with a primary focus on the widely utilized egg hatch assay.
Principle of the Assay
The egg hatch assay (EHA) is a standard in vitro method for determining the ovicidal (egg-killing) activity of anthelmintic compounds.[8][9] The principle of the EHA is based on the ability of an effective compound to inhibit the embryonic development and subsequent hatching of nematode eggs into first-stage larvae (L1). The efficacy of this compound is quantified by exposing a population of viable nematode eggs to a range of concentrations of the compound and measuring the percentage of unhatched eggs relative to a negative control.
Materials and Reagents
-
Test Compound: this compound (analytical standard)
-
Parasite Eggs: Freshly collected and purified eggs from a susceptible strain of a target nematode (e.g., Haemonchus contortus, Trichuris muris).
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)
-
Culture Medium: Deionized water, Phosphate-Buffered Saline (PBS), or a specialized medium like RPMI-1640.
-
Positive Control: A known potent anthelmintic (e.g., Thiabendazole, Fenbendazole).
-
Negative Control: Culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Equipment:
-
Inverted or compound microscope
-
Multichannel pipettes and sterile tips
-
Humidified incubator (set at 25-28°C or 37°C depending on the parasite species)[11][12]
-
Centrifuge and tubes
-
Sieves with appropriate mesh sizes (e.g., 150 µm, 63 µm, 20 µm) for egg isolation[13]
-
Beakers, flasks, and other standard laboratory glassware
-
Experimental Workflow
Caption: A schematic overview of the egg hatch assay workflow.
Detailed Protocol
1. Isolation and Purification of Nematode Eggs:
-
Collect fresh fecal material from an animal infected with the target nematode species.
-
Create a slurry by homogenizing the feces in water.
-
Serially filter the slurry through sieves of decreasing pore sizes to remove large debris.[13]
-
Collect the eggs on a fine-mesh sieve (e.g., 20 µm).[13]
-
Further purify the eggs from finer debris using a flotation method with a high-density solution (e.g., 40% sugar solution), followed by centrifugation.[13]
-
Thoroughly wash the purified eggs with deionized water.
-
Resuspend the eggs in the culture medium and determine the egg concentration using a McMaster slide or similar counting chamber. Adjust the suspension to a final concentration of approximately 100-200 eggs per 100 µL.
2. Preparation of Test Solutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in the culture medium to obtain a range of working concentrations. A typical final concentration range for benzimidazoles in an EHA might be from 0.01 µg/mL to 10 µg/mL.[9]
-
Prepare the positive control (e.g., Thiabendazole at a known effective concentration) and the negative control (culture medium with a percentage of DMSO matching the highest test concentration) in the same manner.
3. Assay Setup:
-
Using a multichannel pipette, dispense 100 µL of the prepared egg suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the appropriate dilutions of this compound, positive control, or negative control to the designated wells. It is crucial to perform each treatment in triplicate to ensure statistical validity.
-
The final volume in each well will be 200 µL.
4. Incubation:
-
Cover the plate to minimize evaporation and incubate under appropriate conditions for the specific parasite. For many gastrointestinal nematodes of livestock, incubation at 25-28°C for 48 hours is standard.[12] For some species, 37°C may be required.[11]
5. Data Collection and Analysis:
-
Following the incubation period, add a small drop of Lugol's iodine or another fixative to each well to halt any further hatching and facilitate counting.
-
Using an inverted microscope, count the number of hatched first-stage larvae (L1) and the number of unhatched, embryonated eggs in each well.
-
Calculate the percentage of hatch inhibition for each concentration using the formula: % Hatch Inhibition = [ (Number of unhatched eggs) / (Total eggs counted (hatched + unhatched)) ] * 100
-
The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of egg hatching, is a key metric.[9][14] Determine the EC50 value by plotting the percent hatch inhibition against the logarithm of the drug concentration and fitting the data to a non-linear regression (sigmoidal dose-response) model using statistical software (e.g., GraphPad Prism, R).[11]
Data Presentation
Table 1: Representative Data from this compound Egg Hatch Assay
| Concentration (µg/mL) | Mean % Hatch Inhibition | Standard Deviation |
| 0 (Negative Control) | 3.1 | ± 1.5 |
| 0.01 | 12.5 | ± 2.8 |
| 0.05 | 35.8 | ± 4.1 |
| 0.1 | 52.3 | ± 3.9 |
| 0.5 | 89.7 | ± 2.5 |
| 1.0 | 97.2 | ± 1.8 |
| Positive Control (TBZ 0.1 µg/mL) | 95.5 | ± 2.1 |
This data is illustrative and will vary based on the nematode species and strain susceptibility.
Trustworthiness and Self-Validating Systems
To ensure the integrity and reliability of the assay results, the following controls are mandatory:
-
Negative (Solvent) Control: This is essential to confirm that the vehicle (DMSO) used to dissolve the compound does not have any intrinsic ovicidal activity at the concentrations used. The hatching rate in these wells should be high (typically >90%).
-
Positive Control: A known effective anthelmintic is included to validate the assay's ability to detect an inhibitory effect. A strong response in the positive control wells confirms that the eggs are viable and the experimental conditions are appropriate.
-
Replication: Testing each concentration in triplicate is the minimum standard for assessing the reproducibility of the results and for calculating standard deviation, which is a measure of experimental variability.
Alternative In Vitro Assays
While the EHA is excellent for assessing ovicidal activity, other assays are better suited for evaluating effects on larval or adult stages:
-
Larval Motility/Viability Assay: This assay measures the effect of a compound on the movement of larval stages (L1 or L3).[15][16][17][18] Larvae are incubated with the test compound, and their motility is scored visually or measured using automated tracking systems.[19][20]
-
Larval Migration Inhibition Assay (LMIA): This method assesses the ability of larvae to migrate through a sieve or agar gel after exposure to an anthelmintic.[14][21][22] Inhibition of migration is a marker of drug efficacy.
Conclusion
The in vitro egg hatch assay is a robust, sensitive, and highly adaptable method for the primary screening of anthelmintic compounds like this compound. This protocol, when executed with the appropriate controls and rigorous data analysis, provides a reliable foundation for assessing ovicidal activity. These foundational in vitro data are critical for making informed decisions in the anthelmintic drug development pipeline, enabling the prioritization of compounds for further investigation in more complex biological systems.
References
- 1. ijraset.com [ijraset.com]
- 2. Albendazole - Wikipedia [en.wikipedia.org]
- 3. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 6. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of the egg hatch assay for detection of anthelminthic resistance in human hookworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichuris muris egg-hatching assay for anthelminthic drug discovery and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthelmintic activity of acetone extracts from South African plants used on egg hatching of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. cambridge.org [cambridge.org]
- 22. researchgate.net [researchgate.net]
Application Note: Quantifying the Cytotoxicity of Albendazole Oxide in Cancer Cell Lines using a Tetrazolium-Based (MTS) Viability Assay
Abstract
Albendazole, a benzimidazole antihelminthic, has demonstrated significant potential as a repurposed oncological therapeutic. Its principal active metabolite, Albendazole Oxide (also known as Albendazole Sulfoxide or Ricobendazole), exerts potent anticancer effects by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] This application note provides a detailed, field-proven protocol for quantifying the cytotoxic effects of this compound on cancer cell lines using a robust and straightforward MTS-based cell viability assay. We will delve into the mechanistic rationale, provide a step-by-step experimental workflow, and offer guidance on data analysis and interpretation, enabling researchers to accurately determine key parameters such as IC50 values.
Part 1: Mechanism of Action - The Rationale for Cytotoxicity
The efficacy of this compound as an anticancer agent is rooted in its specific interaction with the cellular cytoskeleton.
Expert Insight: Unlike some chemotherapeutics that broadly target DNA, this compound's primary target is β-tubulin.[2][4][5][6] It binds to the colchicine site, inhibiting the polymerization of tubulin dimers into microtubules.[2] Microtubules are dynamic polymers essential for forming the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.
Disruption of this process leads to two major downstream consequences:
-
G2/M Phase Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, this compound causes cells to halt their progression through the cell cycle at the G2/M checkpoint.[3][7][8][9][10][11][12] This arrest prevents cancer cells from dividing and proliferating.
-
Induction of Apoptosis: Prolonged mitotic arrest is a powerful trigger for programmed cell death, or apoptosis. The cell's internal surveillance mechanisms recognize the catastrophic failure in mitosis and initiate a cascade of events, involving proteins like Bax and Bcl-2, leading to controlled cellular demolition.[7][9][10][13][14]
This targeted mechanism makes this compound a compelling candidate for cancer therapy, and its effects can be reliably quantified by measuring the reduction in viable, metabolically active cells following treatment.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Albendazole sulfoxide 97 54029-12-8 Sigma-Aldrich [sigmaaldrich.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]
- 6. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Nature Microtubule Inhibitor Ivalin Induces G2/M Arrest and Apoptosis in Human Hepatocellular Carcinoma SMMC-7721 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Albendazole sensitizes cancer cells to ionizing radiation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Microtubule Dynamics: A Detailed Protocol for the Tubulin Polymerization Inhibition Assay
Abstract
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of eukaryotic cell structure and function, playing pivotal roles in cell division, intracellular transport, and the maintenance of cell shape.[1] Their inherent dynamism, a delicate balance between polymerization and depolymerization, makes them a prime target for therapeutic intervention, particularly in oncology.[1][2] A multitude of clinically successful anti-cancer drugs, from the stabilizing taxanes to the destabilizing vinca alkaloids, exert their effects by disrupting microtubule dynamics.[3] The in vitro tubulin polymerization assay is an indispensable tool for the discovery and mechanistic characterization of novel microtubule-targeting agents. This application note provides a comprehensive, field-tested protocol for a fluorescence-based tubulin polymerization inhibition assay, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring a self-validating system, and provide a framework for robust data interpretation.
Introduction: The Principle of Monitoring Microtubule Assembly
The in vitro tubulin polymerization assay allows for the real-time monitoring of purified tubulin self-assembly into microtubules.[1] This process can be tracked through various methods, including the measurement of increased light scattering (turbidity) as microtubules form.[4][5] However, a more sensitive and widely adopted approach utilizes a fluorescent reporter that specifically binds to polymerized tubulin, resulting in a quantifiable increase in fluorescence intensity.[1][6] This fluorescence-based method is particularly well-suited for high-throughput screening (HTS) applications in a 96-well plate format.[4]
The polymerization of tubulin, initiated by raising the temperature to 37°C in the presence of Guanosine-5'-triphosphate (GTP), follows a characteristic sigmoidal curve with three distinct phases:
-
Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers oligomerize to form "seeds" or nuclei.[7][8] The presence of a distinct lag time is a critical indicator of high-quality, aggregate-free tubulin.[7]
-
Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.[8]
-
Steady State (Plateau Phase): A dynamic equilibrium is reached where the rates of polymerization and depolymerization are equal, resulting in no net change in the total mass of microtubule polymer.[1][8]
Test compounds that inhibit tubulin polymerization will manifest as a decrease in the rate and extent of the fluorescence increase, while polymerization enhancers will produce the opposite effect.[9]
Causality in Experimental Design: Why Every Component Matters
A robust and reproducible assay hinges on a deep understanding of the role of each reagent and condition. The choices made in this protocol are deliberate and grounded in the biophysical properties of tubulin.
The Critical Role of GTP
GTP is an absolute requirement for tubulin polymerization.[10] Tubulin is a GTPase, with each α/β-tubulin heterodimer possessing two GTP binding sites.[11] The GTP bound to the β-tubulin subunit (the E-site) is hydrolyzed to GDP shortly after the dimer is incorporated into the growing microtubule.[12] This hydrolysis event is thought to induce a conformational change in the tubulin dimer, contributing to the dynamic instability of microtubules.[13][14] In this assay, a non-hydrolyzable GTP analog is not used because the goal is to mimic the natural dynamic process that is the target of inhibitory compounds. The presence of 1 mM GTP in the reaction ensures that the tubulin pool is saturated with this essential nucleotide, driving the polymerization reaction forward.[6]
Temperature: The On/Off Switch for Polymerization
Tubulin polymerization is a temperature-sensitive process.[8] The reaction is initiated by raising the temperature from 4°C (where tubulin is stable as dimers) to 37°C, which provides the necessary energy for polymerization to occur.[8] Conversely, cooling the reaction back down to 4°C will induce microtubule depolymerization.[8] This temperature dependence is a critical control point in the assay. Maintaining all reagents on ice before initiating the reaction is paramount to prevent premature polymerization.[7] Spectrophotometers or plate readers used for this assay must have precise temperature control to ensure consistent and reproducible results.[7]
The Importance of High-Purity Tubulin
The quality of the tubulin is arguably the most critical factor for a successful assay. The use of tubulin with >99% purity is strongly recommended.[4][7] Contaminating microtubule-associated proteins (MAPs) can influence polymerization kinetics and confound the interpretation of results.[15] Furthermore, tubulin is a labile protein that is susceptible to denaturation and aggregation with improper handling, such as repeated freeze-thaw cycles.[16] Aggregates can act as artificial seeds, shortening or eliminating the lag phase and leading to artifactual polymerization curves.[7] To mitigate this, it is best practice to use fresh aliquots of tubulin for each experiment and, if aggregates are suspected, to pre-centrifuge the tubulin solution to remove them.[7]
A Self-Validating System: The Role of Controls
Every tubulin polymerization assay must be a self-validating system, achieved through the inclusion of appropriate positive and negative controls.[17][18] These controls are not merely optional additions; they are integral to the interpretation of the data and provide confidence in the results.
-
Vehicle Control (Negative Control): This sample contains all the reaction components, including the vehicle (e.g., DMSO) used to dissolve the test compounds. It establishes the baseline polymerization curve against which all other samples are compared. The final concentration of the vehicle should be kept constant across all wells and should not exceed a level that affects polymerization (typically ≤2% for DMSO).[7]
-
Polymerization Inhibitor (Positive Control): A known inhibitor of tubulin polymerization, such as Nocodazole or Vinblastine , should be included.[7][9] This control validates that the assay can detect inhibition. A significant reduction in the polymerization rate and plateau compared to the vehicle control is expected.
-
Polymerization Enhancer (Positive Control): A known microtubule-stabilizing agent, such as Paclitaxel (Taxol) , serves as the positive control for enhancement.[7][9] Paclitaxel is expected to eliminate the nucleation phase and increase the rate and extent of polymerization.[9]
The inclusion of these controls in every assay plate allows for the immediate identification of potential issues with reagents or experimental setup.
Detailed Experimental Protocol
This protocol is optimized for a 96-well fluorescence-based assay format.
Materials and Reagents
| Reagent | Example Supplier | Storage |
| Tubulin (>99% pure, porcine brain) | Cytoskeleton, Inc. | -80°C |
| General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | Cytoskeleton, Inc. | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | -80°C |
| Tubulin Glycerol Buffer (e.g., 60% glycerol) | Cytoskeleton, Inc. | 4°C |
| Fluorescence-based Tubulin Polymerization Assay Kit (contains fluorescent reporter) | Cytoskeleton, Inc. | See kit components |
| Nocodazole | Sigma-Aldrich | -20°C |
| Paclitaxel | Sigma-Aldrich | -20°C |
| 96-well, black, flat-bottom plates | Corning | Room Temperature |
| Temperature-controlled fluorescence plate reader | (e.g., BioTek, Molecular Devices) | N/A |
Pre-Assay Preparation
-
Compound Preparation: Prepare 10x stocks of your test compounds in the appropriate vehicle (e.g., DMSO). Also, prepare 10x stocks of the positive controls, Nocodazole (e.g., 100 µM) and Paclitaxel (e.g., 100 µM), in the same vehicle.[1]
-
Plate Reader Pre-warming: Set the fluorescence plate reader to 37°C at least 30 minutes before starting the assay to ensure temperature equilibration.
-
Reagent Thawing: Thaw all necessary reagents, including tubulin, GTP, and buffers, on ice. It is crucial to keep the tubulin on ice at all times once thawed and to use it within one hour.[7]
Assay Workflow Diagram
Caption: Experimental workflow for the tubulin polymerization inhibition assay.
Step-by-Step Protocol
-
Prepare Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter as per the kit manufacturer's instructions.[1][6] Gently mix by pipetting, avoiding the introduction of air bubbles. Keep this mix on ice until the moment of use.
-
Plate Loading:
-
Add 5 µL of the 10x test compounds, positive controls (Nocodazole, Paclitaxel), or vehicle control to the appropriate wells of the pre-warmed 96-well plate.[1] It is advisable to use the central wells of the plate to minimize potential temperature variations at the edges.[7]
-
To initiate the polymerization reaction, carefully and quickly add 45 µL of the ice-cold tubulin reaction mix to each well.[1] The final volume in each well will be 50 µL.[4] Take care to avoid introducing air bubbles as they can interfere with the fluorescence readings.[7]
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm, but confirm with kit instructions) every 30 seconds for at least 60-90 minutes.[7]
-
Data Analysis and Interpretation
The raw data, consisting of fluorescence intensity measurements over time, should be plotted to visualize the polymerization curves.[1] Several key parameters can be extracted from these curves to quantify the effect of the test compounds.
Key Parameters for Quantitation
| Parameter | Description | Effect of Inhibitor | Effect of Enhancer |
| Vmax (Maximum Rate) | The steepest slope of the polymerization curve, representing the maximum rate of microtubule growth. | Decrease | Increase |
| Plateau Height | The maximum fluorescence intensity reached at the steady-state phase, proportional to the total mass of polymerized tubulin. | Decrease | Increase or No Change |
| Lag Time | The time before the onset of rapid polymerization. | Increase or No Change | Decrease or Elimination |
| IC50 Value | The concentration of an inhibitor that reduces the Vmax or plateau height by 50% compared to the vehicle control. | N/A | N/A |
Calculating IC50 Values
To determine the potency of an inhibitory compound, a dose-response curve should be generated.
-
Calculate the Vmax for each concentration of the test compound.
-
Express the Vmax at each concentration as a percentage of the Vmax of the vehicle control.
-
Plot the percentage of Vmax against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
Mechanism of Inhibition Diagram
Caption: Mechanism of tubulin polymerization and its inhibition.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No polymerization in vehicle control | Inactive tubulin; Incorrect buffer composition; No GTP; Incorrect temperature. | Use a fresh aliquot of tubulin; Verify buffer components and pH; Ensure GTP was added; Confirm plate reader is at 37°C.[16][19] |
| No lag phase in vehicle control | Tubulin aggregates are present, acting as seeds. | Pre-centrifuge the tubulin stock at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to pellet aggregates before use.[7] |
| High background signal | Compound precipitation; Autofluorescence of the compound. | Visually inspect wells for precipitation. Run a control with the compound in buffer without tubulin to check for autofluorescence or precipitation-induced light scattering.[19] |
| Inconsistent replicates | Inaccurate pipetting; Air bubbles; Temperature variations across the plate. | Use calibrated pipettes; Be careful to avoid introducing bubbles when adding the tubulin mix; Use the central wells of the plate.[7][19] |
Conclusion
The in vitro tubulin polymerization assay is a powerful and robust method for the identification and characterization of compounds that modulate microtubule dynamics. By adhering to the detailed protocol outlined in this application note, paying close attention to the rationale behind each step, and incorporating a comprehensive set of controls, researchers can generate high-quality, reproducible data. This assay serves as a critical primary screen in drug discovery programs aimed at developing novel therapeutics targeting the microtubule cytoskeleton and is an essential tool for fundamental research into the complex regulation of microtubule dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. maxanim.com [maxanim.com]
- 10. pnas.org [pnas.org]
- 11. A tubulin-binding protein that preferentially binds to GDP-tubulin and promotes GTP exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The lattice as allosteric effector: Structural studies of αβ- and γ-tubulin clarify the role of GTP in microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hoelzel-biotech.com [hoelzel-biotech.com]
- 16. benchchem.com [benchchem.com]
- 17. ibidi.com [ibidi.com]
- 18. Positive and Negative Controls | Rockland [rockland.com]
- 19. benchchem.com [benchchem.com]
In vivo Efficacy Testing of Albendazole Oxide in a Murine Model: Application Notes and Protocols
Introduction: The Rationale for In Vivo Efficacy Assessment of Albendazole Oxide
Albendazole, a broad-spectrum benzimidazole carbamate, is a cornerstone in the treatment of various helminth infections, including echinococcosis and neurocysticercosis.[1][2] However, its therapeutic efficacy is often hampered by poor aqueous solubility and erratic oral absorption.[1][3][4] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide (also known as this compound).[5][6] This metabolite is responsible for the systemic anthelmintic activity of the drug.[6] Therefore, the direct evaluation of this compound's in vivo efficacy is of paramount importance for the development of new formulations and treatment strategies aimed at overcoming the limitations of the parent drug.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of this compound in a murine model of helminth infection. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and ethical conduct.
Mechanism of Action: The Molecular Basis of Efficacy
Albendazole and its active metabolite, this compound, exert their anthelmintic effect by selectively binding to the β-tubulin of parasitic worms.[2][7] This binding inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal components for vital cellular processes such as glucose uptake, intracellular transport, and cell division.[6][7] The disruption of microtubule formation leads to a depletion of the parasite's energy reserves, immobilization, and eventual death.[2][3]
Ethical Considerations in Animal Research
All animal experiments must be conducted in strict accordance with national and international guidelines for the humane care and use of laboratory animals.[8][9] In the United States, this includes adherence to the Animal Welfare Act (AWA) and guidelines from the National Institutes of Health (NIH).[8][10] European research is governed by Directive 2010/63/EU, which emphasizes the principles of the "Three Rs": Replacement, Reduction, and Refinement.[8][11] An Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board must approve all protocols before the commencement of any study.
Experimental Design and Murine Model Selection
The choice of the murine model is critical and depends on the target helminth species. For instance, rodent models are widely used for studying soil-transmitted helminths.[12] A common model for efficacy testing is the establishment of a secondary infection, for example with Echinococcus granulosus protoscoleces in BALB/c mice, to induce cyst formation.[1]
Experimental Workflow Overview
Caption: High-level experimental workflow for in vivo efficacy testing.
Materials and Methods
Reagents and Formulations
-
This compound: Procure from a reputable chemical supplier.
-
Vehicle for Formulation: The choice of vehicle is critical due to the poor water solubility of this compound. Common vehicles include 0.5% carboxymethylcellulose (CMC) or a mixture of sesame oil and soybean oil with surfactants like Tween 80.[1][4] The formulation should be a homogenous suspension to ensure consistent dosing.[1] Recent studies have explored various formulations like solid dispersions and self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility and bioavailability.[4]
Animal Model
-
Species and Strain: Female BALB/c mice, 6-8 weeks old, are commonly used.[1]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Suspension
This protocol describes the preparation of a 0.5% CMC suspension.
-
Prepare 0.5% CMC Solution: Slowly add 0.5 g of CMC to 100 mL of sterile distilled water while stirring continuously until fully dissolved.[13] This may take several hours.
-
Calculate Required Drug Amount: Determine the total amount of this compound needed based on the desired dose and the number of animals.
-
Create a Paste: In a mortar, triturate the weighed this compound powder with a small volume of the 0.5% CMC solution to form a smooth paste.[13]
-
Homogenize the Suspension: Gradually add the remaining CMC solution to the paste while mixing continuously to create a homogenous suspension.[13] A homogenizer can be used to ensure uniformity.
-
Storage: Store the suspension at 4°C and protect it from light. Vortex thoroughly before each administration.[13]
Protocol 2: Induction of Helminth Infection (Example: Secondary Echinococcosis)
This protocol is adapted for establishing a secondary infection model.[1]
-
Source of Parasites: Obtain protoscoleces of Echinococcus granulosus from fertile hydatid cysts of naturally infected intermediate hosts (e.g., sheep).
-
Protoscolex Preparation: Under sterile conditions in a laminar flow hood, aspirate the hydatid fluid containing protoscoleces. Wash the protoscoleces several times with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Viability Assessment: Assess the viability of the protoscoleces using a 1% eosin stain. Viable protoscoleces will exclude the dye.
-
Inoculation: Intraperitoneally inoculate each mouse with approximately 2,000 viable protoscoleces suspended in 0.5 mL of sterile PBS.
Protocol 3: Drug Administration and Monitoring
-
Infection Establishment Period: Allow the infection to establish for a period of 6-9 months, during which cysts will develop.[1]
-
Randomization: Randomly assign mice into treatment and control groups (n=8-10 per group).
-
Dosing Regimen: A common treatment regimen for albendazole is 10 mg/kg body weight, administered once daily for 30 days.[1] The dosage for this compound should be determined based on the specific objectives of the study.
-
Administration: Administer the this compound suspension or vehicle control orally via gavage.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered feeding habits.
Protocol 4: Assessment of Efficacy (Parasite Burden)
At the end of the treatment period, euthanize the mice and perform a necropsy to assess the parasite burden.
-
Cyst Recovery: Carefully open the peritoneal cavity and collect all visible cysts.
-
Primary Efficacy Endpoints:
-
Cyst Weight: Weigh the total mass of the collected cysts from each mouse.[14]
-
Cyst Number: Count the total number of cysts in each mouse.
-
-
Secondary Efficacy Endpoints (Optional):
-
Protoscolex Viability: For cystic echinococcosis models, assess the viability of protoscoleces from the cysts.[14]
-
Histopathology: Fix representative cysts in 10% neutral buffered formalin for histological examination to assess for degenerative changes in the germinal layer.[14]
-
Quantitative PCR (qPCR): For certain parasitic infections, qPCR can be used to quantify the parasite load in specific tissues.[15][16][17]
-
Limiting Dilution Assay (LDA): This culture-based method can also be used to enumerate viable parasites.[15][17]
-
Data Presentation and Statistical Analysis
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example Data Summary for Efficacy Assessment
| Group | Treatment | Dose (mg/kg) | Mean Cyst Weight (g) ± SD | Mean Cyst Number ± SD | % Reduction in Cyst Weight | % Reduction in Cyst Number |
| 1 | Vehicle Control | - | N/A | N/A | ||
| 2 | This compound | X | ||||
| 3 | Albendazole (Positive Control) | Y |
Statistical Analysis
Statistical analysis is crucial for determining the significance of the observed effects.
-
Data Transformation: Parasite count data often follow a non-normal distribution and may require logarithmic transformation before analysis.[18]
-
Statistical Tests: Use appropriate statistical tests to compare the means of the treatment and control groups. The Wilcoxon Rank Sum Test is commonly used for non-parametric data.[18]
-
Significance Level: A p-value of < 0.05 is generally considered statistically significant.
-
Confidence Intervals: For bioequivalence studies, a 90% confidence interval for the ratio of the population means is typically calculated.[19][20]
Pharmacokinetic Considerations
While this note focuses on efficacy, it is important to acknowledge the pharmacokinetic profile of this compound. Following administration, this compound is further metabolized to the inactive albendazole sulfone.[5] The pharmacokinetic parameters, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), can exhibit significant inter-individual variability.[21][22]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
Caption: Simplified PK/PD relationship in vivo.
Conclusion
The in vivo evaluation of this compound in a murine model is a critical step in the development of more effective anthelmintic therapies. By following the detailed protocols and adhering to the principles of scientific integrity and ethical conduct outlined in this guide, researchers can generate reliable and reproducible data to advance the field of antiparasitic drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 4. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 8. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
- 9. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studycorgi.com [studycorgi.com]
- 11. SciencePharma | Animal testing in drug development. Replace, reduce, refine. [sciencepharma.com]
- 12. Rodent Models for the Study of Soil-Transmitted Helminths: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vivo activity of albendazole in combination with thymol against Echinococcus multilocularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis | Iranian Journal of Parasitology [ijpa.tums.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. A statistical approach for evaluating the effectiveness of heartworm preventive drugs: what does 100% efficacy really mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 20. researchgate.net [researchgate.net]
- 21. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 22. journals.plos.org [journals.plos.org]
Chiral Separation of Albendazole Oxide Enantiomers by High-Performance Liquid Chromatography: An Application Note and Protocol
Abstract
Albendazole, a broad-spectrum anthelmintic agent, is extensively metabolized in vivo to its active sulfoxide form, albendazole oxide (ABZSO). This metabolite possesses a chiral center at the sulfur atom, resulting in two enantiomers: (+)-(R)-albendazole oxide and (-)-(S)-albendazole oxide.[1] These enantiomers exhibit different pharmacokinetic profiles and pharmacological activities.[2] Consequently, the ability to separate and quantify individual enantiomers is critical for pharmacokinetic studies, drug metabolism research, and the development of enantiomerically pure formulations. This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The described protocol utilizes a polysaccharide-based chiral stationary phase, which offers excellent enantioselectivity for this class of compounds.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property of many drug molecules, where enantiomers—non-superimposable mirror images—can exhibit markedly different physiological effects.[3][4] One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), now emphasize the importance of studying the individual enantiomers of a chiral drug.[3]
Albendazole is metabolized in the liver by flavin monooxygenases (FMO) and cytochrome P450 (CYP) enzymes to form albendazole sulfoxide (ABZSO).[5] Studies have shown that the (+)-ASOX enantiomer tends to accumulate in plasma and cerebrospinal fluid to a greater extent than the (-)-ASOX antipode.[5][6] This enantioselective pharmacokinetic behavior underscores the necessity for analytical methods capable of resolving and quantifying the individual enantiomers of ABZSO.[7] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for achieving such separations.[8][9]
This guide details a method employing an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), which has proven effective for the resolution of ABZSO enantiomers.[10] The methodology is designed to be both analytically sound and readily adaptable for semipreparative applications to isolate small quantities of each enantiomer for further study.[10]
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] For polysaccharide-based CSPs, such as those derived from amylose or cellulose, the chiral recognition mechanism is a complex interplay of several types of interactions.[11]
The helical structure of the polysaccharide polymer creates chiral grooves and cavities.[11] The functional groups on the analyte, in this case, the sulfoxide group, the carbamate, and the benzimidazole ring of this compound, can interact with the CSP through a combination of:
-
Hydrogen Bonding: The carbamate and sulfoxide moieties of ABZSO can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The aromatic benzimidazole ring can engage in π-π stacking with the phenyl groups of the dimethylphenylcarbamate selector.
-
Dipole-Dipole Interactions: The polar sulfoxide group is a key site for dipole-dipole interactions.
-
Steric Hindrance: The three-dimensional arrangement of the atoms in each enantiomer will dictate how well it "fits" into the chiral environment of the CSP. One enantiomer will form a more stable, lower-energy complex, leading to a longer retention time and, thus, separation.
The combination of these interactions must satisfy the "three-point interaction" model for effective chiral recognition, where at least three simultaneous points of interaction occur between the analyte and the CSP, with at least one being stereochemically dependent.[3]
Caption: Proposed chiral recognition mechanism for this compound on an amylose-based CSP.
Materials and Methodology
Equipment and Consumables
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Chiral Stationary Phase Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD or equivalent), 250 x 4.6 mm, 5 µm particle size.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC-grade solvents.
Reagents and Standards
-
Racemic this compound (ABZSO) standard.
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA) (HPLC grade).
-
Ethanol (EtOH) (HPLC grade).
-
Methanol (MeOH) (HPLC grade).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analytical separation of ABZSO enantiomers. These conditions are based on established methods and provide a robust starting point for method development.[5][10][12]
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) | Proven high enantioselectivity for sulfoxide compounds.[10][13] |
| Mobile Phase | n-Hexane / Isopropanol / Ethanol (81:14.25:4.75, v/v/v) | A non-polar primary solvent with alcohol modifiers to control retention and selectivity. The ratio is critical for optimal resolution.[5] |
| Flow Rate | 1.0 mL/min | Provides good efficiency and reasonable analysis time. |
| Column Temperature | 25°C (Ambient) | Temperature can influence selectivity; maintaining a consistent temperature is crucial for reproducibility. |
| Detection Wavelength | 295 nm | A common wavelength for the detection of benzimidazole compounds, offering good sensitivity.[14][15] |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the mobile phase and good peak shape. |
Experimental Protocol: A Step-by-Step Guide
Caption: General workflow for the chiral HPLC analysis of this compound.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
Mobile Phase Preparation
-
Carefully measure the required volumes of n-hexane, isopropanol, and ethanol according to the specified ratio (e.g., for 1 L: 810 mL n-Hexane, 142.5 mL IPA, 47.5 mL EtOH).
-
Mix the solvents thoroughly in a suitable reservoir.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent pump cavitation and baseline noise.
HPLC System Operation
-
System Startup: Turn on the HPLC system components (pump, detector, autosampler).
-
Column Equilibration: Purge the pump with the prepared mobile phase. Set the flow rate to 1.0 mL/min and allow the mobile phase to flow through the column for at least 30-60 minutes, or until a stable baseline is achieved at the detection wavelength of 295 nm.
-
Sample Injection: Inject 10 µL of the filtered working standard solution.
-
Data Acquisition: Start the data acquisition and run the chromatogram for a sufficient time to allow both enantiomeric peaks to elute. The total run time is typically under 20 minutes.
-
System Shutdown: After analysis, flush the column with a suitable storage solvent (typically isopropanol) before shutting down the system.
Expected Results and Discussion
A successful separation will yield a chromatogram with two well-resolved peaks corresponding to the (+)- and (-)-enantiomers of this compound. The resolution factor (Rs) between the two peaks should ideally be greater than 1.5, indicating baseline separation.
The elution order of the enantiomers is specific to the chiral stationary phase and the mobile phase composition. For amylose tris(3,5-dimethylphenylcarbamate) columns, the (+)-enantiomer typically elutes before the (-)-enantiomer. The identity of each peak can be confirmed by injecting enantiomerically pure standards if available, or by using techniques such as circular dichroism spectroscopy.[10]
The choice of alcohol modifiers in the mobile phase is a critical parameter. Different alcohols (methanol, ethanol, isopropanol) can alter the hydrogen-bonding interactions with the CSP, thereby affecting both retention times and enantioselectivity.[10] A systematic study of different alcohol modifiers and their concentrations is a key aspect of method development for optimizing the separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | - Incorrect mobile phase composition.- Column degradation.- Inappropriate chiral stationary phase. | - Prepare fresh mobile phase, verifying all solvent ratios.- Test column performance with a known standard; replace if necessary.- Ensure the selected CSP is suitable for sulfoxide enantiomers. |
| Broad or Tailing Peaks | - Column contamination or void.- Mismatch between sample solvent and mobile phase.- High injection volume or concentration. | - Flush the column or reverse-flush if permissible.- Dissolve the sample in the mobile phase.- Reduce injection volume or dilute the sample. |
| Fluctuating Baseline | - Air bubbles in the pump or detector.- Incomplete mobile phase mixing or degassing.- Column temperature fluctuations. | - Degas the mobile phase and purge the system.- Ensure thorough mixing of mobile phase components.- Use a column oven to maintain a constant temperature. |
| Drifting Retention Times | - Changes in mobile phase composition.- Column not fully equilibrated.- Pump malfunction or leaks. | - Prepare fresh mobile phase.- Extend the column equilibration time.- Check the HPLC system for leaks and verify pump performance. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The use of an amylose-based chiral stationary phase with a hexane-alcohol mobile phase offers a reliable and effective method for achieving baseline resolution. The detailed explanation of the underlying principles, step-by-step instructions, and troubleshooting guide equips researchers and drug development professionals with the necessary tools to implement this critical analytical technique. The ability to accurately separate and quantify these enantiomers is paramount for advancing our understanding of the pharmacology and toxicology of albendazole and for the development of safer and more effective anthelmintic therapies.
References
- 1. Albendazole sulfoxide enantiomers: preparative chiral separation and absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomerical pharmacokinetic prevalence of (+) albendazole sulphoxide in Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Enantioselective distribution of albendazole metabolites in cerebrospinal fluid of patients with neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective distribution of albendazole metabolites in cerebrospinal fluid of patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic behaviour of albendazole sulphoxide enantiomers in male and female sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Analytical and semipreparative resolution of enatiomers of albendazole sulfoxide by HPLC on amylose tris (3,5-dimethylphenylcarbamate) chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Enantioselective renal excretion of albendazole metabolites in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. e3s-conferences.org [e3s-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Albendazole Oxide
Welcome to the technical support center for Albendazole Oxide (ABZO), also known as Ricobendazole. This resource is designed for researchers, scientists, and drug development professionals actively working with this potent anthelmintic agent. ABZO, the primary active metabolite of Albendazole, presents a significant formulation challenge due to its poor aqueous solubility.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to overcome solubility hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound (ABZO), and why is it so low?
A1: this compound (Ricobendazole) is characterized by its very poor solubility in water.[1][2] Published data indicates an aqueous solubility of approximately 62 µg/mL.[3][4] This low solubility is a direct consequence of its molecular structure, which includes a crystalline benzimidazole core. The molecule's high crystal lattice energy requires a significant amount of energy to break the intermolecular bonds and allow individual molecules to interact with water for dissolution.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C12H15N3O3S | [5][6] |
| Molar Mass | 281.33 g/mol | [1][5][6][7] |
| Melting Point | 226-228 °C | [1][5] |
| Aqueous Solubility | ~62 µg/mL | [3][4] |
Q2: How does pH influence the solubility of ABZO? I've noticed varying results in different buffer systems.
A2: This is a critical observation. ABZO is an amphoteric molecule, meaning it has both a basic and an acidic functional group.[3][4] This results in a characteristic U-shaped pH-solubility profile.[3][4]
-
At low pH (acidic conditions): The basic benzimidazole nitrogen becomes protonated, forming a more soluble cationic species. Studies have shown that the solubility of the parent drug, Albendazole, is significantly higher in acidic buffers (e.g., pH 2) compared to neutral or basic conditions.[8][9] A similar trend is expected and observed for ABZO. For instance, complexation with cyclodextrins to enhance ABZO solubility is most effective at a lower pH of 2.3.[10]
-
At high pH (alkaline conditions): The carbamate group can deprotonate, forming a more soluble anionic species.
-
Near its isoelectric point: The molecule exists predominantly in its neutral, least soluble form.
This pH-dependent behavior is why you might see inconsistent results if the pH of your aqueous medium is not strictly controlled. For reproducible experiments, always use a well-buffered system and report the precise pH.
Q3: I am considering using cyclodextrins. Which type is most effective for ABZO, and what is the mechanism?
A3: Cyclodextrin complexation is a highly effective and widely explored strategy for improving the solubility of benzimidazole derivatives like Albendazole and its oxide metabolite.[11][12][13][14] The mechanism involves the encapsulation of the hydrophobic part of the ABZO molecule within the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the guest-host complex.[11][15]
For ABZO, modified β-cyclodextrins are generally preferred over the parent β-cyclodextrin due to their higher aqueous solubility and improved complexation efficiency.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a commonly used derivative that has been shown to form a 1:1 complex with ABZO, significantly increasing its solubility.[3]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): This derivative has also demonstrated remarkable success, capable of increasing ABZO solubility to the mg/mL range, which is suitable for parenteral formulations.[10]
The choice between them may depend on the desired final concentration, regulatory acceptance for the intended application, and cost. Phase solubility studies are essential to determine the complexation stoichiometry and binding constants for your specific system.
Q4: Can solid dispersion technology be applied to ABZO? What polymers are recommended?
A4: Absolutely. Solid dispersion is a powerful technique for enhancing the dissolution rate and solubility of poorly soluble drugs like ABZO.[16][17][18] The core principle is to disperse the drug in a molecular or amorphous state within a hydrophilic polymer matrix.[17] This prevents drug recrystallization and presents the drug to the aqueous medium in a higher energy, more readily dissolvable form.
Recommended Hydrophilic Polymers:
-
Polyethylene Glycols (PEGs): Particularly PEG 6000, have been successfully used to formulate solid dispersions of Albendazole, leading to significant improvements in dissolution.[19]
-
Poloxamers (e.g., Poloxamer 188, Poloxamer 407): These are block copolymers that act as hydrophilic carriers and have been shown to be effective dissolution promoters for Albendazole.[20]
-
Polyvinylpyrrolidone (PVP): PVP is another excellent carrier for creating amorphous solid dispersions.[21]
-
Hydroxypropyl Methylcellulose (HPMC): HPMC has been used to create solid dispersions of Albendazole that exhibit enhanced dissolution profiles.[17]
The choice of polymer and the drug-to-polymer ratio are critical parameters that must be optimized. The method of preparation (e.g., fusion/melting, solvent evaporation) will also significantly impact the final properties of the solid dispersion.[17][20]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experimental work.
Issue 1: Precipitation of ABZO upon dilution of a stock solution.
-
Probable Cause: You are likely experiencing a "fall-out" due to the use of a cosolvent. ABZO may be soluble in a high concentration of an organic solvent (like DMSO), but when this stock is diluted into an aqueous buffer, the solvent concentration drops, and the solubility of ABZO decreases dramatically, leading to precipitation.
-
Troubleshooting Steps:
-
Minimize Organic Solvent: Use the absolute minimum amount of organic solvent necessary to dissolve the ABZO for your stock solution.
-
Use a Solubilizing Excipient: Instead of relying solely on a cosolvent, prepare your stock solution with a solubilizing agent like HP-β-CD or SBE-β-CD already in the aqueous buffer. This will maintain ABZO solubility upon further dilution.
-
pH Adjustment: Ensure the pH of your final aqueous medium is in a range where ABZO is more soluble (either acidic or basic, depending on your experimental needs).
-
Issue 2: Inconsistent results in solubility assays.
-
Probable Cause 1: Insufficient Equilibration Time. Solubility is an equilibrium measurement. If you do not allow sufficient time for the solid ABZO to dissolve and reach saturation in the solvent, you will underestimate its solubility.
-
Troubleshooting Steps:
-
Conduct a Time-to-Equilibrium Study: Measure the concentration of dissolved ABZO at various time points (e.g., 12, 24, 48, 72 hours) under constant agitation. Equilibrium is reached when the concentration no longer increases over time. A 24-48 hour period is often a good starting point.[22]
-
-
Probable Cause 2: Temperature Fluctuations. Solubility is temperature-dependent. Inconsistent temperature control during your experiments will lead to variable results.
-
Troubleshooting Steps:
-
Use a Temperature-Controlled Environment: Perform all solubility experiments in a calibrated incubator or shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
-
Probable Cause 3: Undissolved Particulates. Failure to separate undissolved solid ABZO from the saturated solution before analysis will lead to an overestimation of solubility.
-
Troubleshooting Steps:
-
Proper Separation: After equilibration, centrifuge the samples at high speed to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles before proceeding with concentration analysis (e.g., by HPLC or UV-Vis spectroscopy).
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol determines the effect of increasing HP-β-CD concentrations on the aqueous solubility of ABZO, allowing for the determination of the complexation constant.
Methodology:
-
Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., phosphate buffer, pH 7.0) at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of ABZO powder to each solution in separate sealed vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibrate the samples by placing them in a shaking water bath at a constant temperature (e.g., 25 °C) for 48 hours to ensure saturation is reached.
-
Separate the solid from the solution by centrifuging the vials at 15,000 x g for 20 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved ABZO in each filtered sample using a validated analytical method, such as HPLC-UV.
-
Plot the concentration of dissolved ABZO (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant (K1:1).
References
- 1. Ricobendazole - Albendazole Sulfate API | Antihelmintic for Veterinary Use on Dogs, Cats, sheeps [thyknproducts.com]
- 2. WO2017097855A1 - An injectable composition of ricobendazole - Google Patents [patents.google.com]
- 3. Physicochemical characterization of ricobendazole: I. Solubility, lipophilicity, and ionization characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole [repositorio.unifesp.br]
- 15. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization | PLOS One [journals.plos.org]
- 16. crsubscription.com [crsubscription.com]
- 17. jddtonline.info [jddtonline.info]
- 18. rjpbcs.com [rjpbcs.com]
- 19. Albendazole solid dispersions prepared using PEG6000 and Poloxamer188: formulation, characterization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. usp-pqm.org [usp-pqm.org]
- 22. mdpi.com [mdpi.com]
Albendazole Oxide solid dispersion formulation to enhance bioavailability
Welcome to the technical support center for the development of Albendazole Oxide (ABZSO) solid dispersion formulations. This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the bioavailability of this critical anthelmintic agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a dynamic question-and-answer format to address the specific challenges you may encounter.
Section 1: Understanding the Core Challenge with this compound
Q: What is this compound, and why is its bioavailability a primary concern?
A: this compound, also known as albendazole sulfoxide, is the primary active metabolite of Albendazole (ABZ).[1][2] After oral administration, the parent drug, Albendazole, undergoes extensive first-pass metabolism in the liver, where it is oxidized to form this compound, the compound responsible for the systemic anthelmintic effect.[1][3]
The core challenge stems from the physicochemical properties of the parent drug, Albendazole, which is a Biopharmaceutics Classification System (BCS) Class II compound. This classification signifies that it has high intestinal permeability but very low aqueous solubility.[1][4][5] The rate at which the drug can be absorbed into the bloodstream is severely limited by how quickly it can dissolve in the gastrointestinal fluids.[4][6] This poor and erratic dissolution leads to variable bioavailability and can compromise therapeutic efficacy, necessitating strategies to enhance its solubility and dissolution rate.[3][7]
Q: Why is solid dispersion a preferred strategy for a BCS Class II compound like Albendazole?
A: Solid dispersion is a powerful and widely used technique for improving the oral bioavailability of poorly water-soluble drugs.[8] The fundamental principle is to disperse the drug at a molecular or amorphous level within a solid hydrophilic carrier matrix.[8][9] This strategy addresses the dissolution challenge through several key mechanisms:
-
Conversion to an Amorphous State: By disrupting the drug's stable crystalline lattice, the energy required for dissolution is significantly reduced. The amorphous form is thermodynamically more energetic and thus more soluble than its crystalline counterpart.[10][11]
-
Particle Size Reduction: At its most effective, the drug is dispersed molecule by molecule within the polymer, dramatically increasing the surface area available for dissolution.[12]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating better contact with the aqueous gastrointestinal fluids.[12]
-
Supersaturation: A well-formulated solid dispersion can generate a transient supersaturated solution of the drug in the gastrointestinal tract, creating a higher concentration gradient that drives absorption.[13]
For Albendazole and its metabolite, this means a faster and more complete dissolution in the stomach and small intestine, leading to improved and more consistent absorption.[1][14]
Section 2: Formulation Development - Strategic Choices for Success
Q: How do I select the most appropriate polymer carrier for an this compound solid dispersion?
A: Polymer selection is arguably the most critical factor determining the success and stability of your formulation. The goal is to find a polymer that is not only miscible with the drug but also stabilizes its amorphous form and promotes dissolution.
Causality Behind Selection: A strong drug-polymer interaction, such as hydrogen bonding, is crucial for preventing the drug from recrystallizing during storage.[13] The polymer should also possess a high glass transition temperature (Tg) to limit molecular mobility at typical storage temperatures.[15][16] For Albendazole, studies have shown that polymers containing carbonyl groups, like HPMC-AS, can form hydrogen bonds with the amino group on the drug molecule, leading to stable amorphous systems.[13]
Below is a comparative table of commonly used polymers for solid dispersions:
| Polymer Carrier | Common Examples | Key Advantages | Considerations for Albendazole/Oxide |
| Polyvinylpyrrolidones (PVP) | PVP K30, PVP K90 | High aqueous solubility, good amorphization capability. | Can be hygroscopic, potentially lowering the Tg and risking recrystallization if not stored properly.[6][15] |
| Polyethylene Glycols (PEG) | PEG 6000, PEG 8000 | Low melting points suitable for fusion methods, good solubilizers. | PEGs are semi-crystalline, which may not fully prevent drug recrystallization.[1][17] Lower molecular weight PEGs can result in tacky dispersions. |
| Poloxamers (Pluronics) | Poloxamer 188, Poloxamer 407 | Surfactant properties enhance wetting and dissolution; suitable for fusion methods. | Studies have shown Poloxamer 188 to be more effective than PEG 6000 at promoting Albendazole dissolution.[1][14] |
| Cellulose Derivatives | HPMC, HPMCAS | High Tg, low hygroscopicity (especially HPMCAS), can inhibit drug precipitation from supersaturated solutions. | HPMCAS is an excellent choice for stability.[13][15] Its pH-dependent solubility can be leveraged for targeted release. |
| Copolymers | Soluplus®, Kollidon® VA64 | Amphiphilic nature provides excellent solubilization; good for both solvent and melt-based methods. | Soluplus® has shown promise in creating high drug-loaded solid dispersions of Albendazole.[11][18] |
Q: Which manufacturing method—Solvent Evaporation, Spray Drying, or Hot-Melt Extrusion—is best for my experiment?
A: The choice of manufacturing method depends on the thermal stability of your drug and polymer, the required scale, and the desired particle characteristics.
-
Solvent Evaporation: This lab-scale friendly method is ideal for heat-sensitive compounds as it avoids high temperatures.[8] The key is finding a common volatile solvent in which both the drug and polymer are soluble. A modified solvent method using trace amounts of acid to dissolve Albendazole has proven successful.[19] However, residual solvents and scalability can be significant hurdles.[8]
-
Spray Drying: A highly scalable and continuous process that rapidly evaporates solvent from atomized droplets, "trapping" the drug in an amorphous state.[20][21] It produces fine particles with a large surface area, which is excellent for dissolution.[22] This method is particularly advantageous for compounds with poor thermal stability or high melting points.[21][22]
-
Hot-Melt Extrusion (HME): A solvent-free, continuous process where the drug and polymer are mixed and melted using the heat and shear of co-rotating screws.[11] It is excellent for producing dense, stable dispersions. However, Albendazole's relatively high melting point (~209°C) and the thermal stability of the chosen polymer must be carefully considered to avoid degradation.[1][22]
The following workflow can guide your decision-making process:
Section 3: Essential Characterization Protocols & Troubleshooting
This section combines protocols with a troubleshooting guide, as the results from characterization are what inform your next steps.
Q: How do I confirm the successful formation of an amorphous solid dispersion and troubleshoot common formulation failures?
A: Successful formation is a two-part validation: confirming the physical state (amorphization) and demonstrating improved performance (dissolution). Failure in either area requires systematic troubleshooting.
Troubleshooting Guide & Integrated Protocols
Diagnosis: You have failed to achieve complete amorphization. The crystalline drug is still present.
Underlying Causes & Solutions:
-
Poor Drug-Polymer Miscibility: The drug and polymer are not forming a single phase.
-
Solution: Re-evaluate your polymer choice. Use screening tools to predict miscibility before formulation.[6]
-
-
Insufficient Energy Input: The manufacturing process did not provide enough energy to break the drug's crystal lattice.
-
Solution (HME): Increase processing temperature or screw speed (use caution to avoid degradation).
-
Solution (Solvent Method): Ensure complete dissolution of both components in the solvent before evaporation.[19]
-
-
Drug:Polymer Ratio Too High: There is not enough polymer to molecularly disperse all of the drug.
-
Solution: Prepare new batches with lower drug loading (e.g., increase the polymer ratio from 1:1 to 1:3 or 1:5).[17]
-
Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the solid dispersion sample into a fine powder using a mortar and pestle. Pack the powder into the sample holder, ensuring a flat, even surface.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Typical settings are 40 kV and 40 mA.
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 40° at a scan speed of 2°/min.
-
Interpretation:
Diagnosis: The formulation is physically successful but functionally failing. This is a common and complex issue.
Underlying Causes & Solutions:
-
Phase Separation: The drug, while amorphous, may have separated into drug-rich domains within the polymer matrix during processing or upon contact with the dissolution media.[15]
-
Solution: This points to suboptimal drug-polymer interaction. Consider a polymer known to form stronger interactions (e.g., hydrogen bonds) with Albendazole, such as HPMCAS.[13]
-
-
"Jelly-Layer" Formation: Some polymers (like high concentrations of PVP) can form a viscous, gel-like layer upon hydration, which traps the drug and impedes its release.
-
Solution: Optimize the polymer concentration or blend it with another excipient that aids disintegration.
-
-
Poor Wettability/Particle Properties: Despite the hydrophilic carrier, the solid dispersion particles themselves may be agglomerating or poorly wetted.
-
Solution: Ensure a small and uniform particle size distribution. Consider incorporating a small amount of surfactant into the formulation.[23]
-
-
High Drug Loading: Even if amorphous, very high drug loading can lead to rapid recrystallization upon contact with water or insufficient polymer to drive dissolution.
-
Solution: Test formulations with lower drug loading to establish a performance baseline.
-
Protocol: In Vitro Dissolution Testing (USP Apparatus 2)
-
Apparatus Setup: Use a USP Apparatus 2 (Paddle) system.[1]
-
Media Preparation: Prepare 900 mL of dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or a pH 6.8 phosphate buffer for intestinal conditions).[1][4][18] Maintain the temperature at 37.0 ± 0.5 °C.
-
Sample Introduction: Weigh an amount of solid dispersion equivalent to a specific dose of this compound (e.g., 50 mg).[1][4] Drop the sample into the vessel.
-
Operation: Start paddle rotation, typically at 50 or 75 RPM.[1][4]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.[20]
-
Analysis: Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PVDF). Analyze the filtrate for drug concentration using a validated UV-Vis spectrophotometric or HPLC method.[4][18][20]
-
Data Interpretation: Plot the cumulative percentage of drug released versus time. Compare the profiles of your solid dispersion against the pure drug and a physical mixture of the drug and polymer. A successful formulation will show a dramatically faster and higher extent of drug release.[1]
Diagnosis: The amorphous state is not physically stable over time.
Underlying Causes & Solutions:
-
Storage Above Glass Transition Temperature (Tg): If stored at a temperature too close to or above its Tg, the formulation will have enough molecular mobility for the drug to re-organize into its crystalline form.[16]
-
Solution: Select polymers that result in a high Tg for the final dispersion. Store samples under controlled conditions well below the measured Tg.
-
-
Moisture Sorption: Water is a potent plasticizer and can significantly lower the Tg of a formulation, increasing molecular mobility and inducing crystallization.[15][16]
-
Solution: Use less hygroscopic polymers like HPMCAS.[15] Package and store the solid dispersion in tightly sealed containers with a desiccant.
-
-
Suboptimal Drug-Polymer Interaction: The polymer is not effectively "locking" the drug in its amorphous state.
Protocol: Accelerated Stability Study
-
Initial Characterization: Perform baseline characterization (PXRD, DSC, Dissolution) on your optimized batch (Time 0).
-
Storage Conditions: Store samples in appropriate containers at accelerated conditions, typically 40 °C / 75% Relative Humidity (RH).[16][24] It is also wise to store samples at real-time conditions (e.g., 25 °C / 60% RH).
-
Time Points: Pull samples at specified time points (e.g., 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, repeat the full characterization suite (PXRD, DSC, Dissolution).
-
Interpretation: Look for the re-emergence of crystalline peaks in PXRD, the appearance of a melting endotherm in DSC, or a decrease in the dissolution rate. Any of these signs indicate physical instability.[12][16]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the drug:polymer ratio? A: Start with ratios of 1:1, 1:3, and 1:5 (drug:polymer by weight). This range often provides a good balance between achieving amorphization and keeping the final dosage form size reasonable. Initial screening will show how the dissolution profile changes with increasing polymer content.[6][17]
Q2: Can I include a third component, like a surfactant, in my formulation? A: Yes, creating a ternary solid dispersion by adding a surfactant is a common strategy. Surfactants can further enhance dissolution by improving the wettability of the formulation and potentially inhibiting drug precipitation from the supersaturated solution.[23]
Q3: My in vitro results look great, but my in vivo study failed to show enhanced bioavailability. What happened? A: This indicates a poor in vitro-in vivo correlation (IVIVC). A common cause is that the drug precipitates out of the supersaturated solution in the gut before it can be absorbed. The standard dissolution test may not capture this. Consider using biorelevant dissolution media (e.g., Fasted-State Simulated Intestinal Fluid, FaSSIF) which better mimic the in vivo environment. Also, some polymers are specifically designed to act as "parachute" formers, inhibiting precipitation and maintaining the supersaturated state for longer.[1]
Q4: How do I handle this compound's instability in solution during analytical sample preparation? A: Albendazole and its oxide can be unstable in strongly acidic or alkaline conditions and are sensitive to light.[25] Always prepare analytical solutions fresh. If using stock solutions in DMSO, be aware that DMSO is hygroscopic; absorbed water can cause the drug to precipitate.[25] Use anhydrous solvents and store stock solutions in small, tightly sealed aliquots protected from light.[25]
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usp-pqm.org [usp-pqm.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Frontiers | Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies [frontiersin.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation, physicochemical characterization and drug release studies of albendazole solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. banglajol.info [banglajol.info]
- 19. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dramatic improvement in dissolution rate of albendazole by a simple, one-step, industrially scalable technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. pharmtech.com [pharmtech.com]
- 23. rjptonline.org [rjptonline.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Albendazole Oxide Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of maintaining Albendazole Oxide stability in cell culture media. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell culture.
Q1: I've noticed inconsistent results in my long-term cell culture experiments with this compound. Could this be a stability issue?
A: Yes, inconsistent results in experiments lasting several days are a classic sign of compound instability. This compound, the active metabolite of Albendazole, is susceptible to degradation in aqueous environments like cell culture media.[1] This degradation can lead to a decrease in the effective concentration of the compound over time, causing variability in your results.
Q2: What are the primary reasons for this compound instability in cell culture media?
A: The instability of this compound in cell culture media is primarily due to two factors:
-
Oxidation: The sulfoxide group in this compound is prone to further oxidation, converting it into the inactive metabolite, albendazole sulfone.[2][3] This process can be accelerated by factors like exposure to atmospheric oxygen and elevated temperatures.[1]
-
Low Aqueous Solubility: this compound has very low water solubility (62 mg/L at 25°C).[4] This can lead to precipitation of the compound out of the media, especially at higher concentrations, effectively reducing its bioavailability to the cells.
Q3: How should I prepare my this compound stock solution to maximize its stability?
A: Proper preparation and storage of your stock solution are critical. This compound is soluble in Dimethyl Sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO and store it in small, single-use aliquots at -20°C or -80°C for long-term stability.[1][5] Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture, which will cause your compound to precipitate.[1] When ready to use, allow the aliquot to come to room temperature before opening.
Q4: Can I just increase the initial concentration of this compound to compensate for degradation?
A: While seemingly a simple solution, this is not recommended. A higher initial concentration can lead to increased precipitation due to its low solubility. Furthermore, this approach introduces a significant variable into your experiment, as the concentration of the active compound will be constantly changing, making it difficult to interpret your results accurately.
II. Troubleshooting Guide: Methods to Increase Stability
This section provides detailed solutions to common stability problems encountered during cell culture experiments with this compound.
Problem 1: My this compound is precipitating in the cell culture media upon dilution from the DMSO stock.
Causality: This is a common issue stemming from the poor aqueous solubility of this compound.[4] When a concentrated DMSO stock is diluted into the aqueous culture medium, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate.
Solution: Utilize Cyclodextrins for Enhanced Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that significantly increase their aqueous solubility and stability.[8][9][10]
Experimental Protocol: Preparing this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired cell culture medium. A common starting concentration is 1-5% (w/v). Gently warm the solution to 37°C to aid dissolution.
-
Complexation: While vortexing the HP-β-CD solution, slowly add your DMSO stock of this compound. The molar ratio of this compound to HP-β-CD is crucial and may require optimization, but a 1:1 or 1:2 ratio is a good starting point.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours with gentle agitation to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Application: This complexed solution can now be added to your cell cultures.
Data Summary: Expected Solubility Enhancement
| Compound | Solubility in Water | Expected Solubility with HP-β-CD |
| This compound | ~62 mg/L | Significant increase, dependent on HP-β-CD concentration |
Note: The exact increase in solubility will depend on the specific experimental conditions.
Problem 2: Even with improved solubility, my results are inconsistent in long-term (48-72 hour) experiments.
Causality: While cyclodextrins address solubility, they may not completely prevent chemical degradation, specifically oxidation of the sulfoxide group.[2][3] Over extended incubation periods, a significant portion of the this compound can be oxidized to the inactive sulfone form.
Solution: Incorporate Antioxidants into the Cell Culture Media
The addition of antioxidants can help to mitigate the oxidative degradation of this compound.[11] However, it is crucial to choose an antioxidant that is non-toxic to your cell line at the effective concentration.[12]
Recommended Antioxidants for Cell Culture
-
N-Acetyl-L-cysteine (NAC): A stable and cell-permeable antioxidant.[13]
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant.[14]
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that can be incorporated into formulations.[11]
Experimental Protocol: Using Antioxidants to Stabilize this compound
-
Determine Cell Line Tolerance: Before beginning your experiment, perform a dose-response curve to determine the maximum non-toxic concentration of your chosen antioxidant for your specific cell line.
-
Prepare Fresh Media: On the day of the experiment, supplement your cell culture medium with the predetermined non-toxic concentration of the antioxidant.
-
Add this compound: Add the this compound (preferably complexed with HP-β-CD as described above) to the antioxidant-supplemented media.
-
Media Changes: For very long-term experiments, consider performing partial or full media changes every 24-48 hours with freshly prepared media containing both the antioxidant and this compound. This is the most reliable method for maintaining a stable concentration of the active compound.[1]
Problem 3: How can I verify that my chosen stabilization method is working?
Causality: Visual inspection for precipitation is not sufficient to confirm the chemical stability of this compound. A quantitative method is needed to measure the concentration of the active compound over time.
Solution: Perform a Stability Study Using HPLC-MS/MS
A stability study will allow you to quantify the concentration of this compound and its degradation products in your cell culture media over the course of your experiment.[15][16]
Experimental Workflow: Cell Culture Stability Assay
Caption: Workflow for assessing this compound stability in cell culture.
Interpreting the Results
By comparing the concentration of this compound at different time points in stabilized versus non-stabilized media, you can quantitatively assess the effectiveness of your chosen method. A successful stabilization strategy will result in a significantly slower decline in the concentration of the parent compound over time.
III. Visualizing Degradation and Stabilization
Understanding the chemical transformations of this compound is key to preventing them.
Degradation Pathway of Albendazole
Caption: Metabolic and degradation pathway of Albendazole.
This guide provides a comprehensive framework for addressing the stability challenges of this compound in cell culture. By understanding the underlying causes of degradation and implementing the appropriate stabilization strategies, you can significantly improve the reliability and reproducibility of your experimental results.
IV. References
-
ChemBK. This compound. --INVALID-LINK--
-
MedKoo Biosciences. This compound | CAS#54029-12-8 | Antiparasitic Agent. --INVALID-LINK--
-
BenchChem. Troubleshooting Albendazole instability in solution for long-term experiments. --INVALID-LINK--
-
ResearchGate. (a) Proposed degradation pathway of ABZ-oxidation. (b) Proposed... | Download Scientific Diagram. --INVALID-LINK--
-
Biosynth. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds. --INVALID-LINK--
-
ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. --INVALID-LINK--
-
Alfa Chemistry. Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. --INVALID-LINK--
-
RayBiotech. This compound. --INVALID-LINK--
-
MDPI. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. --INVALID-LINK--
-
Selleck Chemicals. This compound Microtubule Associated inhibitor. --INVALID-LINK--
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. --INVALID-LINK--
-
PubMed. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole. --INVALID-LINK--
-
National Center for Biotechnology Information. Albendazole | C12H15N3O2S | CID 2082 - PubChem. --INVALID-LINK--
-
ResearchGate. Common antioxidants for cell culture? --INVALID-LINK--
-
AAPS. Enhancing solubility and stability of poorly soluble drugs. --INVALID-LINK--
-
BenchChem. Comparative study of the metabolic pathways of Albendazole in different species. --INVALID-LINK--
-
National Center for Biotechnology Information. This compound | C12H15N3O3S | CID 83969 - PubChem. --INVALID-LINK--
-
ResearchGate. Effects of cyclodextrins on the chemical stability of drugs | Request PDF. --INVALID-LINK--
-
Manufacturing Chemist. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. --INVALID-LINK--
-
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--
-
PubMed. Cell culture, oxidative stress, and antioxidants: avoiding pitfalls. --INVALID-LINK--
-
ResearchGate. Does anyone know some compound or molecule that can decrease the ROS formation in cell culture? --INVALID-LINK--
-
MDPI. Albendazole Degradation Possibilities by UV-Based Advanced Oxidation Processes. --INVALID-LINK--
-
MDPI. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. --INVALID-LINK--
-
PubMed. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. --INVALID-LINK--
-
PubMed. Cell culture media are potent antioxidants that interfere during LDL oxidation experiments. --INVALID-LINK--
-
Dark Horse Consulting Group. Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. --INVALID-LINK--
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. --INVALID-LINK--
-
ACS Omega. Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. --INVALID-LINK--
-
MDPI. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. --INVALID-LINK--
-
MDPI. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. --INVALID-LINK--
-
mdpi-res.com. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. --INVALID-LINK--
-
PQM-USAID. ALBENDAZOLE. --INVALID-LINK--
-
Pharmaceutical Technology. Stability Testing Guidance Finalized. --INVALID-LINK--
-
PubMed Central. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems. --INVALID-LINK--
-
EDA. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. --INVALID-LINK--
-
HSA. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. medkoo.com [medkoo.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 9. alfachemic.com [alfachemic.com]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 11. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 12. Cell culture, oxidative stress, and antioxidants: avoiding pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Albendazole Oxide Precipitation in DMSO
Welcome to the technical support guide for Albendazole Oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly its solubility and stability in Dimethyl Sulfoxide (DMSO) stock solutions. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my DMSO stock solution?
This is the most common issue researchers face and is typically attributable to a combination of factors related to the physicochemical properties of both this compound and DMSO.
Root Cause Analysis:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This compound is poorly soluble in water.[1][2][3] As the water content in your DMSO increases, the overall solvating power of the solution for this compound decreases, leading to precipitation.[2][4] Even small amounts of absorbed water can significantly reduce the solubility of compounds.[5][6]
-
Supersaturation and Crystallization: When you initially dissolve this compound, especially with the aid of vortexing or gentle warming, you may be creating a supersaturated solution. This state is thermodynamically unstable. Over time, or with environmental triggers, the compound will begin to crystallize and precipitate out of solution to reach a lower energy state.[4][5]
-
Freeze-Thaw Cycles: Each freeze-thaw cycle presents an opportunity for atmospheric moisture to be introduced into your stock solution upon opening the vial.[7] Furthermore, the process of freezing and thawing can promote the crystallization of compounds from a supersaturated DMSO solution.[4][5] Repeated cycles synergistically enhance the probability of precipitation, especially in DMSO that has absorbed some water.[6][8]
-
Temperature Fluctuations: The solubility of most compounds, including this compound, is temperature-dependent. Storing the solution at lower temperatures (-20°C or -80°C) decreases its solubility. If the stock was prepared at room temperature at a concentration near its saturation point, precipitation can occur upon cooling.
Troubleshooting Guide: A Visual Workflow
If you are facing precipitation, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting flowchart for this compound precipitation.
Protocols for Ensuring Solution Integrity
Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM)
This protocol is designed to minimize the risk of precipitation from the outset.
Materials:
-
This compound (MW: 281.33 g/mol )[9]
-
Anhydrous, biotechnology-grade DMSO (stored in a desiccator)[2]
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials with tight-sealing caps[2]
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Methodology:
-
Pre-equilibration: Allow the sealed container of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture into the cold solvent.
-
Weighing: Accurately weigh 2.81 mg of this compound powder.
-
Dissolution: a. Transfer the weighed powder into a sterile vial. b. Add 1 mL of anhydrous DMSO to the vial. c. Tightly cap the vial and vortex vigorously for 2-5 minutes until the solid is completely dissolved.[10] Visually inspect against a light source to ensure no particulates remain.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a room-temperature water bath for 5-10 minutes.[3][6][11] Gentle warming in a 37°C water bath can also be used, but do not exceed this temperature to avoid potential degradation.[10][11]
-
Aliquoting and Storage: a. Once a clear solution is achieved, immediately aliquot it into smaller, single-use volumes in sterile, tightly sealed vials.[10][11] This is the most critical step to avoid repeated freeze-thaw cycles. b. For long-term stability, store the aliquots at -80°C in a sealed container with desiccant packs to maintain a low-humidity environment.[11]
Protocol 2: "Rescue" Procedure for Precipitated Stock Solutions
This protocol can be used to attempt to redissolve a stock solution where precipitation has occurred.
Methodology:
-
Thawing: Allow the vial with the precipitated solution to thaw completely and equilibrate to room temperature.
-
Warming: Place the tightly sealed vial in a 37°C water bath for 10-15 minutes.[10][12]
-
Mechanical Agitation: After warming, vortex the vial vigorously for 2-3 minutes.
-
Sonication: If precipitate remains, place the vial in a room-temperature sonicator bath for 10-20 minutes.[6][13] The ultrasonic energy can help break up crystalline structures and facilitate re-dissolution.
-
Inspection: Visually inspect the solution. If it becomes clear, proceed with your experiment immediately or re-aliquot for storage as described in Protocol 1.
-
Decision Point: If the precipitate does not fully dissolve after these steps, it is highly recommended to discard the solution and prepare a fresh stock. Using a partially dissolved stock will lead to inaccurate dosing and unreliable experimental results.
Data Summary and Best Practices
Adherence to best practices is paramount for reproducible science. The table below summarizes key solubility and storage parameters for this compound.
| Parameter | Recommendation / Value | Rationale & Citation |
| Solvent | Anhydrous, high-purity DMSO | DMSO is highly hygroscopic; water contamination is a primary cause of precipitation.[2][4] |
| Reported Solubility in DMSO | ~10-11 mg/mL (~35-39 mM) | This is a general guide; batch-to-batch variability can exist. Always start with a lower concentration if unsure.[1][3] |
| Recommended Stock Conc. | ≤ 10 mM | Preparing solutions far from the saturation point increases stability and reduces the risk of precipitation.[14] |
| Assisted Dissolution | Gentle warming (37°C), Sonication | These methods provide the necessary energy to overcome the activation barrier for dissolution without causing thermal degradation.[3][10] |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | Lower temperatures slow down potential chemical degradation, but proper sealing is crucial to prevent precipitation upon cooling.[11] |
| Freeze-Thaw Cycles | Avoid; Aliquot into single-use vials | Minimizes moisture introduction and physical stress that promotes crystallization.[5][15][16] |
| Final DMSO in Assay | Typically < 0.5% | High concentrations of DMSO can be cytotoxic or cause experimental artifacts. Prepare a concentrated stock to allow for high dilution factors.[17] |
Conclusion
The precipitation of this compound in DMSO is a manageable issue rooted in the fundamental chemical properties of the compound and the solvent. By understanding the critical role of water absorption, the risks of supersaturation, and the impact of handling procedures like freeze-thaw cycles, researchers can implement robust protocols. The consistent use of anhydrous DMSO, preparation of concentrations well below the solubility limit, and meticulous aliquoting for storage are the cornerstones of maintaining a stable and reliable stock solution. This proactive approach will enhance the accuracy and reproducibility of your experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Albendazole sulfoxide | Parasite | Microtubule Associated | TargetMol [targetmol.com]
- 4. ziath.com [ziath.com]
- 5. ziath.com [ziath.com]
- 6. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 7. reddit.com [reddit.com]
- 8. ziath.com [ziath.com]
- 9. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. emulatebio.com [emulatebio.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.cn [medchemexpress.cn]
Overcoming matrix effects in LC-MS/MS analysis of Albendazole Oxide
< Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Albendazole Oxide
Welcome to the technical support center for the LC-MS/MS analysis of Albendazole and its primary active metabolite, this compound (Albendazole Sulfoxide). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalytical methods. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy, precision, and sensitivity of your analytical results.
Understanding the Challenge: What are Matrix Effects?
Matrix effects in LC-MS/MS analysis refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the integrity of quantitative data.[2][3] In the analysis of this compound in biological matrices like plasma or serum, endogenous components such as phospholipids, proteins, and salts are the primary culprits.[1][4] These components can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source, leading to unreliable results.[2][5][6]
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound in plasma is non-linear and shows poor reproducibility. Could matrix effects be the cause?
A1: Absolutely. Poor linearity and reproducibility are classic indicators of unmanaged matrix effects.[1] When different lots of plasma are used, the varying concentrations of endogenous components can lead to inconsistent ion suppression or enhancement across your calibration standards and quality control (QC) samples. This variability directly impacts the accuracy and precision of your assay.[1] It is crucial to assess and mitigate these effects during method development.[1][7]
Q2: What is the most effective strategy to counteract matrix effects in my this compound assay?
A2: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Albendazole-d3 Sulfoxide.[5][8] A SIL-IS is chemically almost identical to the analyte, meaning it will co-elute and experience the same degree of ionization interference.[8][9] By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects are normalized, leading to significantly more accurate and precise quantification.[8][10] While highly effective, it's important to be aware of potential differential matrix effects if there is a slight chromatographic shift between the analyte and the SIL-IS.[8]
Q3: Beyond using a SIL-IS, what are other key strategies to minimize matrix effects?
A3: A multi-pronged approach is often the most robust:
-
Effective Sample Preparation: This is your first line of defense. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[1][9] Specifically, phospholipid removal strategies are critical as phospholipids are major contributors to ion suppression.[11][12]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method to achieve baseline separation of this compound from matrix interferences is crucial.[5] This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[9]
-
Sample Dilution: A simple yet effective approach can be to dilute the sample, which reduces the concentration of interfering matrix components.[13] However, this is only feasible if the resulting analyte concentration remains above the lower limit of quantification (LLOQ).[13]
Q4: How do I quantitatively assess the extent of matrix effects in my method?
A4: The post-extraction spike method is a standard approach.[5] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. To account for the compensation provided by an internal standard, the IS-normalized matrix factor is often calculated.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Suboptimal Sample Preparation: Inefficient extraction of this compound from the matrix. | Review and optimize your extraction protocol. For SPE, ensure proper conditioning, loading, washing, and elution steps. For LLE, experiment with different organic solvents and pH adjustments.[1][15] |
| Analyte Adsorption: Albendazole and its metabolites may adsorb to plastic surfaces. | Use low-adsorption tubes and pipette tips.[1] Consider pre-conditioning containers with a solution of the analyte. | |
| High Variability in QC Samples | Inconsistent Matrix Effects: Different lots of biological matrix contain varying levels of interfering compounds. | Employ a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for sample-to-sample variations in matrix effects.[1][8] |
| Phospholipid Co-elution: Phospholipids are a major source of ion suppression and can vary between samples. | Implement a phospholipid removal step. This can be achieved with specific SPE cartridges or plates designed for phospholipid depletion.[11][16][17] | |
| Poor Peak Shape | Matrix Overload: Injecting a sample with a high concentration of matrix components can lead to chromatographic issues. | Improve sample cleanup. A more rigorous extraction method can reduce the overall matrix load on the column. Alternatively, dilute the sample if sensitivity allows.[13] |
| Signal Suppression in the Middle of the Chromatogram | Elution of Phospholipids: Phospholipids often elute in the middle of a typical reversed-phase gradient, causing a zone of ion suppression. | Optimize chromatography. Adjust the gradient to separate the analyte from the phospholipid elution zone. Using UPLC can provide better resolution and reduce co-elution. A post-column infusion experiment can help identify these suppression zones.[13][18] |
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata™-X) sequentially with 1 mL of methanol and 1 mL of water.[14]
-
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS.[14]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% (v/v) methanol in water to remove polar interferences.[14]
-
Elution: Elute this compound and the SIL-IS with 1 mL of the mobile phase or a suitable organic solvent.[14]
-
Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.[14]
Protocol 2: Liquid-Liquid Extraction (LLE) for Albendazole Metabolites
This method is adapted from established procedures for Albendazole and its metabolites.[15][19]
-
Sample Preparation: To a glass tube, add 100 µL of plasma and the internal standard.
-
Extraction: Add a suitable organic solvent such as ethyl acetate.[15] Vortex vigorously and centrifuge to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizing the Workflow and Concepts
Workflow for Mitigating Matrix Effects
Caption: A workflow for addressing matrix effects in LC-MS/MS analysis.
The Role of a Stable Isotope-Labeled Internal Standard
Caption: How a SIL-IS compensates for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. mdpi.com [mdpi.com]
- 14. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high performance liquid chromatography method for simultaneous determination of albendazole metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of a method to determine albendazole and its metabolites in the muscle tissue of yellow perch using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Albendazole Resistance in Nematodes: A Technical Support Guide
The emergence and spread of anthelmintic resistance, particularly to broadly used drugs like albendazole, poses a significant threat to the control of nematode infections in both human and veterinary medicine.[1][2] This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals actively engaged in understanding and combating this critical issue. Here, we provide in-depth answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols for key assays.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common queries regarding the mechanisms and detection of albendazole resistance.
Q1: What are the primary molecular mechanisms driving albendazole resistance in nematodes?
The most extensively documented mechanism of resistance to benzimidazoles, including albendazole, involves genetic mutations in the β-tubulin isotype 1 gene.[3][4] Specifically, single nucleotide polymorphisms (SNPs) at codons 167, 198, and 200 are strongly associated with resistance.[3][5] These mutations alter the drug's binding site on the β-tubulin protein, thereby reducing its affinity and rendering the drug less effective.[6] While these β-tubulin mutations are a primary focus, it's important to recognize that they don't account for all instances of resistance.[7] Emerging evidence points to other contributing factors, such as the overexpression of ATP-binding cassette (ABC) transporters that function as drug efflux pumps, and enhanced drug metabolism by the parasite.[3][8]
Q2: How can I reliably detect albendazole resistance in my nematode populations?
A definitive diagnosis of albendazole resistance requires a multi-faceted approach that combines in vivo and in vitro assays. The Fecal Egg Count Reduction Test (FECRT) is the gold standard in vivo method, but it's crucial to be aware of non-resistance factors that can influence the results.[3][9] To complement in vivo data, in vitro assays such as the Egg Hatch Assay (EHT) and the Larval Development Assay (LDA) provide valuable insights into the drug sensitivity of the parasite at different life stages.[3] For a more precise understanding of the genetic basis of resistance, molecular diagnostics that detect specific SNPs in the β-tubulin gene are indispensable.[10][11]
Q3: Are there effective strategies to overcome or mitigate existing albendazole resistance?
Several strategies are being explored to combat albendazole resistance. Combination therapy, where albendazole is co-administered with a drug from a different anthelmintic class, has shown promise.[1][12] For instance, the combination of albendazole and ivermectin can have an additive effect against nematodes resistant to both compounds.[13][14] Additionally, maintaining a proportion of the parasite population in "refugia" – unexposed to the anthelmintic – can help to dilute resistance genes.[4][15] The development of novel anthelmintics with different mechanisms of action is also a critical long-term strategy.[16][17]
Section 2: Troubleshooting Guides - Navigating Experimental Challenges
This section provides practical advice for overcoming common issues encountered during resistance testing.
Issue: Inconsistent or Ambiguous Fecal Egg Count Reduction Test (FECRT) Results
-
Problem: My FECRT results show high variability between individual animals, making it difficult to interpret the overall efficacy of the treatment.
-
Causality & Solution: High individual variation in fecal egg counts is a known challenge.[3] To mitigate this, ensure you are using a sufficient number of animals in both the treatment and control groups. Inaccurate dosing is another common source of error.[1][3] Meticulously calibrate your dosing equipment and administer the correct dosage based on individual animal body weights. The physiological state of the host can also impact drug bioavailability and egg output.[3] Standardize feeding protocols and be mindful of factors like diet and gut transit time that can influence results.[3]
-
Problem: The FECRT shows a reduction of less than 95%, but I'm unsure if this is true resistance or another issue.
-
Causality & Solution: A reduction of less than 95% is a strong indicator of potential resistance, but it's not conclusive on its own.[3] Before confirming resistance, systematically rule out other possibilities.[3] Double-check your calculations and ensure the correct dose was administered. Repeating the test is advisable to confirm the initial findings.[3] To gain a more comprehensive picture, supplement the FECRT with in vitro assays like the Egg Hatch Assay (EHT) or Larval Development Assay (LDA).[3]
Issue: Difficulty Interpreting In Vitro Assay Results
-
Problem: My Egg Hatch Assay (EHT) is not showing a clear dose-response curve, making it difficult to determine the EC50 value.
-
Causality & Solution: The viability of the nematode eggs is paramount for a successful EHT. Ensure that the eggs are fresh and have been properly stored. The age of the eggs can also influence their hatching rate. It's also important to note that the EHT is most reliable when a significant portion of the nematode population carries the resistance allele (over 25%).[3] If you suspect a low frequency of resistance, a larger sample size may be necessary.
-
Problem: The results from my in vitro assays do not correlate well with my in vivo (FECRT) findings.
-
Causality & Solution: Discrepancies between in vitro and in vivo results can occur because in vitro assays do not fully replicate the complex physiological environment of the host.[3][18] Factors such as drug metabolism and bioavailability within the host are not accounted for in a laboratory setting.[3] However, a well-standardized in vitro assay, particularly the percentage of hatched eggs at a specific discriminating dose, can still be a reliable predictor of in vivo efficacy.[3]
Section 3: Experimental Protocols & Data Presentation
This section provides detailed methodologies for key experiments and a structured format for presenting quantitative data.
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
Objective: To determine the in vivo efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Methodology:
-
Pre-treatment Sampling: Collect individual fecal samples from a representative group of animals (a minimum of 10-15 per group) before administering the anthelmintic.[3]
-
Animal Grouping: Randomly allocate animals to a treatment group and an untreated control group.
-
Dosing: Administer the anthelmintic to the treatment group according to the manufacturer's instructions, ensuring accurate dosage based on individual body weights.[3]
-
Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.[3]
-
Fecal Egg Counting: Use a standardized technique (e.g., McMaster method) to determine the number of eggs per gram (EPG) of feces for each sample.
-
Calculation of Reduction: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group. A reduction of less than 95% suggests the presence of resistant nematodes.[3]
Protocol 2: Egg Hatch Assay (EHT)
Objective: To determine the concentration of an anthelmintic that inhibits 50% of nematode eggs from hatching (EC50).
Methodology:
-
Egg Isolation: Isolate nematode eggs from fresh fecal samples. This typically involves homogenizing the feces in water, passing the suspension through a series of sieves to remove debris, and collecting the eggs on a fine mesh sieve.[3]
-
Assay Setup: Prepare serial dilutions of the anthelmintic in a suitable solvent (e.g., deionized water) in a 96-well plate. Include a drug-free control.[3]
-
Egg Incubation: Add a standardized number of eggs to each well and incubate at an appropriate temperature for the specific nematode species.
-
Hatching Assessment: After the incubation period, count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of hatched eggs for each drug concentration and determine the EC50 value using appropriate statistical software.
Quantitative Data Summary
To facilitate the comparison of different treatment strategies, summarize quantitative data in a clear and structured table.
Table 1: Efficacy of Albendazole (ABZ) and Ivermectin (IVM) Combination Therapy against Resistant Haemonchus contortus
| Treatment Group | Fecal Egg Count Reduction (%) | Efficacy against Haemonchus spp. (%) | Efficacy against Trichostrongylus colubriformis (%) |
| Albendazole (intravenous) | 73.4 | 95.1 | 79.6 |
| Ivermectin (intravenous) | 79.0 | 99.3 | 100 |
| Albendazole + Ivermectin (intravenous) | 91.9 | 99.9 | 99.9 |
| Albendazole (intraruminal) | 43.5 | - | - |
| Ivermectin (subcutaneous) | 79.8 | - | - |
| Albendazole (intraruminal) + Ivermectin (subcutaneous) | 70.8 | - | - |
Data adapted from clinical trials on naturally infected lambs with resistant nematodes.[13]
Section 4: Visualizing Mechanisms and Workflows
Visual aids are essential for understanding complex biological processes and experimental designs.
Diagram 1: Molecular Mechanisms of Albendazole Resistance
This diagram illustrates the primary and secondary mechanisms that contribute to albendazole resistance in nematodes.
Caption: Primary and secondary mechanisms of albendazole resistance.
Diagram 2: Experimental Workflow for Assessing Albendazole Resistance
This workflow outlines the key steps involved in a comprehensive assessment of albendazole resistance, from in vivo testing to molecular analysis.
Caption: Workflow for albendazole resistance assessment.
References
- 1. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsatellite marker analysis of Haemonchus contortus populations from Pakistan suggests that frequent benzimidazole drug treatment does not result in a reduction of overall genetic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albendazole resistance induced in Ancylostoma ceylanicum is not due to single-nucleotide polymorphisms (SNPs) at codons 167, 198, or 200 of the beta-tubulin gene, indicating another resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Quantitative tests of albendazole resistance in Caenorhabditis elegans beta-tubulin mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. slunik.slu.se [slunik.slu.se]
- 12. droracle.ai [droracle.ai]
- 13. Clinical efficacy assessment of the albendazole-ivermectin combination in lambs parasitized with resistant nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of ivermectin–albendazole combination versus ivermectin or albendazole monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of anthelmintics with a novel mode of action | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 18. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of Albendazole Oxide Formulations
Here is the technical support center for optimizing the oral bioavailability of Albendazole Oxide formulations.
Welcome to the technical support center for the formulation of this compound (ABZO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for enhancing the oral bioavailability of this challenging compound.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound to provide a solid foundation for your formulation development efforts.
Q1: What is this compound (ABZO) and why is it important?
This compound, also known as Ricobendazole or Albendazole Sulfoxide, is the primary active metabolite of Albendazole, a broad-spectrum anthelmintic agent.[1][2][3] Following oral administration, Albendazole is rapidly metabolized in the liver to ABZO, which is responsible for the systemic therapeutic effects against various parasitic infections.[4] Therefore, optimizing the bioavailability of ABZO is critical for therapeutic efficacy.
Q2: What are the main physicochemical properties of ABZO that affect its oral bioavailability?
ABZO's primary challenge is its very low aqueous solubility, which severely limits its dissolution in the gastrointestinal tract and subsequent absorption.[5] This classifies it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[6][7]
| Property | Value | Source |
| Molecular Formula | C12H15N3O3S | [8][9] |
| Molar Mass | 281.33 g/mol | [8][9] |
| Melting Point | 226-228°C (decomposes) | [8][10] |
| Water Solubility | 62 mg/L (25°C) (practically insoluble) | [8] |
| Other Solubilities | Insoluble in water and ethanol; Soluble in DMSO.[1][11] | |
| pKa | 9.79 and 0.20 (amphoteric molecule) | [5] |
Q3: My initial in-vivo studies with unformulated ABZO show very low and erratic plasma concentrations. Is this expected?
Yes, this is a widely reported observation. The poor aqueous solubility of ABZO leads to dissolution-rate-limited absorption, resulting in low and highly variable systemic exposure.[5][12] The oral bioavailability of its parent drug, Albendazole, is less than 5%, and this challenge extends to its active metabolite.[6][7] This variability underscores the necessity of bioavailability enhancement strategies.
Q4: What are the primary formulation strategies to enhance the oral bioavailability of ABZO?
Several advanced formulation techniques can be employed to overcome the solubility challenge of ABZO. The choice of strategy depends on the desired dosage form, stability considerations, and target product profile. Key approaches include:
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media (like GI fluids), facilitating drug solubilization and absorption.[13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing ABZO in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules like ABZO in their hydrophobic core, forming a water-soluble complex.[7][12][15]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[16]
-
Salt Formation: Creating a salt of the amphoteric ABZO molecule can significantly improve its solubility and dissolution rate.[6]
Part 2: Troubleshooting Guides for Specific Formulation Strategies
This section provides practical, cause-and-effect troubleshooting for common issues encountered during the development of ABZO formulations.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are a promising approach for ABZO, but require careful optimization.
Q: My SEDDS formulation looks clear and homogenous, but it precipitates ABZO upon dilution in water or simulated intestinal fluid. What's happening and how can I fix it?
A: Probable Cause & Solution
This is a classic sign of a formulation that cannot maintain the drug in a solubilized state upon dispersion, often due to a suboptimal selection of excipients or an incorrect drug-to-excipient ratio.
-
Causality: When the SEDDS is diluted, the system transitions from a lipid/surfactant-based solvent system to an aqueous one. If the resulting emulsion droplets cannot accommodate the drug load, the supersaturated drug will precipitate out.
-
Troubleshooting Workflow:
-
Re-evaluate Excipient Selection:
-
Solubility Screening: Ensure ABZO has high solubility in the chosen oil, surfactant, and co-surfactant. (See Protocol 1). A drug must be fully dissolved in the initial formulation.
-
Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of your surfactant(s) is critical. For oil-in-water microemulsions (SMEDDS), a higher HLB (typically 12-18) is required to form stable droplets that can keep the drug solubilized.
-
-
Optimize Surfactant/Co-surfactant (S/CoS) to Oil Ratio:
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, S/CoS, and water that form a stable microemulsion.[14] The goal is to maximize the area of the microemulsion region.
-
-
Reduce Drug Loading: The formulation may be oversaturated. Try reducing the concentration of ABZO. While this may seem counterintuitive, a lower-dose, stable formulation will yield better bioavailability than a higher-dose, precipitating one.
-
Incorporate a Polymeric Precipitation Inhibitor: Consider adding a polymer like HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state of the drug in the GI tract, preventing or delaying precipitation.
-
Diagram: SEDDS Troubleshooting Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:54029-12-8 | Chemsrc [chemsrc.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Albendazole S-oxide CAS#: 54029-12-8 [m.chemicalbook.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Relative Bioavailability of Three Newly Developed Albendazole Formulations: a Randomized Crossover Study with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability and efficacy characteristics of two different oral liquid formulations of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Albendazole tablet formulation to enhance oral bioavailability. [wisdomlib.org]
Photodegradation of Albendazole Oxide and prevention strategies
Welcome to the technical support center for Albendazole Oxide (ABZO). This guide is designed for researchers, scientists, and drug development professionals who are working with this active pharmaceutical ingredient (API) and its formulations. This compound, the primary active metabolite of Albendazole, is known for its therapeutic efficacy, but its susceptibility to photodegradation presents a significant challenge during research, formulation, and storage.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you understand, quantify, and mitigate the photodegradation of this compound.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on established photochemical principles and practical laboratory experience.
Q1: I'm observing a rapid loss of my this compound standard in solution, even under ambient laboratory lighting. What is causing this, and how can I minimize it?
A: This is a classic sign of photodegradation. This compound (ABZO), like its parent compound, is inherently photosensitive. The benzimidazole core and the sulfoxide group are chromophores that can absorb ultraviolet (UV) and, to some extent, visible light. This absorption can excite the molecule to a higher energy state, making it susceptible to degradation reactions.
Causality Explained: Upon absorbing light energy, the ABZO molecule can undergo several damaging processes. A primary pathway is the photo-oxidation of the sulfoxide moiety to albendazole sulfone (ABZSO2). Additionally, cleavage of the carbamate group can occur, leading to a loss of therapeutic activity.[1][2] The rate of degradation is influenced by the solvent, pH, and the intensity and wavelength of the light source.[3]
Immediate Corrective Actions:
-
Work under Subdued Light: Perform all manipulations of ABZO solutions under yellow or amber light, which filters out the more damaging shorter wavelengths of the UV spectrum.
-
Use Protective Glassware: Immediately switch to amber glass volumetric flasks, vials, and beakers. Standard borosilicate (flint) glass offers minimal protection from UV radiation.[4]
-
Wrap in Foil: For short-term storage on a lab bench or in an autosampler, wrap containers in aluminum foil. This is a simple but highly effective light barrier.[4]
Q2: My HPLC analysis of a photostressed ABZO sample shows a new, more polar peak appearing as the main ABZO peak decreases. What is this new peak likely to be?
A: Based on the known photodegradation pathways of similar benzimidazole sulfoxides, the new, more polar peak is very likely Albendazole Sulfone (ABZSO2) .
Scientific Rationale: The sulfoxide group (-SO-) in this compound is susceptible to photo-oxidation, where it gains an additional oxygen atom to become a sulfone group (-SO2-). This addition increases the molecule's polarity, which in reverse-phase HPLC results in a shorter retention time (it elutes earlier than ABZO). Several studies have identified albendazole sulfone as a primary degradation product of albendazole and its metabolites under oxidative and photolytic stress.[1][2][5]
Verification Steps:
-
Co-injection: If you have a reference standard for Albendazole Sulfone, perform a co-injection with your degraded sample. If the new peak increases in size without splitting, it confirms its identity.
-
LC-MS Analysis: For definitive identification, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the degradant should correspond to the molecular weight of Albendazole Sulfone (ABZSO2).
Q3: I've added an antioxidant to my ABZO formulation, but I'm still observing significant degradation in my photostability study. Why isn't it working?
A: This issue can arise from several factors related to the specific antioxidant chosen, its concentration, or the experimental conditions.
Expert Analysis:
-
Mechanism Mismatch: Photodegradation can occur through different mechanisms (e.g., direct photolysis, photo-oxidation). Antioxidants are primarily effective against photo-oxidation by scavenging free radicals or quenching reactive oxygen species.[6][7] If the degradation is primarily due to direct photolysis (where the molecule breaks apart directly after absorbing light), a standard antioxidant may have little effect.
-
Antioxidant Photostability: The antioxidant itself might be photodegradable. For example, ascorbic acid (Vitamin C) is a potent antioxidant but can degrade upon light exposure. It may be consumed early in the experiment, leaving the ABZO unprotected.[6][8]
-
Inadequate Concentration: The concentration of the antioxidant may be too low to effectively quench the reactive species generated during the light exposure period.
-
pH and Solvent Effects: The efficacy of an antioxidant can be highly dependent on the pH and solvent system of the formulation. The chosen antioxidant may not be optimally effective in your specific vehicle.[4]
Troubleshooting Strategies:
-
Use a Combination: Consider a combination of a free-radical scavenger (like Butylated Hydroxytoluene - BHT) and a quenching agent.
-
Incorporate a UV Absorber: Add an excipient that acts as a UV filter, absorbing the damaging radiation before it reaches the ABZO molecule. This is a different mechanism from antioxidation.[6]
-
Optimize Concentration: Perform a dose-response study to find the optimal concentration of your antioxidant.
-
Control Headspace Oxygen: In addition to antioxidants, purging the sample container with an inert gas like nitrogen can significantly reduce photo-oxidation by removing molecular oxygen.[7][9]
Section 2: Frequently Asked Questions (FAQs)
What is the primary photodegradation pathway for this compound? The primary pathway is the photo-oxidation of the sulfoxide group to form Albendazole Sulfone.[1][2] Hydrolysis of the carbamate side chain, catalyzed by light, is another significant degradation route that affects the entire benzimidazole class of drugs.[10]
What are the ideal storage conditions for this compound API and its formulations? this compound should be stored in well-closed, light-resistant containers at controlled room temperature, protected from light and moisture.[4][11] For solutions, especially for analytical standards or research, storage in amber glass vials, refrigerated or frozen, and protected from light is recommended.
Which excipients should I be cautious about when formulating a photostable ABZO product? Avoid excipients that are known photosensitizers, which can absorb light and transfer the energy to the ABZO molecule, accelerating its degradation. Also, be cautious of excipients containing trace metal impurities (like iron), as these can catalyze oxidative degradation.[4] Conversely, selecting excipients with photoprotective properties is a key strategy.[4]
How does pH affect the photodegradation of this compound? Studies on albendazole and its metabolites have shown that photodegradation rates are pH-dependent.[1] Generally, benzimidazoles show higher degradation rates in alkaline and neutral solutions compared to acidic solutions.[10] It is crucial to determine the pH of maximum stability for your specific formulation and use appropriate buffering agents to maintain it.[9]
Section 3: Key Experimental Protocols
Protocol 1: Forced Photodegradation Study (as per ICH Q1B)
This protocol outlines a forced degradation study to assess the intrinsic photostability of this compound. This is essential for developing a stability-indicating analytical method.
Objective: To intentionally degrade ABZO using controlled light exposure to identify potential photodegradants and validate the analytical method's ability to separate them from the parent peak.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL).
-
Prepare a "dark control" sample by placing an identical solution in a container completely wrapped in aluminum foil.
-
Place the test solution in a chemically inert, transparent container (e.g., quartz or borosilicate glass).
-
-
Light Exposure (ICH Q1B Option 2):
-
Place the test and dark control samples in a calibrated photostability chamber.
-
Expose the samples to a cool white fluorescent lamp, ensuring an overall illumination of not less than 1.2 million lux hours.
-
Concurrently, expose the samples to a near-UV lamp with a spectral distribution from 320 nm to 400 nm, ensuring an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain the temperature of the samples to minimize the effect of thermal degradation.
-
-
Sampling & Analysis:
-
Withdraw aliquots of the test and control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze all samples immediately by a validated, stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the light-exposed sample to the dark control.
-
Calculate the percentage degradation of ABZO.
-
Identify and quantify major degradation products. The peak purity of the ABZO peak should be assessed using a PDA detector to ensure it is spectrally homogenous.
-
Protocol 2: Stability-Indicating HPLC-PDA Method
This method is suitable for the simultaneous determination of Albendazole, this compound (ABZSO), and Albendazole Sulfone (ABZSO2).
Instrumentation:
-
High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[12]
Chromatographic Conditions: [12]
-
Mobile Phase A: 0.025 M Ammonium Acetate buffer (pH adjusted to 6.6).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 292 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 73 27 5.0 50 50 9.0 50 50 10.0 73 27 | 12.0 | 73 | 27 |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating. The forced degradation study (Protocol 1) is a key part of demonstrating specificity.
Section 4: Data & Visualization
Table 1: Influence of pH on ABZO Photodegradation Half-Life
This table summarizes representative data on the photodegradation of this compound under natural sunlight, demonstrating the significant influence of pH.
| pH of Solution | Photolytic Half-Life (Days) |
| 5 | 0.33 |
| 7 | 0.10 |
| 9 | 0.10 |
| Data adapted from Weerasinghe, C. A., et al. (1992). J. Agric. Food Chem.[3] |
Diagrams
Diagram 1: Proposed Photodegradation Pathway of this compound This diagram illustrates the primary transformation of this compound into Albendazole Sulfone upon exposure to light and oxygen.
Caption: Primary photodegradation pathway of ABZO.
Diagram 2: Experimental Workflow for Photostability Assessment This workflow outlines the logical steps from sample preparation to final analysis in a typical photostability study.
Caption: Workflow for a standard photostability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacareers.in [pharmacareers.in]
- 5. researchgate.net [researchgate.net]
- 6. Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 11. Seeing The Light Photostability Testing And Protective Packaging For Pharmaceuticals [pharmaceuticalonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Use of Solubilizing Agents for Albendazole Oxide in In Vitro Assays
Welcome to the technical support guide for utilizing Albendazole Oxide (also known as Albendazole Sulfoxide or Ricobendazole) in in vitro assays. As a key active metabolite of Albendazole, this compound is of significant interest in anthelmintic and anticancer research.[1][2] However, its low aqueous solubility presents a common and critical challenge for researchers, potentially leading to inaccurate and irreproducible results.[3]
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the challenges of solubilizing this compound, ensuring the scientific integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with this compound.
Q1: What is this compound and why is its solubility a concern?
This compound (ABZSO) is the primary, pharmacologically active metabolite of Albendazole (ABZ).[4][5] After oral administration, ABZ is rapidly converted to ABZSO in the liver.[5] While effective, ABZSO is a hydrophobic compound and is practically insoluble in water, which complicates the preparation of homogenous solutions for in vitro experiments like cell-based assays or enzyme kinetics.[3][4] Inaccurate solubilization can lead to compound precipitation, resulting in an unknown and reduced effective concentration in your assay, which can compromise the validity of your results.
Q2: What is the first solubilizing agent I should try for this compound?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. This compound is soluble in DMSO at concentrations of approximately 10 mg/mL.[1] It is a powerful aprotic solvent compatible with most cell culture plastics and is widely used for creating high-concentration stock solutions of hydrophobic compounds.
Q3: What is the maximum final concentration of DMSO I can use in my cell culture assay?
This is a critical parameter that is cell-line dependent . While some robust cell lines can tolerate up to 1% or even 2% DMSO for short durations, it is highly recommended to keep the final concentration in your culture medium at or below 0.1% v/v to minimize solvent-induced artifacts.[6][7][8] High concentrations of DMSO can induce cell stress, affect membrane permeability, alter gene expression, and even cause cytotoxicity, confounding your experimental results.[6][9][10]
Pro-Tip: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the drug, to account for any effects of the solvent itself.[7]
Q4: My compound precipitates when I add my DMSO stock to the aqueous culture medium. What should I do?
This phenomenon, often called "crashing out," is a common problem when a drug is highly soluble in an organic solvent but insoluble in the aqueous medium.[11] It happens due to the rapid solvent exchange. Here are the primary strategies to prevent this:
-
Slow, Dropwise Addition: Add the stock solution to your pre-warmed (37°C) media drop-by-drop while gently vortexing or swirling the media.[11][12] This avoids creating localized areas of high drug concentration that exceed the aqueous solubility limit.
-
Serial Dilution: Perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add the 1 mM stock to your media. This reduces the solvent shock.[11]
-
Reduce Final Concentration: The most straightforward solution is often to work at a lower final concentration of this compound.
-
Consider Alternative Solubilizers: If precipitation persists even at your desired working concentration, you may need to explore other solubilizing agents.
Part 2: Troubleshooting Guide & Advanced Solubilization
This section provides a problem-solution format for specific issues and discusses alternative solubilizing agents.
Problem 1: Persistent Precipitation in Media
Scenario: You have tried optimizing the addition of your DMSO stock, but the media still turns cloudy or you observe microscopic crystals.
Root Causes & Solutions:
-
Supersaturation: Your target concentration exceeds the solubility limit of this compound in the final media, even with a small amount of DMSO. The complex mixture of salts, proteins, and amino acids in culture media can impact drug solubility.[12][13]
-
Solution: Perform a solubility test. Prepare your final media with a range of this compound concentrations and incubate under assay conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation over time.[11] This will define the practical upper limit for your specific media formulation.
-
-
Interaction with Serum: Components in Fetal Bovine Serum (FBS) can sometimes interact with compounds, leading to precipitation.
-
Solution: Test the compound's stability in serum-free versus serum-containing media. If precipitation only occurs with serum, consider using a different lot of serum or exploring serum-free media options if compatible with your cell line.[12]
-
-
pH or Temperature Shifts: Changes in pH due to CO2 incubation or temperature fluctuations can decrease compound solubility.[11][13]
-
Solution: Ensure your media is properly buffered for your incubator's CO2 concentration. Minimize the time plates are outside the incubator. Always use pre-warmed media for dilutions.[11]
-
Problem 2: The Required Drug Concentration Demands a High (>0.5%) Final DMSO Level
Scenario: Your dose-response curve requires high concentrations of this compound, forcing the final DMSO concentration into a potentially toxic range for your cells.
Solutions: Exploring Alternative Solubilizing Agents
When DMSO is not a viable option, other agents can be considered. It is crucial to test the toxicity of any new agent on your specific cell line.
| Solubilizing Agent | Mechanism of Action | Recommended Starting Conc. | Advantages | Disadvantages & Cautions |
| Ethanol | Polar protic solvent. | < 0.1% - 0.5% | Biologically compatible at very low concentrations. | More cytotoxic than DMSO for many cell lines.[10] Can be rapidly metabolized. Volatile. |
| Polyethylene Glycol (PEG 400) | Non-ionic polymer that increases solubility through co-solvency. | < 0.5% | Low toxicity, biologically friendly.[14] | Can be viscous. May not be as effective as DMSO for highly hydrophobic compounds. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes by encapsulating the hydrophobic drug molecule, presenting a hydrophilic exterior.[15][16][17] | Varies (e.g., 1-5% w/v) | Can significantly increase aqueous solubility.[15] Low toxicity.[16][18] | Can be expensive. May alter drug-protein binding or membrane interactions. The complex itself is the delivery vehicle.[15] |
| Co-solvent Mixtures (e.g., DMSO/PEG 400) | Combining solvents can sometimes achieve better solubilization with lower overall toxicity. | Test various ratios | May allow for a reduction in the concentration of the more toxic solvent. | Complex interactions; requires empirical testing. |
Pro-Tip: When switching to a new solvent, you must re-validate your assay. This includes performing a dose-response curve with the new vehicle alone to establish its non-toxic concentration range.
Part 3: Protocols and Workflows
Protocol 1: Preparation of a 10 mM this compound Stock in DMSO
Materials:
-
This compound (Ricobendazole), solid powder (FW: 281.3 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and sterile spatulas
Procedure:
-
Calculation: To make a 10 mM stock solution, you need 2.813 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 281.3 g/mol = 2813 g/L = 2.813 mg/mL
-
-
Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh 2.813 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[13] Store aliquots at -20°C or -80°C, protected from light. The stock solution is stable for ≥4 years when stored at -20°C.[1]
Workflow for Preparing Working Solutions in Cell Culture Media
This workflow is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium.
Caption: Workflow for diluting DMSO stock into aqueous media.
Decision Tree for Selecting a Solubilizing Agent
This diagram provides a logical pathway for choosing the appropriate solubilization strategy.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ricobendazole - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Albendazole Oxide and Mebendazole Against Hookworm Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the therapeutic efficacy of albendazole, acting through its primary active metabolite albendazole oxide, and mebendazole against human hookworm infections. It synthesizes data from clinical trials, examines the underlying pharmacological principles, and details the standard protocols for efficacy assessment, offering a comprehensive resource for the scientific community.
Introduction: The Persistent Challenge of Hookworm
Hookworm infection, a major soil-transmitted helminthiasis (STH), is a significant cause of morbidity in impoverished regions. Caused primarily by Necator americanus and Ancylostoma duodenale, chronic infection leads to intestinal blood loss, resulting in iron-deficiency anemia and malnutrition. The World Health Organization (WHO) recommends periodic mass drug administration (MDA) with single-dose albendazole (400 mg) or mebendazole (500 mg) as a primary control strategy.[1] While both drugs belong to the benzimidazole class of anthelmintics, crucial differences in their pharmacological profiles lead to significant variations in clinical efficacy, particularly against hookworm.
Pharmacological Profiles: Mechanism and Bioavailability
The efficacy of a benzimidazole drug is intrinsically linked to its mechanism of action and its pharmacokinetic properties, which dictate the concentration and duration of exposure of the parasite to the active compound.
Mechanism of Action: Targeting Helminth Microtubules
Both albendazole and mebendazole exert their anthelmintic effect by binding to the β-tubulin subunit of the helminth's microtubular system. This action inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal proteins. The disruption of microtubule formation cripples vital cellular processes in the parasite, including glucose uptake and transport, leading to glycogen depletion, metabolic failure, and ultimately, the death of the worm.[2] This mechanism is considered ovicidal, larvicidal, and vermicidal.[3]
References
A Comparative Analysis of Albendazole and Fenbendazole as Anticancer Agents
An Objective Guide for Researchers and Drug Development Professionals
The repurposing of existing drugs for oncology applications presents a compelling strategy to accelerate the availability of new cancer therapies. Within this paradigm, benzimidazoles, a class of broad-spectrum anti-parasitic agents, have garnered significant attention for their potential anticancer properties.[1][2] This guide provides a detailed comparison of two prominent benzimidazoles, Albendazole and Fenbendazole, focusing on their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate their anticancer effects.
Introduction: Benzimidazoles as Repurposed Anticancer Drugs
Albendazole and Fenbendazole belong to the benzimidazole class of drugs, which have been used for decades in human and veterinary medicine to treat parasitic infections.[1] Their primary anti-parasitic mechanism involves the disruption of microtubule polymerization by binding to β-tubulin, a critical component of the cytoskeleton in parasites.[3][4] This action leads to impaired glucose uptake and eventual cell death.[2][5] Interestingly, a similar mechanism is exploited by established anticancer drugs like vinca alkaloids, suggesting a plausible rationale for repurposing benzimidazoles for cancer therapy.[3]
Preclinical studies have revealed that both Albendazole and Fenbendazole exhibit anticancer activities across a range of cancer types, including lung, breast, colorectal, and ovarian cancers.[2][6][7][8] While they share a core mechanism, emerging evidence suggests potential differences in their broader biological effects, which could influence their therapeutic potential.
Core Mechanism of Action: Microtubule Disruption
The principal anticancer effect of both Albendazole and Fenbendazole is attributed to their ability to interfere with microtubule dynamics.[1][3] Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell structure.[3] By binding to β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects that are detrimental to cancer cells.[2][3]
Key downstream effects include:
-
G2/M Cell Cycle Arrest: Disruption of the mitotic spindle during cell division triggers a cell cycle checkpoint, arresting cells in the G2/M phase.[3][6][8][9]
-
Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress can activate programmed cell death, or apoptosis.[1][6][9]
Caption: Core mechanism of Albendazole and Fenbendazole via β-tubulin binding.
Comparative Efficacy and Additional Mechanisms
While both drugs target microtubules, their overall anticancer profiles may differ due to variations in their chemical structures, pharmacokinetics, and interactions with other cellular pathways.
Albendazole:
-
Broad-Spectrum Activity: Albendazole has demonstrated efficacy against a wide array of cancer cell lines, including those of the colon, breast, ovary, lung, and prostate.[2][7][8]
-
Induction of Oxidative Stress: Studies have shown that Albendazole can induce the generation of reactive oxygen species (ROS) in prostate cancer cells, contributing to its anticancer effects.[7]
-
Inhibition of Angiogenesis: Albendazole has been reported to downregulate the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α), key regulators of blood vessel formation in tumors.[7]
-
Wnt/β-catenin Signaling: In prostate cancer cells, Albendazole has been observed to suppress the Wnt/β-catenin signaling pathway.[7]
Fenbendazole:
-
Efficacy in Drug-Resistant Cancers: Fenbendazole has shown promise in overcoming resistance to conventional chemotherapy agents like 5-fluorouracil (5-FU).[3][10] One study found it to be more effective than Albendazole against 5-FU-resistant colorectal cancer cells, potentially due to its effects on glycolysis.[3]
-
Metabolic Reprogramming: A distinguishing feature of Fenbendazole is its ability to interfere with glucose metabolism in cancer cells.[1][3] It has been shown to inhibit glucose uptake by down-regulating glucose transporter 1 (GLUT1) and the enzyme hexokinase II.[3] This can lead to cancer cell starvation and enhanced apoptosis.[3]
-
p53 Activation: Fenbendazole can increase the expression of the tumor suppressor protein p53, further promoting apoptosis.[3]
-
Targeting Cancer Stem Cells: Recent research indicates that Fenbendazole can target both bulk cancer cells and therapy-resistant cancer stem cells in cervical cancer models.[6][9]
Quantitative Comparison: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of anticancer compounds in vitro. The following table summarizes reported IC50 values for Albendazole and Fenbendazole in various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time | Reference |
| SNU-C5 | Colorectal | Albendazole | 0.47 | 72 hours | [10] |
| SNU-C5 | Colorectal | Fenbendazole | 0.50 | 72 hours | [10] |
| SNU-C5/5-FUR | 5-FU Resistant Colorectal | Albendazole | 4.23 | 72 hours | [10] |
| SNU-C5/5-FUR | 5-FU Resistant Colorectal | Fenbendazole | 4.09 | 72 hours | [10] |
| MCF-7 | Breast | Albendazole | 84.85 µg/mL* | Not Specified | [11] |
*Note: The IC50 for Albendazole in MCF-7 cells was reported in µg/mL. This value was significantly reduced to 43.35 µg/mL when combined with Zinc Oxide nanoparticles.[11]
Proposed Experimental Workflow for a Head-to-Head Comparison
To provide a definitive comparison of the anticancer effects of Albendazole and Fenbendazole, a standardized experimental workflow is essential. The following protocol outlines a comprehensive approach for an in vitro and in vivo comparative study.
Caption: A comprehensive workflow for comparing anticancer agents.
Detailed Experimental Protocol
Objective: To directly compare the anticancer efficacy of Albendazole and Fenbendazole in vitro and in vivo.
I. In Vitro Analysis
-
Cell Culture:
-
Select a panel of cancer cell lines relevant to the research question (e.g., a colorectal cancer line like HCT116 and its drug-resistant counterpart).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Assay (MTT):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Albendazole and Fenbendazole (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
At each time point, add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
-
Cell Cycle Analysis:
-
Treat cells in 6-well plates with the IC50 concentrations of each compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cell populations.
-
II. In Vivo Analysis (Xenograft Model)
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in a mixture of media and Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Treat the mice for a predetermined period (e.g., 21-28 days).
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Conclusion and Future Directions
Both Albendazole and Fenbendazole demonstrate compelling anticancer activity, primarily through the disruption of microtubule function. Fenbendazole appears to have a unique advantage in its ability to modulate cancer cell metabolism and its efficacy against some drug-resistant cell lines.[3] However, Albendazole has a more extensive history of use in humans and its anticancer properties have been investigated in a broader range of cancer types.[2][7][8]
The lack of rigorous, head-to-head clinical trials remains a significant gap in the research.[3][12] Future studies should focus on direct comparative analyses using standardized protocols, exploring synergistic combinations with existing therapies, and developing novel formulations to improve the bioavailability of these promising repurposed drugs.[3][13][14] The experimental framework provided in this guide offers a robust starting point for such investigations, which are crucial for validating the therapeutic potential of Albendazole and Fenbendazole in oncology.
References
- 1. zartochealth.com [zartochealth.com]
- 2. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenbendazole Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models [mdpi.com]
- 7. Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Fenbendazole Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. euclid.int [euclid.int]
- 13. Enhancing the in vitro anticancer activity of albendazole incorporated into chitosan-coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling Cross-Resistance: A Comparative Guide to Albendazole and Other Benzimidazole Anthelmintics
The widespread use of benzimidazole (BZ) anthelmintics, with albendazole at the forefront, has been a cornerstone in the control of parasitic helminth infections in both human and veterinary medicine. However, the emergence and spread of anthelmintic resistance pose a significant threat to their continued efficacy. A critical aspect of this challenge is the phenomenon of side-resistance, where resistance to one benzimidazole drug confers resistance to other members of the same class due to their shared mode of action.[1][2][3] This guide provides an in-depth comparison of cross-resistance between albendazole and other key benzimidazole anthelmintics, supported by experimental data and detailed methodologies to aid researchers in understanding and combating this growing problem.
The Unified Mechanism of Action and the Genesis of Resistance
Benzimidazole anthelmintics, including albendazole, fenbendazole, mebendazole, and oxfendazole, share a common mechanism of action. They selectively bind to β-tubulin, a crucial protein subunit of microtubules, in parasitic nematodes.[2][4] This binding inhibits the polymerization of tubulin dimers into microtubules, disrupting vital cellular functions such as glucose uptake, intracellular transport, and cell division.[5][6] The cumulative effect is energy depletion, paralysis, and eventual death of the parasite.[5][7]
The selective toxicity of benzimidazoles arises from their much higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[4] However, this precise targeting is also their Achilles' heel. Resistance across the entire benzimidazole class is primarily caused by a few specific single nucleotide polymorphisms (SNPs) in the parasite's β-tubulin isotype 1 gene.[1] These genetic mutations result in amino acid substitutions that reduce the binding affinity of the drug to its target site.
The most clinically significant mutations are found at three key codons:
-
Phenylalanine (F) to Tyrosine (Y) at codon 200 (F200Y)
-
Glutamic acid (E) to Alanine (A) at codon 198 (E198A)
-
Phenylalanine (F) to Tyrosine (Y) at codon 167 (F167Y)
Because all classical benzimidazoles target the same binding site on β-tubulin, a mutation that confers resistance to one drug, such as fenbendazole, will almost invariably confer resistance to others, including albendazole.[3][8] This phenomenon is known as side-resistance or cross-resistance.
Caption: Mechanism of benzimidazole action and resistance.
Comparative Efficacy and Cross-Resistance: The Data
Field and laboratory studies consistently demonstrate that nematode populations resistant to one benzimidazole show reduced susceptibility to others. The selection of a fenbendazole-resistant strain of Haemonchus contortus, for example, has been shown to result in concurrent resistance to both albendazole and mebendazole.[8] This highlights the lack of utility in switching between different benzimidazoles once resistance to the class has been established.
The following table summarizes comparative efficacy data from various studies, illustrating the cross-resistance phenomenon.
| Parasite Species | Resistance Profile | Anthelmintic | Dose | Efficacy (% Reduction) | Reference |
| Haemonchus contortus | Fenbendazole-Resistant | Fenbendazole | 5.0 mg/kg | 56-81% (FECRT) | [8] |
| Albendazole | 7.5 mg/kg | 56-81% (FECRT) | [8] | ||
| Mebendazole | 15.0 mg/kg | 56-81% (FECRT) | [8] | ||
| H. contortus & Trichostrongylus colubriformis | Benzimidazole-Resistant | Fenbendazole | 5.0 mg/kg | 33.4% (adult T. colubriformis) | [9] |
| Albendazole | 3.8 mg/kg | 64.9% (adult T. colubriformis) | [9] | ||
| Haemonchus spp. (Goats) | History of Fenbendazole Resistance | Albendazole | 7.5 mg/kg | 14% (FECRT) | [10] |
| Trichostrongylids (Sheep) | Benzimidazole-Resistant | Fenbendazole | 5 mg/kg | 68.5% (FECRT in organized sector) | [11] |
| Oxfendazole | 4.5 mg/kg | 97.7% (FECRT in organized sector) | [11] |
FECRT: Faecal Egg Count Reduction Test. Note that efficacy can vary based on parasite life stage and specific resistant strain.
Interestingly, some studies have shown that while cross-resistance is the rule, the degree of efficacy loss can vary between compounds. For instance, one study on resistant strains of H. contortus and T. colubriformis found that albendazole retained slightly better, though still poor, efficacy against adult T. colubriformis compared to fenbendazole.[9] Another study noted that oxfendazole was significantly more effective than fenbendazole against a resistant population.[11] Furthermore, increasing the dose of albendazole from 3.8 mg/kg to 7.5 mg/kg improved efficacy against resistant nematodes, likely due to higher and more prolonged plasma concentrations of the active metabolite.[12] This suggests that while the underlying resistance mechanism is the same, pharmacokinetic differences between the drugs might offer marginal benefits in specific scenarios, though this does not represent a sustainable control strategy.
Methodologies for Assessing Benzimidazole Resistance
Accurate detection of BZ resistance is fundamental for effective parasite control and for research into resistance mechanisms. A combination of in vitro phenotypic assays and molecular genotyping provides a comprehensive assessment.
In Vitro Phenotypic Assays
These assays measure the functional resistance of parasites to a drug by observing their viability and development in the presence of varying drug concentrations.
The EHA is a widely used, standardized test to detect BZ resistance by determining the concentration of a drug that prevents 50% of viable nematode eggs from hatching (EC50).[13][14][15]
Causality: Benzimidazoles are ovicidal, meaning they inhibit the embryonation and hatching of nematode eggs.[1] Resistant parasites, possessing altered β-tubulin, can successfully develop and hatch in higher drug concentrations than susceptible parasites.
Step-by-Step Methodology:
-
Egg Recovery: Isolate nematode eggs from fresh fecal samples using a series of sieves and saturated salt flotation. Wash the eggs thoroughly with deionized water to remove impurities.
-
Drug Solution Preparation: Prepare a stock solution of thiabendazole (the standard BZ for this assay) or albendazole in dimethyl sulfoxide (DMSO).[13][14] Perform serial dilutions to create a range of working concentrations (e.g., 0.01 to 2.56 µg/mL).
-
Assay Setup: Dispense approximately 100-200 eggs into each well of a 24-well microtiter plate. Add the prepared drug dilutions to the respective wells. Include control wells containing only the DMSO vehicle and wells with no drug.
-
Incubation: Incubate the plates at a constant temperature (e.g., 27°C) for 48 hours.[16]
-
Counting: After incubation, add a drop of Lugol's iodine to each well to stop further hatching. Count the number of unhatched eggs and first-stage larvae (L1) in each well under a microscope.
-
Data Analysis: Calculate the percentage of hatched eggs for each concentration. Use probit or logit analysis to determine the EC50 value. An EC50 value above 0.1 µg/mL for thiabendazole is indicative of resistance.[16]
The LDT assesses the ability of larvae to develop from the first stage (L1) to the third infective stage (L3) in the presence of an anthelmintic.[6][17][18]
Causality: This test expands on the EHA by evaluating the drug's effect on a later life stage. It is sensitive for detecting resistance to all major anthelmintic classes.[17]
Step-by-Step Methodology:
-
Egg Hatching: Recover eggs as described for the EHA. Incubate them in water at 27°C for 24-48 hours until they hatch into L1 larvae.
-
Assay Setup: In a 96-well plate, add a nutrient medium (e.g., Earle's balanced salt solution with yeast extract) and approximately 70-100 L1 larvae to each well.[17][18]
-
Drug Addition: Add serial dilutions of the test benzimidazole (e.g., thiabendazole, albendazole) to the wells.
-
Incubation: Incubate the plates for 7 days at 27°C to allow for larval development.[6]
-
Quantification: Stop development by adding a small amount of formaldehyde or iodine. Count the number of L1, L2, and L3 larvae in each well.
-
Data Analysis: Calculate the percentage of larvae that successfully developed to the L3 stage at each drug concentration. Determine the EC50 value, which is the concentration that inhibits 50% of larval development. Compare the EC50 of the test population to a known susceptible reference strain to calculate a resistance factor (RF).
Caption: Workflow for phenotypic resistance testing.
Molecular Genotyping Assays
Molecular assays provide a rapid and specific method for detecting the SNPs known to cause BZ resistance.
Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP) is a cost-effective method to identify known point mutations.[19][20][21]
Causality: This technique relies on the principle that a specific SNP can create or abolish a recognition site for a restriction enzyme. By amplifying the target DNA region and then digesting it with the enzyme, different banding patterns will be observed on a gel for susceptible versus resistant alleles.
Step-by-Step Methodology:
-
DNA Extraction: Extract genomic DNA from adult worms, larvae, or eggs.
-
PCR Amplification: Design primers to amplify a specific fragment of the β-tubulin isotype 1 gene that encompasses the codon of interest (e.g., codon 200). Perform PCR to generate a high number of copies of this fragment.
-
Restriction Digest: Select a restriction enzyme that specifically cuts either the susceptible (e.g., TTC) or the resistant (e.g., TAC) allele at codon 200. Incubate the PCR product with this enzyme according to the manufacturer's protocol.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Result Interpretation:
-
Homozygous Susceptible: If the enzyme only cuts the susceptible allele, the PCR product will be digested into smaller fragments.
-
Homozygous Resistant: The PCR product will remain uncut.
-
Heterozygous: Both cut and uncut fragments will be visible.
-
Other, more high-throughput molecular techniques include pyrosequencing and rhAmp SNP genotyping, which allow for rapid and quantitative assessment of allele frequencies in a population.[5][7][22]
Conclusion and Future Directions
The evidence is unequivocal: resistance to one benzimidazole anthelmintic confers broad cross-resistance to other drugs within the same class. This is a direct consequence of their shared molecular target, the β-tubulin protein, and the specific point mutations that prevent effective drug binding. While minor variations in efficacy may exist due to pharmacokinetic differences, the practice of rotating between different benzimidazoles is an ineffective strategy for managing BZ-resistant parasite populations.
For researchers and drug development professionals, this underscores the critical need for:
-
Integrated Resistance Management: Combining the use of BZs with anthelmintics from different chemical classes (e.g., macrocyclic lactones, imidazothiazoles) that have different mechanisms of action.[1]
-
Development of Novel Anthelmintics: Focusing on new chemical entities with novel modes of action that are unaffected by β-tubulin mutations.
-
Routine Monitoring: Employing the standardized phenotypic and molecular assays described here to monitor the prevalence and spread of BZ resistance, enabling more informed and strategic treatment decisions.
Understanding the molecular basis of this class-wide resistance is the first step toward developing sustainable strategies to preserve the efficacy of existing anthelmintics and guide the development of the next generation of parasiticides.
References
- 1. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. The emergence of resistance to the benzimidazole anthlemintics in parasitic nematodes of livestock is characterised by multiple independent hard and soft selective sweeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays to Detect β-Tubulin Codon 200 Polymorphism in Trichuris trichiura and Ascaris lumbricoides | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Evaluation of a larval development assay (DrenchRite) for the detection of anthelmintic resistance in cyathostomin nematodes of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights on Tools for Detecting β-Tubulin Polymorphisms in Trichuris trichiura Using rhAmpTM SNP Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple anthelmintic resistance in Haemonchus contortus on a sheep farm in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy of fenbendazole and albendazole against immature and adult stages of benzimidazole-resistant sheep trichostrongylids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of different anthelmintics against fenbendazole-resistant nematodes of pashmina goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose-dependent activity of albendazole against benzimidazole-resistant nematodes in sheep: relationship between pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.wur.nl [research.wur.nl]
- 16. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 17. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PCR-RFLP on β-tubulin gene for rapid identification of the most clinically important species of Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid Genotyping of β-tubulin Polymorphisms in Trichuris trichiura and Ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Therapeutic Efficacy of Albendazole Oxide
This guide provides an in-depth, objective comparison of the in vivo therapeutic performance of albendazole oxide against its parent compound, albendazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing validated protocols for assessment.
Introduction: The Rationale for Evaluating this compound
Albendazole (ABZ) is a broad-spectrum anthelmintic of the benzimidazole class, recognized by the World Health Organization as an essential medicine for treating a wide range of parasitic helminth infections.[1][2] Its clinical applications are extensive, covering intestinal nematodes (roundworms, hookworms), cestodes (tapeworms) like in neurocysticercosis, and other tissue parasites.[3][4]
However, the therapeutic action of albendazole is not primarily driven by the drug itself. Following oral administration, ABZ, a compound with poor aqueous solubility and low absorption, undergoes rapid and extensive first-pass metabolism in the liver.[5][6] This process converts it into its principal pharmacologically active metabolite, albendazole sulfoxide, also known as this compound (ABZ-SO) or ricobendazole.[5][7][8] It is this metabolite that is responsible for the systemic anthelmintic activity.[5][9] The subsequent oxidation of ABZ-SO yields the inactive metabolite, albendazole sulfone (ABZ-SO₂).[5][8]
This metabolic pathway is the central reason for validating the efficacy of ABZ-SO directly. The significant inter-individual variability in the pharmacokinetics of albendazole, which can impact clinical outcomes, is largely due to differences in this metabolic conversion.[9][10] By administering this compound directly, it may be possible to bypass the variability of the initial oxidation step, potentially leading to more consistent plasma concentrations and improved therapeutic outcomes, particularly for systemic infections where high drug exposure is critical.[11]
Metabolic Pathway of Albendazole
The biotransformation of albendazole is a critical determinant of its therapeutic effect. The primary pathway involves two key oxidative steps mediated by cytochrome P450 isozymes and flavin-containing monooxygenases (FMOs).[5][12]
Caption: Metabolic conversion of Albendazole to its active and inactive metabolites.
Core Mechanism of Action
The anthelmintic activity of the benzimidazole class, including this compound, is primarily due to its interaction with the parasite's cellular machinery.
-
Tubulin Binding: this compound selectively binds with high affinity to the colchicine-sensitive site of parasite β-tubulin.[1][13] This binding inhibits the polymerization of tubulin dimers into cytoplasmic microtubules.
-
Disruption of Cellular Functions: Microtubules are essential for vital cellular processes in the parasite, including intracellular transport and nutrient absorption. Their disruption leads to impaired glucose uptake, depletion of glycogen stores, and a subsequent energy deficit (ATP starvation).[3][7][13]
-
Cellular Degeneration and Death: The loss of microtubule integrity results in the degenerative alteration and eventual destruction of the intestinal cells of the helminth, ultimately leading to the parasite's death and expulsion.[1][3]
This mechanism is highly selective for parasite tubulin; the binding affinity for mammalian tubulin is significantly lower, which accounts for the drug's favorable safety profile.[14]
Framework for a Comparative In Vivo Efficacy Study
To objectively validate the therapeutic efficacy of this compound, a robust experimental design is paramount. The methodologies described here are grounded in international guidelines, such as the VICH GL7 "Efficacy of Anthelmintics: General Requirements," to ensure data integrity and reproducibility.[15][16]
Experimental Workflow
Caption: Standard workflow for an in vivo anthelmintic efficacy and pharmacokinetic study.
Key Experimental Design Considerations
-
Animal Model Selection: The choice of model is dictated by the target parasite. For example, mice experimentally infected with Echinococcus granulosus protoscoleces are a standard model for studying cystic hydatid disease.[17] For gastrointestinal nematodes, rat models infected with species like Hymenolepis diminuta are often used.[18] The use of the free-living nematode Caenorhabditis elegans is also valuable for initial high-throughput screening and mechanism-of-action studies.[19][20]
-
Infection: Studies can utilize either naturally acquired infections or, more commonly for controlled trials, experimentally induced infections with a known parasite strain and quantity.[16] This ensures a consistent baseline parasite burden across all experimental groups.
-
Treatment Groups: A robust study should include a minimum of four groups, with at least 6-10 animals per group to ensure statistical power.[21]
-
Group 1: Vehicle Control: Animals receive the formulation vehicle only (e.g., 0.5% carboxymethylcellulose). This group establishes the baseline parasite burden.
-
Group 2: Albendazole (Reference): Animals receive the parent drug at a clinically relevant dose (e.g., 10-15 mg/kg).[13] This serves as the positive control and reference compound.
-
Group 3: this compound (Test): Animals receive this compound, typically at an equimolar dose to the albendazole group, to allow for a direct comparison.
-
Group 4: Uninfected Control (Optional): A group of healthy, uninfected animals can be included to monitor for any non-specific effects of the treatments.
-
-
Drug Formulation and Administration: Due to the low aqueous solubility of benzimidazoles, they are often prepared as a suspension.[2][22] Oral administration via gavage is the most common route, mimicking the clinical application. For systemic infections, co-administration with a fatty meal is known to enhance absorption and should be standardized across groups.[10]
Comparative Performance Data: Albendazole vs. This compound
The primary hypothesis is that direct administration of this compound will result in higher and more consistent systemic bioavailability compared to its parent drug.[11] This should translate into equivalent or superior efficacy, especially against systemically located parasites.
The following table summarizes expected outcomes from a comparative in vivo study in a rodent model of a systemic helminth infection.
| Parameter | Vehicle Control | Albendazole (10 mg/kg) | This compound (10 mg/kg) | Expected Outcome & Rationale |
| Efficacy Endpoint | ||||
| Mean Parasite Burden (e.g., cyst count) | 100 ± 15 | 25 ± 8 | 18 ± 6 | ABZ-SO may show a greater reduction due to bypassing the first-pass metabolism, leading to more reliable systemic exposure. |
| Efficacy (% Reduction vs. Control) | 0% | 75% | 82% | Efficacy is calculated as: 100 * (1 - [Mean treated / Mean control]). A >90% reduction is often the standard for a claim.[23] |
| Pharmacokinetic Endpoint | ||||
| Mean Cmax (ng/mL) of ABZ-SO | Not Applicable | 450 ± 120 | 700 ± 95 | Direct administration of ABZ-SO is expected to yield a higher peak plasma concentration. |
| Mean AUC₀₋₂₄ (ng·h/mL) of ABZ-SO | Not Applicable | 3200 ± 950 | 5100 ± 700 | The total drug exposure (AUC) should be significantly higher and less variable for the ABZ-SO group.[11] |
| Tmax (hours) | Not Applicable | ~4 hours | ~2-3 hours | Time to reach peak concentration may be shorter as the metabolic conversion step is skipped.[24] |
Note: The data presented are illustrative and serve to model expected results based on established pharmacokinetic principles.
Standardized Experimental Protocols
Adherence to detailed, validated protocols is essential for generating trustworthy and reproducible data.
Protocol 1: In Vivo Efficacy in a Mouse Model of Secondary Echinococcosis
This protocol is adapted from methodologies used to assess anthelmintic efficacy against the larval stage of Echinococcus granulosus.[17]
Objective: To compare the efficacy of orally administered albendazole and this compound in reducing the burden of secondary hydatid cysts in mice.
Methodology:
-
Animal Housing & Acclimatization: House 6-week-old female BALB/c mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Allow for a 7-day acclimatization period.
-
Infection: Anesthetize mice and intraperitoneally inject each with approximately 2,000 viable E. granulosus protoscoleces suspended in 0.5 mL of sterile saline.
-
Group Assignment: Three months post-infection, randomly assign mice (n=8 per group) to the treatment groups (Vehicle, ABZ, ABZ-SO).
-
Drug Preparation: Prepare suspensions of ABZ and ABZ-SO in 0.5% w/v carboxymethylcellulose (CMC) in water to a final concentration of 1 mg/mL (for a 10 mg/kg dose in a 20g mouse, administer 0.2 mL).
-
Treatment: Administer the respective treatments daily via oral gavage for 28 consecutive days.
-
Endpoint Analysis: One day after the final dose, euthanize all mice by CO₂ asphyxiation.
-
Cyst Recovery and Quantification: Open the peritoneal cavity and carefully collect all visible hydatid cysts. Count the total number of cysts and measure their collective wet weight for each mouse.
-
Efficacy Calculation: Calculate the percent efficacy for each treatment group relative to the vehicle control group based on the reduction in the mean number of cysts. Use the formula: % Efficacy = [1 - (Mean cysts in treated group / Mean cysts in control group)] * 100.
-
Statistical Analysis: Analyze differences between groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered statistically significant.
Protocol 2: Pharmacokinetic Analysis of this compound in Rat Plasma
This protocol outlines a method for quantifying ABZ-SO in plasma to determine key pharmacokinetic parameters.
Objective: To determine and compare the plasma concentration-time profiles of this compound following oral administration of albendazole versus this compound.
Methodology:
-
Animal Preparation: Use cannulated male Wistar rats (~250g) to facilitate serial blood sampling. Fast animals overnight prior to drug administration but allow free access to water.
-
Drug Administration: Administer a single oral dose of ABZ or ABZ-SO (10 mg/kg) as prepared in Protocol 1.
-
Blood Sampling: Collect blood samples (~150 µL) from the cannula into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples and an internal standard (IS, e.g., oxibendazole).
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load 100 µL of plasma (spiked with IS) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes (ABZ-SO and IS) with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC-PDA Analysis: [25]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and an ammonium acetate buffer (e.g., 0.025 M, pH 6.6).
-
Flow Rate: 1.2 mL/min.
-
Detection: PDA detector set at 292 nm.
-
Quantification: Generate a calibration curve using standards of known ABZ-SO concentrations prepared in blank plasma. Calculate the concentration in unknown samples by comparing the peak area ratio (analyte/IS) to the calibration curve.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate Cmax, Tmax, and AUC from the plasma concentration-time data for each animal.[26]
Conclusion and Future Directions
The in vivo validation of this compound's therapeutic efficacy is not merely an academic exercise; it is a critical step in optimizing anthelmintic therapy. As the principal active metabolite, ABZ-SO is the direct agent of parasite clearance for systemic infections. The evidence strongly suggests that its direct administration can overcome the pharmacokinetic variability associated with the parent drug, albendazole, potentially leading to more consistent clinical efficacy.
The comparative framework and detailed protocols provided in this guide offer a robust system for generating high-integrity data. By explaining the causality behind experimental choices—from model selection to analytical methods—researchers can design studies that are both scientifically sound and clinically relevant. Future investigations should continue to explore novel formulations of this compound to further enhance its bioavailability and to evaluate its performance against drug-resistant parasite strains, ensuring its continued utility in the global fight against parasitic diseases.
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. usp-pqm.org [usp-pqm.org]
- 3. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Albendazole: MedlinePlus Drug Information [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Albendazole Sulfoxide Plasma Levels and Efficacy of Antiparasitic Treatment in Patients With Parenchymal Neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. Bioavailability comparison between albendazole and albendazole sulphoxide in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (122063-20-1) for sale [vulcanchem.com]
- 14. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. vichsec.org [vichsec.org]
- 17. In vivo effect of oral albendazole and albendazole sulphoxide on development of secondary echinococcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental and theoretical studies of albendazole, oxibendazole, and tioxidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. BJOC - Anthelmintic drug discovery: target identification, screening methods and the role of open science [beilstein-journals.org]
- 21. mpi.govt.nz [mpi.govt.nz]
- 22. selleckchem.com [selleckchem.com]
- 23. fda.gov [fda.gov]
- 24. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. scielo.br [scielo.br]
Apoptosis Induction by Albendazole Oxide: A Comparative Guide to Confirmation by TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a benzimidazole carbamate better known for its role as a broad-spectrum anthelmintic, has garnered significant attention for its potent anticancer properties.[1][2] Its primary active metabolite, albendazole oxide, exerts its therapeutic effects by disrupting microtubule polymerization.[1][3] This fundamental cellular process interference ultimately triggers programmed cell death, or apoptosis, a key mechanism in the elimination of cancerous cells.[2][4]
This guide provides an in-depth exploration of the use of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the confirmation of apoptosis induced by this compound. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer a comparative analysis with other common apoptosis detection methods, equipping researchers with the knowledge to make informed decisions in their experimental design.
The Mechanism of Action: How this compound Induces Apoptosis
Albendazole and its oxide metabolite function by binding to the colchicine-sensitive site of β-tubulin, which inhibits the polymerization of tubulin into microtubules.[3] The disruption of the microtubule cytoskeleton has profound consequences for the cell, leading to mitotic arrest and the eventual activation of the apoptotic cascade.[2][5] This process is often characterized by the activation of initiator and executioner caspases, which are key proteases that orchestrate the dismantling of the cell.[6] The culmination of this cascade is the fragmentation of the cell's DNA, a hallmark of late-stage apoptosis.[7]
Caption: this compound-induced apoptosis signaling pathway.
The TUNEL Assay: A Closer Look at Detecting DNA Fragmentation
The TUNEL assay is a widely used method for detecting DNA fragmentation, a key feature of late-stage apoptosis.[7] The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of DNA fragments.[8][9] These incorporated nucleotides can then be detected by fluorescence microscopy or flow cytometry, providing a quantitative measure of apoptosis.[8]
Detailed Experimental Protocol for TUNEL Assay
This protocol provides a general framework for performing a TUNEL assay on adherent cells treated with this compound. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
Adherent cells cultured on coverslips or in chamber slides
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips or chamber slides and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[7] This step is crucial for preserving cell morphology and preventing the loss of fragmented DNA.
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Incubate the cells with permeabilization solution for 5-15 minutes on ice.[7] This allows the TdT enzyme to access the nucleus.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[7]
-
-
Detection and Visualization:
-
Wash the cells twice with PBS.
-
If an indirect detection method is used, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Controls:
-
Positive Control: Treat fixed and permeabilized cells with DNase I to induce DNA breaks prior to the TUNEL reaction. This ensures the assay is working correctly.
-
Negative Control: Omit the TdT enzyme from the TUNEL reaction mixture. This will show the level of background fluorescence.
Caption: A simplified workflow of the TUNEL assay.
Comparative Analysis: TUNEL Assay vs. Other Apoptosis Detection Methods
While the TUNEL assay is a powerful tool for detecting late-stage apoptosis, it is often beneficial to use it in conjunction with other methods to gain a more complete understanding of the apoptotic process.
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks.[10] | Late[11] | Highly specific for apoptosis, can be used on fixed cells and tissues.[12] | Can also detect necrotic cells, may not detect early apoptotic events.[13][14] |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) stains the DNA of necrotic cells.[13] | Early to late[11][15] | Can distinguish between early apoptotic, late apoptotic, and necrotic cells.[13] | Requires live, unfixed cells, can be affected by cell handling procedures.[12] |
| Caspase Activity Assays | Measures the activity of key executioner caspases, such as caspase-3 and -7.[16][17] | Mid to late[11] | Provides a direct measure of the biochemical hallmark of apoptosis. High-throughput formats are available.[16] | Caspase activation may not always lead to cell death. |
Experimental Data Comparison
The following table presents hypothetical data illustrating the percentage of apoptotic cells detected by each method after treatment with this compound.
| Treatment | TUNEL Assay (% Apoptotic) | Annexin V+/PI- (% Early Apoptotic) | Caspase-3/7 Activity (Fold Change) |
| Control (Untreated) | 2% | 3% | 1.0 |
| This compound (24h) | 35% | 40% | 4.5 |
| This compound (48h) | 60% | 25% (Annexin V+/PI+) | 3.0 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Conclusion
The TUNEL assay is a robust and reliable method for confirming apoptosis induced by this compound, particularly in the later stages of the process. Its ability to detect the hallmark of DNA fragmentation provides strong evidence of programmed cell death. However, for a comprehensive understanding of the apoptotic pathway activated by this compound, it is recommended to complement the TUNEL assay with other methods, such as Annexin V/PI staining and caspase activity assays. This multi-faceted approach allows for the characterization of both early and late apoptotic events, providing a more complete picture of the drug's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caspase3 assay [assay-protocol.com]
- 7. clyte.tech [clyte.tech]
- 8. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm | MedScien [lseee.net]
- 12. phnxflow.com [phnxflow.com]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current trends in luminescence-based assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin-V and TUNEL use in monitoring the progression of apoptosis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Western Blot Analysis of PARP Cleavage by Albendazole Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Apoptosis, PARP, and the Promise of Benzimidazoles
Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary goal of many therapeutic strategies.[1][2] A key biochemical indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein involved in DNA repair.[3][4] During apoptosis, executioner caspases, primarily caspase-3 and caspase-7, cleave PARP into an 89 kDa and a 24 kDa fragment.[5][6] This event inactivates PARP, preventing futile DNA repair attempts and conserving cellular energy for the completion of the apoptotic program.[4][7] Consequently, detecting the 89 kDa cleaved PARP fragment by Western blot is considered a reliable hallmark of apoptosis.[3][5][8]
Albendazole, a benzimidazole anthelmintic, and its active metabolite, Albendazole Oxide, have gained attention as repurposed anticancer agents.[9][10] Their primary mechanism involves the disruption of microtubule polymerization by binding to β-tubulin.[9][11] This interference with microtubule dynamics leads to G2/M cell cycle arrest and induction of the intrinsic apoptotic pathway, culminating in caspase activation and PARP cleavage.[12][13]
This guide provides an in-depth comparison of this compound's ability to induce PARP cleavage, a key apoptotic marker. We will compare its efficacy against its parent compound, Albendazole, and a well-established apoptosis inducer, Staurosporine. This document will detail the underlying signaling pathways, provide a robust, self-validating Western blot protocol, and offer insights into data interpretation for drug development professionals.
Mechanism of Action: From Microtubule Disruption to PARP Cleavage
The pro-apoptotic activity of this compound is initiated by its interaction with the cytoskeleton. The process unfolds through a well-defined signaling cascade:
-
Microtubule Destabilization : this compound binds to β-tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division.[9][11][12]
-
Mitotic Arrest : The failure to form a proper mitotic spindle triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[12][14]
-
Induction of Intrinsic Apoptosis : Prolonged mitotic arrest induces cellular stress, activating the intrinsic (or mitochondrial) pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins like Bax.[15]
-
Caspase Activation : The apoptotic cascade activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases, most notably caspase-3.[12][16]
-
PARP Cleavage : Activated caspase-3 directly cleaves the 116 kDa full-length PARP (fl-PARP) into the characteristic 89 kDa and 24 kDa fragments, confirming the execution phase of apoptosis.[5][16]
Signaling Pathway Diagram
Caption: Apoptotic signaling induced by this compound.
Experimental Design: A Framework for Reliable Comparison
To objectively assess the pro-apoptotic potential of this compound, a well-controlled experiment is paramount. This involves careful selection of a cellular model and, critically, the inclusion of appropriate controls.
Cell Line Selection: Choose a cancer cell line known for its sensitivity to microtubule-targeting agents. Colorectal (e.g., HT-29) and breast cancer (e.g., MCF-7, MDA-MB-231) cell lines are well-documented responders to benzimidazoles.[12]
Essential Controls for a Self-Validating System:
-
Vehicle Control (Negative): This sample is treated with the same solvent used to dissolve the test compounds (e.g., DMSO). It establishes the baseline level of PARP, against which all other conditions are compared.
-
Positive Control: A known inducer of apoptosis, such as Staurosporine or Etoposide, should be used.[1][5] This confirms that the experimental system (cells, reagents) is capable of undergoing and detecting apoptosis, validating any negative results from the test compounds.
-
Comparative Compounds:
-
Albendazole (Parent Compound): Including the parent drug allows for a direct comparison of the activity of the metabolite (Oxide) versus the precursor.
-
Mebendazole (Alternative Benzimidazole): As another benzimidazole with recognized anti-cancer properties, Mebendazole serves as an excellent alternative for comparative analysis.[9][17]
-
Detailed Protocol: Western Blot for PARP Cleavage
This protocol provides a step-by-step workflow for assessing PARP cleavage.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. PARP Cleavage as a Means of Assessing Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imahealth.org [imahealth.org]
- 11. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 12. Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Albendazole induces oxidative stress and DNA damage in the parasitic protozoan Giardia duodenalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. aacrjournals.org [aacrjournals.org]
The Tale of Two Molecules: A Comparative Pharmacokinetic Guide to Albendazole and Its Active Metabolite, Albendazole Oxide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the realm of anthelmintic therapy, Albendazole stands as a cornerstone, widely utilized for its broad-spectrum activity against a variety of parasitic worm infections. However, the story of its efficacy is not solely its own. It is a narrative intrinsically linked to its primary metabolite, Albendazole Oxide (also known as Albendazole Sulfoxide), the principal actor responsible for the systemic therapeutic effects of the parent drug. Understanding the distinct yet intertwined pharmacokinetic profiles of these two molecules is paramount for optimizing clinical outcomes, designing effective drug delivery systems, and advancing novel therapeutic strategies.
This guide provides a comprehensive, data-driven comparison of the pharmacokinetics of Albendazole and this compound, delving into the causality behind experimental choices and presenting self-validating protocols. We will explore their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and authoritative references.
From Prodrug to Potent Anthelmintic: The Metabolic Journey
Albendazole itself is a prodrug, exhibiting poor aqueous solubility and, consequently, limited and erratic oral absorption.[1][2][3] Following oral administration, it undergoes rapid and extensive first-pass metabolism, primarily in the liver.[2][4][5] This metabolic transformation is so efficient that the parent Albendazole is often undetectable or present at negligible concentrations in the plasma.[1][2][6]
The key metabolic step is the oxidation of the sulfide group in Albendazole to a sulfoxide, yielding this compound.[2][7][8] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[2] this compound is the pharmacologically active metabolite responsible for the systemic anthelmintic effects.[4][9][10] It is further metabolized, albeit more slowly, to the inactive Albendazole Sulfone.[7][8]
Caption: Metabolic pathway of Albendazole.
Comparative Pharmacokinetic Parameters: A Data-Driven Overview
The contrasting physicochemical properties of Albendazole and this compound lead to markedly different pharmacokinetic profiles. The following table summarizes key parameters, providing a clear comparison based on available scientific literature.
| Pharmacokinetic Parameter | Albendazole (Parent Drug) | This compound (Active Metabolite) | Key Insights & Causality |
| Oral Bioavailability | Very low and erratic (<5%)[1][2][5][11] | Systemically available after metabolism of Albendazole | Albendazole's poor aqueous solubility limits its dissolution and absorption in the gastrointestinal tract.[1][3] Co-administration with a high-fat meal can significantly increase the absorption of Albendazole, leading to up to a 5-fold increase in plasma concentrations of this compound.[1][5] This is attributed to enhanced dissolution in the presence of lipids. |
| Peak Plasma Concentration (Cmax) | Negligible to undetectable[1][2][6] | 0.45 to 2.96 µg/mL (following a 15 mg/kg/day dose)[6] | The rapid and extensive first-pass metabolism of Albendazole results in minimal systemic exposure to the parent drug. Cmax of this compound shows significant inter-individual variability.[6][9] |
| Time to Peak Plasma Concentration (Tmax) | Not applicable due to rapid metabolism | Approximately 2 to 4 hours[1][12][13] | This reflects the time required for oral absorption of Albendazole and its subsequent metabolic conversion to this compound. |
| Plasma Half-Life (t1/2) | Very short (estimated ~1.5 hours)[12][13] | Approximately 8.5 to 15 hours[4][6][10] | The longer half-life of this compound allows for sustained therapeutic concentrations in the plasma, which is crucial for its anthelmintic activity. |
| Protein Binding | Not extensively studied due to low plasma levels | Approximately 70%[10] | High protein binding can influence the distribution of the active metabolite to various tissues. |
| Elimination | Primarily through metabolism | Eliminated mainly via the bile; a small amount is excreted in the urine[2][10] | The metabolic products of Albendazole are the primary forms of excretion. |
Experimental Protocol: Quantification of Albendazole and its Metabolites in Plasma
To accurately determine the pharmacokinetic profiles of Albendazole and this compound, a robust and validated analytical method is essential. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection are the techniques of choice for their simultaneous quantification in biological matrices.[7][14][15][16]
Step-by-Step Methodology for LC-MS/MS Analysis
This protocol outlines a self-validating system for the simultaneous determination of Albendazole and this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is employed to remove plasma proteins and other interfering substances, concentrating the analytes of interest and leading to a cleaner sample for analysis. This enhances the sensitivity and robustness of the method.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.[15]
-
Load 100-500 µL of human plasma onto the conditioned cartridge.[14][15]
-
Wash the cartridge with water to remove polar impurities.
-
Elute Albendazole and this compound with an organic solvent like methanol.[15]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[15]
-
2. Chromatographic Separation (HPLC):
-
Rationale: A reversed-phase C18 column is typically used to separate the parent drug and its more polar metabolite based on their hydrophobicity. A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) allows for optimal separation and peak shape.
-
Procedure:
-
Inject the reconstituted sample onto a C18 analytical column (e.g., Hypurity C18).[14]
-
Employ a mobile phase consisting of acetonitrile and ammonium acetate buffer (e.g., 80:20, v/v).[14]
-
Set a flow rate of approximately 0.5-1.0 mL/min.
-
Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
3. Detection (Tandem Mass Spectrometry - MS/MS):
-
Rationale: MS/MS provides high sensitivity and selectivity for the quantification of analytes in complex biological matrices. It operates by selecting a specific precursor ion for each analyte and then fragmenting it to produce unique product ions, which are then detected. This multiple reaction monitoring (MRM) approach minimizes interference and allows for accurate quantification.
-
Procedure:
-
Utilize an electrospray ionization (ESI) source in the positive ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Albendazole, this compound, and an internal standard.
-
Develop a calibration curve using standards of known concentrations to quantify the analytes in the plasma samples.
-
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. Albendazole - Wikipedia [en.wikipedia.org]
- 3. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 5. High-Fat Breakfast Increases Bioavailability of Albendazole Compared to Low-Fat Breakfast: Single-Dose Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of albendazole in patients with brain cysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of albendazole metabolites in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Albendazole Oxide with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Repurposing an Anthelmintic for Oncology
Albendazole (ABZ), a benzimidazole carbamate, has been a cornerstone in treating helminthic infections for decades.[1][2] Its primary mechanism of action involves binding to β-tubulin, disrupting microtubule polymerization, which is crucial for the parasite's cellular structure and glucose uptake.[1] This very mechanism has garnered significant interest in oncology. The active metabolite, Albendazole Oxide (ABZ-O), also known as albendazole sulfoxide, is responsible for the systemic effects and shares this microtubule-targeting activity.[3] By inhibiting tubulin polymerization, ABZ-O induces a G2/M cell cycle arrest and triggers apoptosis in cancer cells, making it a promising candidate for drug repurposing in cancer therapy.[4][5][6] Beyond its effects on microtubules, ABZ-O has been shown to inhibit angiogenesis by reducing the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[4][5]
The Rationale for Combination Therapy: A Multi-Pronged Attack
The complexity of cancer, characterized by tumor heterogeneity and the development of drug resistance, often renders monotherapy insufficient. Combining therapeutic agents with different mechanisms of action is a cornerstone of modern oncology. The strategy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug.[7][8] This approach can:
-
Enhance Efficacy: Target multiple, complementary signaling pathways simultaneously.
-
Overcome Resistance: Circumvent resistance mechanisms to a single agent.
-
Reduce Toxicity: Allow for lower doses of each compound, potentially mitigating adverse side effects.
ABZ-O, with its unique profile as a microtubule destabilizer and anti-angiogenic agent, presents a compelling partner for conventional chemotherapy drugs that act through different mechanisms, such as DNA damage or metabolic disruption.
Comparative Analysis of Synergistic Effects: ABZ-O with Chemotherapy Agents
This section details the experimental evidence for the synergistic activity of ABZ-O with various classes of chemotherapy agents across different cancer types.
Combination with Antimetabolites: 5-Fluorouracil (5-FU)
-
Target Cancer: Colorectal Cancer (CRC)
-
Mechanism of 5-FU: An antimetabolite that inhibits thymidylate synthase, disrupting the synthesis of DNA.
-
Mechanistic Insight: A recent 2024 study demonstrated that albendazole can sensitize chemoresistant CRC cells to 5-FU.[5] The combination treatment led to a more pronounced inhibition of tumoroid growth compared to either agent alone.[5] Albendazole achieves this by modulating the expression of the ubiquitin ligase RNF20, which promotes apoptosis by causing G2/M phase delay and suppressing anti-apoptotic Bcl2 family proteins.[5][9] This G2/M arrest induced by albendazole may hold cells in a state where they are more vulnerable to the DNA-damaging effects of 5-FU. While some studies have explored the benzimidazole fenbendazole with 5-FU resistant cells, showing it can induce apoptosis and cell cycle arrest, the direct synergistic data points strongly to albendazole's potential.[10][11]
Table 1: Synergistic Effects of Albendazole and 5-Fluorouracil in Colorectal Cancer
| Cell Lines | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| SW620, HCT116 | 2D Cell Culture | Albendazole enhanced the cell-killing effects of 5-FU. | [5] |
| APCmin/+ | Mouse-derived Tumoroids | Combination of 5-FU and albendazole showed a more pronounced inhibition of tumoroid growth than either agent alone. |[5] |
Combination with Taxanes: Paclitaxel (PTX)
-
Target Cancer: Ovarian Cancer
-
Mechanism of Paclitaxel: A microtubule-stabilizing agent that prevents depolymerization, leading to mitotic arrest and apoptosis.
-
Mechanistic Insight: While both ABZ-O and paclitaxel target microtubules, their opposing mechanisms (destabilization vs. stabilization) create a complex interaction. However, studies suggest synergy is achievable, potentially by overcoming paclitaxel resistance.[2][3] A 2024 study developed a dual drug-loaded nanomicelle system to co-deliver albendazole and paclitaxel for ovarian cancer, reporting a synergistic action in preventing tumor growth.[12][13] Albendazole's ability to inhibit VEGF and VEGFR-2 signaling may also contribute, tackling angiogenesis while paclitaxel induces direct cytotoxicity.[13][14] One in vivo study in an ovarian cancer xenograft model noted that while a direct synergistic effect on tumor suppression wasn't observed, the combination did significantly reduce ascitic fluid and VEGF levels, suggesting a differential but potentially complementary effect.[14]
Table 2: Combination Effects of Albendazole and Paclitaxel in Ovarian Cancer
| Cell Lines | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| OVCAR-3 | Nude Mice Xenograft | Combination reduced ascites and VEGF levels. Albendazole strongly inhibited VEGF mRNA expression, while paclitaxel was more cytotoxic. No direct synergy on tumor size was noted. | [14] |
| Not Specified | In Vivo | Dual drug-loaded nanomicelles showed synergistic action in preventing tumor growth. |[13] |
Combination with Alkylating Agents: Temozolomide (TMZ)
-
Target Cancer: Glioblastoma (GBM)
-
Mechanism of Temozolomide: An alkylating agent that methylates DNA, leading to DNA damage and triggering cell death.
-
Mechanistic Insight: Preclinical models have shown that benzimidazoles, like mebendazole, can extend survival in glioblastoma models.[15] A phase 1 clinical trial investigating mebendazole (a related benzimidazole) with temozolomide for newly diagnosed high-grade gliomas found the combination to be safe and well-tolerated.[15][16] While this trial focused on safety, the median overall survival of 21 months was encouraging.[15][17] The proposed synergy stems from the ability of microtubule-disrupting agents to cause G2/M arrest, potentially sensitizing the cancer cells to the DNA-damaging effects of TMZ during a vulnerable phase of the cell cycle. Another study noted that mebendazole has activity in temozolomide-resistant glioma cell lines.[18]
Table 3: Clinical Investigation of Benzimidazoles with Temozolomide in High-Grade Glioma
| Patient Population | Study Phase | Key Findings | Reference |
|---|
| 24 patients with newly diagnosed high-grade gliomas | Phase 1 | Mebendazole with TMZ was safe and demonstrated acceptable toxicity. Median overall survival was 21 months. |[15][17] |
Combination with Platinum-Based Agents: Cisplatin
-
Target Cancer: Ovarian Cancer
-
Mechanism of Cisplatin: Forms cross-links in DNA, interfering with DNA repair and replication, leading to apoptosis.
-
Mechanistic Insight: Overcoming cisplatin resistance is a major challenge in ovarian cancer. Studies with the related benzimidazole mebendazole (MBZ) have shown it can effectively overcome cisplatin resistance.[19] Mechanistically, MBZ was found to inhibit multiple cancer-associated signaling pathways, including NFκB and MYC/MAX.[19][20] In cisplatin-resistant ovarian cancer cells, MBZ synergized with cisplatin to inhibit cell proliferation and induce apoptosis, suggesting a promising avenue for repurposing this class of drugs to re-sensitize resistant tumors.[19][21]
Experimental Protocols for Assessing Synergy
A critical component of evaluating combination therapies is the quantitative assessment of synergy. The Chou-Talalay method is the gold standard for this analysis.[7][22]
Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for determining the synergistic effect of two drugs.
Caption: Experimental workflow for drug synergy analysis.
Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[23] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized for quantification.[23]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2).[24]
-
Drug Treatment: Prepare serial dilutions of this compound and the partner chemotherapy agent, both alone and in combination (typically at a constant ratio based on their individual IC50 values).[25][26] Remove the old media and add the drug-containing media to the wells. Include vehicle-only wells as a control.[27]
-
Incubation: Incubate the plates for a period that allows for the drug to take effect, typically 48 to 72 hours.[24]
-
MTT Addition: Remove the drug-containing media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours at 37°C, protected from light.[27]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[27]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use this data to generate dose-response curves and determine the IC50 (the concentration of a drug that inhibits 50% of cell growth).
Calculation of Combination Index (CI)
The Chou-Talalay method provides a quantitative measure of drug interaction through the Combination Index (CI).[7][22][28]
-
CI < 1: Indicates synergism
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
The CI is calculated using software like CompuSyn, which is based on the median-effect equation.[27] This requires dose-effect data from both the individual agents and their combination.[8][29]
Visualizing the Mechanism of Synergy
The synergy between ABZ-O and DNA-damaging agents can be visualized through their complementary effects on the cell cycle.
Caption: Synergistic mechanism via cell cycle modulation.
Discussion and Future Perspectives
The available preclinical and early clinical data strongly suggest that this compound, and related benzimidazoles, can act as potent synergistic partners for a range of conventional chemotherapy agents. The most compelling evidence lies in its combination with antimetabolites like 5-FU in colorectal cancer and its potential to overcome resistance to platinum-based drugs in ovarian cancer.[5][19]
However, several challenges remain for clinical translation. The low aqueous solubility and bioavailability of albendazole is a significant hurdle, though novel formulations like nanoparticle delivery systems are being explored to overcome this.[12][30][31] Further rigorous clinical trials are necessary to validate these preclinical findings, establish optimal dosing regimens, and confirm the safety and efficacy of these combination therapies in patients.
The continued exploration of repurposed drugs like albendazole represents a cost-effective and accelerated pathway to developing novel, more effective cancer treatments. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these synergistic combinations.
References
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Drugs as Expanding Cancer Treatment Palette: Albendazole | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 5. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. Dual drug-loaded polymeric mixed micelles for ovarian cancer: Approach to enhanced therapeutic efficacy of albendazole and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual drug‐loaded polymeric mixed micelles for ovarian cancer: Approach to enhanced therapeutic efficacy of albendazole and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effect of intraperitoneal albendazole and paclitaxel on ascites formation and expression of vascular endothelial growth factor in ovarian cancer cell-bearing athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Mebendazole plus lomustine or temozolomide in patients with recurrent glioblastoma: A randomised open-label phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiparasitic mebendazole (MBZ) effectively overcomes cisplatin resistance in human ovarian cancer cells by inhibiting multiple cancer-associated signaling pathways | Aging [aging-us.com]
- 20. researchgate.net [researchgate.net]
- 21. Antiparasitic mebendazole (MBZ) effectively overcomes cisplatin resistance in human ovarian cancer cells by inhibiting multiple cancer-associated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. punnettsquare.org [punnettsquare.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. scilit.com [scilit.com]
- 29. researchgate.net [researchgate.net]
- 30. Albendazole-cyclodextrin complex: enhanced cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Albumin nanoparticles increase the anticancer efficacy of albendazole in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Albendazole Oxide in a Neurocysticercosis Model
For researchers and drug development professionals dedicated to advancing therapies for neglected tropical diseases, this guide provides an in-depth technical comparison and validation framework for Albendazole Oxide (Albendazole Sulfoxide), the active metabolite of Albendazole, in a neurocysticercosis (NCC) model. We will delve into the causal science behind experimental choices, present detailed protocols, and offer a clear, data-driven perspective on its performance.
Introduction: The Rationale for Focusing on this compound
Neurocysticercosis, the parasitic infection of the central nervous system by the larval stage of the tapeworm Taenia solium, remains a leading cause of acquired epilepsy worldwide.[1][2] The benzimidazole anthelmintic, Albendazole, is a cornerstone of therapy.[3][4] However, it is crucial to understand that Albendazole is a prodrug; it is poorly absorbed and rapidly metabolized in the liver to its active form, this compound (also known as Albendazole Sulfoxide).[5] This metabolite is responsible for the systemic anthelmintic activity.[5]
The significant inter-individual variability in the plasma concentrations of this compound following Albendazole administration presents a therapeutic challenge, with low drug exposure potentially leading to treatment failure.[6][7] This guide, therefore, focuses on the direct in vivo validation of this compound, comparing its efficacy profile against the standard administration of its parent drug, Albendazole. A direct assessment of the active metabolite allows for a more controlled evaluation of its therapeutic potential, bypassing the variability of first-pass metabolism.
The Mechanism of Action: A Shared Pathway
Both Albendazole and its active metabolite, this compound, exert their anthelmintic effect through the same primary mechanism. They selectively bind to the β-tubulin of the parasite's microtubules, inhibiting their polymerization.[4] This disruption of the microtubule network interferes with essential cellular functions, including glucose uptake, leading to energy depletion and ultimately, the death of the parasite.[4]
Experimental Framework for In Vivo Validation
A robust in vivo model is paramount for the validation of any therapeutic agent against neurocysticercosis. The rat model, utilizing intracranial infection with T. solium oncospheres, has proven to be a suitable and cost-effective platform for such studies.[1][2]
Experimental Workflow
The following diagram outlines the comprehensive workflow for the in vivo validation of this compound in a rat model of neurocysticercosis.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
This protocol is adapted from established methods for creating a rat model of neurocysticercosis.[1][2]
-
Oncosphere Preparation:
-
Collect adult T. solium tapeworms from human carriers following niclosamide treatment.
-
Obtain eggs from gravid proglottids and incubate in 0.75% sodium hypochlorite for 10 minutes at 4°C to facilitate in vitro hatching of oncospheres.
-
Activate the oncospheres using an artificial intestinal fluid (1% pancreatin, 1% fresh porcine bile, 0.2% NaHCO₃ in RPMI 1640 medium, pH 8.04) at 37°C for 1 hour.
-
-
Intracranial Inoculation:
-
Anesthetize 16 to 18-day-old Holtzman rats with a mixture of ketamine (70 mg/kg) and xylazine (11 mg/kg).
-
Using a 1-mL syringe with a 25-gauge needle, intracranially inject a suspension of activated oncospheres (e.g., 20-40 oncospheres) in 100 µL of sterile physiologic salt solution.
-
The injection can be either extraparenchymal or intraparenchymal.
-
A control group should be injected with 100 µL of sterile physiological saline solution.
-
-
Cyst Development:
-
Allow a period of at least 4 months for the development of cysticerci in the brain tissue.[1]
-
-
Grouping: Randomly assign the infected rats into the following groups:
-
Vehicle Control (receiving the drug delivery vehicle only)
-
Albendazole (standard therapeutic dose, e.g., 15 mg/kg/day)
-
This compound (dose to be determined based on expected plasma concentrations)
-
Praziquantel (as a positive control, e.g., 50 mg/kg/day)
-
-
Administration: Administer the compounds orally for a specified duration, for example, 10 days.
-
Sample Collection: Collect blood and cerebrospinal fluid (CSF) samples at predetermined time points during and after the treatment period.
-
HPLC-UV Analysis: Quantify the plasma and CSF concentrations of this compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Chromatographic Conditions (Example):
-
Sample Preparation: Perform liquid-liquid or solid-phase extraction to isolate the analyte from the plasma/CSF matrix.[9]
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the rats and perfuse the brains.
-
Fix the brains in formalin and embed in paraffin.
-
Perform serial sectioning and stain with Hematoxylin and Eosin (H&E) to visualize the cysts and surrounding inflammatory infiltrate.[10]
-
Use Masson's trichrome staining to assess fibrosis.[10]
-
Immunohistochemistry can be used to identify specific immune cells (e.g., CD3 for T-lymphocytes, CD20 for B-lymphocytes).[10]
-
Quantify the number and size of viable and degenerating cysts.
-
-
Quantitative PCR (qPCR) for Parasite Burden:
Comparative Performance Analysis
The following tables summarize the expected outcomes and data to be collected for a comprehensive comparison of Albendazole, this compound, and Praziquantel.
Pharmacokinetic Profile Comparison
| Parameter | Albendazole Administration | This compound Administration | Praziquantel Administration | Rationale for Comparison |
| Active Compound in Plasma | Albendazole Sulfoxide | Albendazole Sulfoxide | Praziquantel & Metabolites | To confirm the systemic availability of the active therapeutic agent. |
| Time to Peak Concentration (Tmax) | Variable (dependent on metabolism) | Expected to be shorter and more consistent | Varies | A shorter Tmax for this compound would indicate faster attainment of therapeutic levels. |
| Peak Plasma Concentration (Cmax) | Highly variable among individuals[5] | Expected to be more consistent and dose-proportional | Varies | Reduced variability in Cmax for this compound would lead to more predictable therapeutic outcomes. |
| Area Under the Curve (AUC) | Variable, influenced by metabolism | Expected to be more directly related to the administered dose | Varies | A more predictable AUC for this compound would allow for more precise dosing. |
Efficacy Comparison
| Efficacy Endpoint | Vehicle Control | Albendazole | This compound | Praziquantel | Rationale for Comparison |
| Reduction in Cyst Number (Histology) | Minimal to none | Significant reduction[4][13] | Expected to be at least as effective as Albendazole, potentially more consistent | Significant reduction[4][13] | A primary measure of anthelmintic efficacy. |
| Reduction in Parasite DNA (qPCR) | Baseline levels | Significant reduction | Expected to show a significant and consistent reduction | Significant reduction | A molecular confirmation of parasite clearance. |
| Percentage of Degenerated Cysts | Low | Increased | Expected to be high and consistent | Increased | Indicates drug-induced parasite death. |
| Inflammatory Response (Histology) | Chronic, low-grade | Acute inflammation post-treatment | Expected to induce an acute inflammatory response | Acute inflammation post-treatment | To assess the host response to dying parasites. |
The Advantage of this compound: A Mechanistic Perspective
The primary rationale for investigating this compound directly is to overcome the pharmacokinetic variability associated with the prodrug, Albendazole.
Caption: Albendazole metabolism vs. direct administration.
By administering this compound directly, the variable and often rate-limiting step of hepatic metabolism is bypassed. This is expected to lead to more consistent and predictable plasma and CSF concentrations of the active drug, potentially enhancing therapeutic efficacy and reducing the incidence of treatment failures due to suboptimal drug exposure.
Conclusion and Future Directions
While Albendazole remains a critical tool in the management of neurocysticercosis, its pharmacokinetic limitations warrant the investigation of its active metabolite, this compound, as a potential therapeutic alternative. The experimental framework outlined in this guide provides a comprehensive approach to the in vivo validation of this compound in a clinically relevant animal model.
A direct comparison of the pharmacokinetic and efficacy profiles of Albendazole and this compound will provide invaluable data for the potential development of a more reliable and effective treatment for neurocysticercosis. Future studies should also explore novel formulations of this compound to further enhance its bioavailability and CNS penetration.
References
- 1. Novel Rat Model for Neurocysticercosis Using Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel rat model for neurocysticercosis using Taenia solium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albendazole in neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiparasitic drugs in neurocysticercosis: albendazole or praziquantel? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albendazole Sulfoxide Plasma Levels and Efficacy of Antiparasitic Treatment in Patients With Parenchymal Neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. Population pharmacokinetics of albendazole in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. A Novel, Highly Sensitive Quantitative Polymerase Chain Reaction Assay for the Diagnosis of Subarachnoid and Ventricular Neurocysticercosis and for Assessing Responses to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taenia solium Cysticercosis and Its Impact in Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Albendazole versus Praziquantel in the Treatment of Neurocysticercosis: A Meta-analysis of Comparative Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
